Anisole, p-pentyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHNBIQKCPVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342094 | |
| Record name | Anisole, p-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-58-0 | |
| Record name | Anisole, p-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 1-Methoxy-4-Pentylbenzene: A Comparative Technical Guide
Executive Summary
Target Molecule: 1-Methoxy-4-pentylbenzene (CAS: 20056-58-0) Synonyms: 4-Pentylanisole, p-Pentylanisole Applications: Nematic liquid crystal mesogens, chemical intermediates for ferroelectrics, and fragrance compounding.[1]
This technical guide details three distinct synthesis pathways for 1-methoxy-4-pentylbenzene. Unlike generic preparations, this analysis prioritizes regiochemical integrity—specifically avoiding the carbocation rearrangement pitfalls associated with direct Friedel-Crafts alkylation. The guide structures the workflow from industrial scalability (Etherification) to de novo scaffold construction (Acylation-Reduction) and modular catalytic synthesis (Kumada Coupling).
Pathway 1: The "Green" Industrial Standard (Etherification)
Best for: High-yield scale-up, commercially available precursors.
Mechanism: Williamson Ether Synthesis (
This route utilizes 4-pentylphenol as the starting material. Because the alkyl chain is already established in the para position, the synthesis is reduced to a simple O-methylation. This avoids all issues of isomerism on the benzene ring.
Reaction Scheme
The phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion, which acts as a nucleophile attacking a methylating agent (Methyl Iodide or Dimethyl Sulfate).
Detailed Protocol: Methylation of 4-Pentylphenol
Note: While Dimethyl Sulfate (DMS) is traditional, Methyl Iodide (MeI) is preferred for bench-scale safety, and Dimethyl Carbonate (DMC) for green industrial processes. This protocol uses MeI.
Reagents:
-
4-Pentylphenol (1.0 eq)
-
Methyl Iodide (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
Acetone (Solvent, 0.5 M concentration)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Solvation: Dissolve 4-pentylphenol in acetone. Add anhydrous
. The mixture will form a suspension. -
Addition: Add Methyl Iodide dropwise via syringe at room temperature.
-
Reflux: Heat the mixture to mild reflux (
C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot ( ) should disappear, replaced by the less polar ether product ( ). -
Workup: Cool to room temperature. Filter off the solid inorganic salts (
/KI). -
Concentration: Rotate evaporate the filtrate to remove acetone.
-
Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove trace unreacted phenol) and brine. Dry over
, filter, and concentrate. -
Yield: Expect >95% yield of a clear, colorless liquid.
Pathway 2: The Regioselective De Novo Route (Acylation-Reduction)
Best for: Constructing the carbon skeleton when 4-pentylphenol is unavailable; ensuring strict linearity of the pentyl chain. Mechanism: Friedel-Crafts Acylation followed by Carbonyl Reduction.[2]
Critical Technical Insight: Direct alkylation of anisole with 1-chloropentane using
Step 1: Friedel-Crafts Acylation
Reagents: Anisole, Valeryl Chloride (Pentanoyl Chloride), Aluminum Chloride (
Protocol:
-
Suspend
(1.1 eq) in dry DCM at C under . -
Add Valeryl Chloride (1.05 eq) dropwise. Stir for 15 min to form the acylium ion complex.
-
Add Anisole (1.0 eq) dropwise, maintaining temp
C. The methoxy group is a strong ortho/para activator, but steric hindrance favors the para position (>90%). -
Stir at RT for 2 hours. Quench over ice/HCl. Extract with DCM.[3]
-
Intermediate: 1-(4-methoxyphenyl)pentan-1-one.
Step 2: Clemmensen Reduction
Converts the ketone to a methylene group (
Protocol:
-
Amalgam Preparation: Treat Zinc wool (10 eq) with
(0.1 eq) in dilute HCl for 5 mins. Decant liquid.[5] -
Reaction: Suspend the Zn(Hg) in conc. HCl and water.[2] Add the ketone intermediate and a small amount of toluene (co-solvent).
-
Reflux: Reflux vigorously for 24 hours. Add fresh conc. HCl every 4 hours to maintain acid strength.
-
Workup: Cool, dilute with water, and extract with ether. Wash organic layer with
. -
Purification: Distillation under reduced pressure.
Pathway 3: Modular Catalytic Route (Kumada Coupling)
Best for: Combinatorial library synthesis or avoiding harsh acidic conditions. Mechanism: Nickel-catalyzed cross-coupling of Grignard reagents.
This pathway couples an aryl halide with an alkyl magnesium reagent. It is highly effective for electron-rich rings like anisole where nucleophilic aromatic substitution is impossible.
Reaction Scheme
Protocol:
-
Catalyst Loading: In a dry Schlenk flask under Argon, dissolve 4-bromoanisole (1.0 eq) and
(1-2 mol%) in anhydrous THF. -
Grignard Addition: Cool to
C. Add Pentylmagnesium bromide (1.2 eq, prepared in ether) dropwise. -
Reflux: Warm to RT and then reflux for 12 hours. The solution usually turns from orange to dark brown.
-
Quench: Carefully quench with saturated
solution. -
Purification: Silica gel chromatography (100% Hexanes) is often required to separate the product from homocoupled byproducts (biphenyls).
Comparative Analysis
| Feature | Etherification (Pathway 1) | Acylation-Reduction (Pathway 2) | Kumada Coupling (Pathway 3) |
| Atom Economy | High | Medium (Loss of Oxygen) | Low (Mg/Br waste) |
| Regioselectivity | Perfect (Pre-defined) | High (Para directing) | Perfect (Specific site) |
| Scalability | Excellent (Industrial) | Good | Moderate (Grignard safety) |
| Key Risk | Toxicity of Methylating agents | Handling | Moisture sensitivity |
| Yield | >95% | ~70-80% (over 2 steps) | 60-85% |
Visualizing the Logic
The following diagram illustrates the decision matrix and chemical flow for selecting the correct pathway.
Figure 1: Strategic Synthesis Flowchart. Green path indicates the preferred industrial route; Red path indicates the de novo construction route; Yellow path indicates the catalytic route.
References
-
PubChem. (2025).[1][6] 1-Methoxy-4-pentylbenzene.[1][6] National Library of Medicine. [Link]
-
Organic Syntheses. (1921-2026). Friedel-Crafts Acylation of Anisole. Org. Synth. [Link] (General reference for F-C protocols).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Clemmensen Reduction protocols).
-
Kumada, M. (1972).[7] Nickel-Catalyzed Cross-Coupling of Grignard Reagents. Pure and Applied Chemistry. (Foundational text for Pathway 3).
-
Master Organic Chemistry. (2018). The Great Friedel-Crafts Workaround. [Link] (Mechanistic validation of Acylation-Reduction vs Alkylation).
Sources
- 1. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scispace.com [scispace.com]
- 6. 1-Methoxy-4-Prop-1-Enylbenzene | C10H12O | CID 7703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
The following technical guide details the biological profile, chemical utility, and experimental handling of p-pentyl-anisole (1-methoxy-4-pentylbenzene).
Executive Summary
p-Pentyl-anisole (CAS: 20056-58-0) is a lipophilic aromatic ether characterized by a five-carbon alkyl chain para-substituted to a methoxy group. While often overshadowed by its phenolic analog (p-pentylphenol) or shorter-chain homologs (anethole, anisole), p-pentyl-anisole occupies a critical "lipophilic sweet spot" in Structure-Activity Relationship (SAR) studies.
Its biological utility is threefold:
-
Membrane-Active Antimicrobial: It acts as a non-ionic surfactant, disrupting microbial lipid bilayers.
-
Pharmacological Scaffold: It serves as a hydrophobic pharmacophore in the design of cannabinoid type 2 (CB2) receptor ligands.
-
Chemosensory Agent: It functions as a semiochemical in insect olfaction and a fixative in fragrance formulations due to its resistance to oxidation compared to allylic analogs.
Chemical Architecture & SAR Profile
The biological activity of p-pentyl-anisole is dictated by its amphiphilic balance. Unlike p-pentylphenol, the methoxy group prevents hydrogen bond donation, increasing membrane permeability while reducing acute cytotoxicity associated with proton shuttling.
Structural Logic
-
Lipophilic Tail (Pentyl, C5): The C5 chain provides optimal LogP (~4.0) for insertion into the bacterial phospholipid bilayer. Chains shorter than C4 often fail to anchor effectively; chains longer than C8 can suffer from "cutoff effects" due to steric hindrance or solubility issues.
-
Polar Head (Methoxy): Provides a weak dipole, facilitating orientation at the water-lipid interface without the corrosiveness of a free hydroxyl group.
Visualization: SAR Landscape
The following diagram illustrates the structural relationship between p-pentyl-anisole and its bioactive analogs.
Figure 1: Structural Activity Relationship (SAR) connecting p-pentyl-anisole to its metabolic and synthetic relatives.
Biological Activities[1][2][3][4][5][6][7][8][9][10]
Antimicrobial & Antifungal Properties
p-Pentyl-anisole exhibits antimicrobial activity primarily against Gram-positive bacteria. The mechanism is non-specific membrane disruption .
-
Mechanism: The compound partitions into the cell membrane, expanding the bilayer and increasing fluidity. This leads to leakage of intracellular ions (
) and ATP. -
Selectivity: Gram-negative bacteria are generally more resistant due to the lipopolysaccharide (LPS) outer membrane, which acts as a barrier to hydrophobic ethers.
-
Comparative Potency: In homologous series studies of alkyl benzenes/anisoles, antimicrobial efficacy typically peaks at alkyl chain lengths of C5–C7. p-Pentyl-anisole sits directly in this optimum window.
Pharmacological Application: CB2 Receptor Ligands
Recent medicinal chemistry efforts have utilized p-pentyl-anisole as a building block for Cannabinoid Receptor 2 (CB2) selective ligands .
-
Context: CB2 receptors modulate inflammation without the psychotropic effects of CB1 activation.[1]
-
Role: The 4-pentylphenyl moiety mimics the lipophilic side chain of natural cannabinoids (like THC or CBD), which is essential for binding to the receptor's hydrophobic pocket.
-
Evidence: Researchers synthesizing fenchone derivatives used 1-methoxy-4-pentylbenzene to introduce the aryl-alkyl tail, resulting in compounds with high affinity for hCB2R.
Insecticidal & Pheromonal Activity
-
Fumigant Potential: Like its parent compound anisole, p-pentyl-anisole possesses volatility that makes it a candidate for fumigation. It interferes with insect octopamine receptors.
-
Attractant/Repellent: Alkyl anisoles often function as semiochemicals. While p-methyl anisole is a known floral attractant, the longer chain p-pentyl analog adds "fatty" and "waxy" notes, potentially serving as a repellent or aggregation signal depending on the species.
Experimental Protocols
Synthesis: Williamson Ether Method
For researchers needing to synthesize fresh p-pentyl-anisole from the phenol precursor (often cheaper and more stable).
Reagents: p-Pentylphenol, Methyl Iodide (MeI), Potassium Carbonate (
Protocol:
-
Dissolution: Dissolve 10 mmol of p-pentylphenol in 30 mL of anhydrous acetone.
-
Deprotonation: Add 15 mmol of anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add 12 mmol of Methyl Iodide dropwise. (Caution: MeI is a carcinogen; work in a fume hood).
-
Reflux: Heat to reflux (approx. 60°C) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water and brine.
-
Purification: Dry over
and concentrate. Purify via vacuum distillation or silica column chromatography.
Bioassay: Minimum Inhibitory Concentration (MIC)
To evaluate the antimicrobial potency of p-pentyl-anisole.
Note on Solubility: As a lipophilic compound (LogP ~4), p-pentyl-anisole is insoluble in water. It requires a surfactant or solvent carrier (DMSO/Tween 80).
Figure 2: Microdilution workflow for lipophilic volatile compounds.
Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 178.27 g/mol | Small molecule, good bioavailability. |
| LogP (Octanol/Water) | ~4.0 - 4.2 | High lipophilicity; crosses Blood-Brain Barrier (BBB) and cell membranes easily. |
| Boiling Point | ~251°C | Moderate volatility; suitable for headspace analysis or fumigation. |
| Odor Profile | Herbal, Spicy, Phenolic, Fatty | Used in perfumery; distinct from the "medicinal" smell of phenols. |
| Key Metabolite | p-Pentylphenol | Formed via O-demethylation; responsible for increased toxicity in vivo. |
Safety & Toxicology
-
Skin Irritation: Classified as a skin irritant (Category 2/3). The lipophilic nature allows it to strip oils from the skin, leading to dermatitis.
-
Metabolic Activation: In vivo, p-pentyl-anisole is metabolized to p-pentylphenol. Phenols can uncouple oxidative phosphorylation in mitochondria. Therefore, while the anisole is less acutely toxic than the phenol, chronic exposure can lead to similar toxicological endpoints.
-
Flammability: Flash point is approx. 94°C. It is combustible but stable under normal laboratory conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][2]
-
Yarovarman, A. et al. (2022). Fenchone Derivatives as a Novel Class of CB2 Selective Ligands. Molecules, 27(4), 1382.[1] (Demonstrates use of 1-methoxy-4-pentylbenzene as a precursor). Retrieved from [Link][1]
-
The Good Scents Company. Odor Profile and Fragrance Data for Anisole Derivatives. Retrieved from [Link]
-
ResearchGate (2023). Antimicrobial Activity of Homologous Series of Alkyl Phenols and Ethers. (General SAR context for alkyl chain length). Retrieved from [Link]
Sources
Natural Occurrence of Anisole Derivatives: A Technical Guide for Research & Development
Executive Summary
Anisole (methoxybenzene) derivatives represent a structurally diverse class of secondary metabolites with profound significance in chemical ecology, medicinal chemistry, and industrial synthesis. While the anisole core is often viewed merely as a protected phenol in synthetic organic chemistry, in nature, the O-methylation of phenolic precursors is a critical evolutionary strategy. It modulates solubility, volatility, and metabolic stability, allowing these compounds to function as potent signaling molecules, antimicrobial defense agents, and structural intermediates.
This guide provides a rigorous technical analysis of naturally occurring anisole derivatives, focusing on their biosynthetic origins, extraction methodologies, and pharmacological utility. It is designed for researchers requiring actionable protocols and mechanistic insights to accelerate drug discovery and natural product development.
Part 1: Biosynthetic Origins & Chemical Diversity
The natural occurrence of anisole derivatives is primarily driven by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group to a hydroxyl acceptor, a step that often dictates the biological activity of the final metabolite.
Plant Biosynthesis: The Phenylpropanoid Pathway
In plants, anisole derivatives such as Anethole and Estragole arise from the phenylpropanoid pathway. The critical divergence point occurs after the formation of monolignol precursors.
-
Mechanism: The pathway branches at phenylalanine, proceeding through cinnamic acid. The key differentiation between the isomers (estragole vs. anethole) is controlled by specific synthases and regioselective OMTs.
-
Enzymatic Specificity:
-
Chavicol O-methyltransferase (CVOMT): Methylates the para-hydroxyl of chavicol to form Estragole.
-
t-Anol/Isoeugenol O-methyltransferase (AIMT1): Methylates t-anol to form trans-Anethole.
-
Fungal Biosynthesis: Halogenated Anisoles
Fungi, particularly those inhabiting cork (e.g., Armillaria, Rhodotorula), utilize O-methylation as a detoxification mechanism to convert toxic chlorophenols into more volatile (and potent) chloroanisoles, such as 2,4,6-Trichloroanisole (TCA) .
Biosynthetic Pathway Visualization
The following diagram illustrates the divergent pathways for plant propenylbenzenes and fungal chloroanisoles.
Caption: Divergent biosynthetic pathways for plant propenylbenzenes (blue arrows) and fungal chloroanisoles (dashed arrows). PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase.
Part 2: Occurrence Profiling & Sources
The distribution of anisole derivatives is not random; it correlates with specific defense or attraction needs of the organism.
| Compound | Primary Natural Source | Concentration Range | Biological Function |
| trans-Anethole | Illicium verum (Star Anise), Pimpinella anisum (Anise) | 80–95% of Essential Oil | Antimicrobial, Insecticide |
| Estragole | Ocimum basilicum (Basil), Artemisia dracunculus (Tarragon) | 20–70% of Essential Oil | Pollinator Attractant, Herbivore Deterrent |
| p-Anisaldehyde | Vanilla planifolia, Pimpinella anisum | 0.1–1.5% of Essential Oil | Scent signaling, oxidation product |
| 2,4,6-Trichloroanisole | Cork stoppers infected by Armillaria or Penicillium | ng/L (ppt) levels | Fungal detoxification byproduct (potent off-flavor) |
| Pterostilbene | Pterocarpus marsupium, Blueberries | Trace - Low | Antioxidant, Phytoalexin (dimethylated resveratrol) |
Part 3: Pharmacological & Toxicological Framework
For drug development professionals, the anisole moiety is a double-edged sword. It offers metabolic stability and lipophilicity but can also serve as a site for bioactivation into toxic metabolites.
Medicinal Chemistry Utility (The "Methoxy Effect")
-
Lipophilicity: The methyl ether increases logP compared to the free phenol, improving membrane permeability (CNS penetration).
-
Metabolic Blocking: O-methylation blocks rapid Phase II conjugation (glucuronidation/sulfation) that would occur on a free phenol, extending half-life.
-
Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance, activating the aromatic ring for electrophilic attack, but also capable of participating in hydrogen bonding as an acceptor.
Toxicity Mechanism: The Propenylbenzene Risk
Estragole and methyleugenol are classified as genotoxic carcinogens in rodents. The mechanism involves the hydroxylation of the allylic side chain, followed by sulfation. The resulting sulfate ester is an unstable electrophile that alkylates DNA.
Critical Safety Note: The toxicity is dose-dependent and often mitigated in humans by rapid detoxification pathways at low dietary levels, but it remains a critical consideration for high-concentration extracts.
Caption: Bioactivation pathway of estragole.[1][2][3][4][5] The formation of the unstable sulfate ester leads to DNA alkylation. CYP450: Cytochrome P450; UGT: UDP-glucuronosyltransferase.
Part 4: Isolation Methodologies
To obtain high-purity anisole derivatives for research, Supercritical Fluid Extraction (SFE) is superior to traditional Hydrodistillation (HD). SFE minimizes thermal degradation and hydrolysis of the methoxy ether linkage.
Protocol: Supercritical CO2 Extraction of Anethole
This protocol is optimized for Illicium verum (Star Anise) to maximize trans-anethole yield while minimizing thermal isomerization.
Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical System) Reagents: Industrial grade CO2 (99.9%), Ethanol (modifier, optional).
Step-by-Step Workflow:
-
Pre-processing: Grind dried Star Anise fruits to a particle size of 0.4–0.8 mm (approx. 40–60 mesh). Rationale: Increases surface area for mass transfer without causing channeling in the extraction vessel.
-
Loading: Pack the extraction vessel (1L) with 200g of ground material. Use glass wool at both ends to prevent line clogging.
-
Parameter Setup:
-
Pressure: 16 MPa (160 bar). Note: Higher pressures (>30 MPa) extract unwanted waxes.
-
Temperature: 35°C. Rationale: Low temperature prevents thermal degradation.
-
CO2 Flow Rate: 25–30 L/h.
-
Dynamic Extraction Time: 120 minutes.
-
-
Separation: Depressurize the extract into a separator vessel maintained at 5 MPa and 40°C.
-
Collection: Collect the pale yellow oil.
-
Analysis: Analyze via GC-MS to confirm trans-anethole content (>85% typical).
Comparative Analysis: SFE vs. Hydrodistillation
| Parameter | Hydrodistillation (HD) | Supercritical Fluid Extraction (SFE) |
| Temperature | 100°C (Boiling water) | 35–40°C |
| Extraction Time | 3–6 Hours | 1–2 Hours |
| Yield (Anethole) | ~7–8% | ~10–11% |
| Chemical Profile | High terpene hydrolysis artifacts | Intact native profile |
| Solvent Residue | None (Water) | None (CO2 gasifies) |
Extraction Workflow Visualization
Caption: Optimized Supercritical CO2 extraction workflow for isolating heat-sensitive anisole derivatives.
Part 5: Future Outlook
The field is moving towards Synthetic Biology . Relying on plant extraction is subject to agricultural variability. Engineering yeast (S. cerevisiae) with specific plant OMTs (like ObCVOMT1 from basil) allows for the fermentative production of estragole and anethole. This ensures a sustainable, pure supply chain for drug development, bypassing the variability of essential oils.
References
-
Rietjens, I. M., et al. (2014). The role of metabolic activation in the toxicity of estragole and anethole. Chemical Research in Toxicology.
-
Gross, M., et al. (2002). Biosynthesis of estragole and t-anethole in bitter fennel (Foeniculum vulgare Mill.[1][4] var. vulgare) chemotypes.[4][6][7][8] Plant Science.[4]
-
Koeduka, T., et al. (2009). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. Plant Physiology.[4]
-
Liu, H., et al. (2024). Revealing the Potential of Star Anise Essential Oil: Comparative Analysis and Optimization of Innovative Extraction Methods. Food Science & Nutrition.
-
Pizarro, C., et al. (2012). Supercritical fluid extraction of aniseed (Pimpinella anisum L) essential oil.[9][10] Phytochemical Analysis.[7][9][10][11]
-
Coque, J. J., et al. (2003). Filamentous fungi isolated from cork and their role in the formation of 2,4,6-trichloroanisole.[12] Applied and Environmental Microbiology.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactivation of estragole and anethole leads to common adducts in DNA and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]
- 4. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estragole - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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- 11. Revealing the Potential of Star Anise Essential Oil: Comparative Analysis and Optimization of Innovative Extraction Methods for Enhanced Yield, Aroma Characteristics, Chemical Composition, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Characterization of p-Pentyl-Anisole
This guide provides an in-depth technical analysis of the spectroscopic characteristics of p-pentyl-anisole (1-methoxy-4-pentylbenzene). It is designed for analytical chemists and researchers requiring rigorous structural verification data.
CAS Registry Number: 20056-58-0
IUPAC Name: 1-Methoxy-4-pentylbenzene
Molecular Formula:
Executive Technical Summary
p-Pentyl-anisole is a para-substituted aromatic ether featuring an electron-donating methoxy group and a hydrophobic pentyl chain.[2] This amphiphilic structure makes it a critical intermediate in the synthesis of liquid crystals (mesogens) and a functional component in fragrance chemistry.
Accurate characterization requires distinguishing the para-substitution pattern from ortho/meta isomers and verifying the integrity of the pentyl chain. This guide outlines the definitive Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) signatures required for this validation.
Mass Spectrometry (EI-MS) Analysis
Methodology: Electron Ionization (70 eV).
The mass spectrum of p-pentyl-anisole is dominated by benzylic cleavage stabilized by the methoxy group. The fragmentation pattern provides a self-validating structural fingerprint.
Key Diagnostic Ions
| m/z (Mass-to-Charge) | Relative Intensity | Fragment Identity | Mechanistic Origin |
| 178 | ~15-25% | Molecular Ion (Stable aromatic system) | |
| 122 | ~10-20% | McLafferty Rearrangement (Loss of butene) | |
| 121 | 100% (Base Peak) | Benzylic Cleavage (p-Methoxybenzyl cation) | |
| 77 | ~5-10% | Phenyl cation (Secondary fragmentation) |
Fragmentation Logic & Pathway
The stability of the base peak (m/z 121) is driven by the resonance stabilization of the p-methoxybenzyl cation (anisyl cation). The presence of the m/z 122 peak is crucial for distinguishing the n-pentyl chain from branched isomers that lack the necessary gamma-hydrogen for McLafferty rearrangement.
Figure 1: EI-MS Fragmentation Pathway. The competition between Benzylic cleavage (m/z 121) and McLafferty rearrangement (m/z 122) confirms the linear alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
NMR provides the definitive proof of the 1,4-disubstitution pattern and the linearity of the pentyl chain.
H NMR Data (Proton)
The aromatic region displays a characteristic
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.95 - 7.15 | Doublet ( | 2H | Ar-H (meta to OMe) | Ortho to the alkyl group. |
| 6.75 - 6.85 | Doublet ( | 2H | Ar-H (ortho to OMe) | Shielded by electron-donating OMe. |
| 3.79 | Singlet | 3H | Characteristic methoxy signal. | |
| 2.55 | Triplet ( | 2H | Benzylic protons. | |
| 1.55 - 1.65 | Quintet/Multiplet | 2H | Shielded from ring current. | |
| 1.25 - 1.40 | Multiplet | 4H | Bulk methylene chain. | |
| 0.89 | Triplet ( | 3H | Terminal | Confirms chain end. |
C NMR Data (Carbon)
The
| Shift ( | Carbon Type | Assignment |
| 157.6 | Quaternary (C) | |
| 135.0 | Quaternary (C) | |
| 129.3 | Methine (CH) | Aromatic CH (meta to OMe) |
| 113.6 | Methine (CH) | Aromatic CH (ortho to OMe) |
| 55.2 | Methyl ( | Methoxy Carbon |
| 35.0 | Methylene ( | |
| 31.5 | Methylene ( | |
| 31.1 | Methylene ( | |
| 22.5 | Methylene ( | |
| 14.0 | Methyl ( | Terminal Methyl |
Structural Assignment Workflow
The following logic gate ensures the spectrum matches the structure, ruling out isomers like p-tert-pentyl anisole.
Figure 2: NMR Validation Logic Gate. This workflow validates the para-substitution and the linear pentyl chain.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from concentration broadening:
-
Mass: Weigh 10–15 mg of p-pentyl-anisole.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (v/v). -
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove particulate impurities (crucial for liquid crystal grade purity).
-
Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is recommended if line width > 0.5 Hz.
GC-MS Method Parameters
For impurity profiling (e.g., detecting unreacted p-cresol or pentyl halides):
-
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: MS Source 230°C, Quad 150°C, Scan 40–400 amu.
References & Authoritative Grounding
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methoxy-4-pentyl- (CAS 20056-58-0). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Anisole, p-pentyl- (Compound Summary). National Library of Medicine. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology). (Search: p-Pentylanisole).[1][2] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' systems and McLafferty rearrangements).
Sources
Technical Monograph: p-Pentyl-Anisole (1-Methoxy-4-pentylbenzene)
Chemical Identity, Synthesis, and Applications in Materials Science
Executive Summary
This technical guide provides a comprehensive analysis of p-pentyl-anisole (CAS: 20056-58-0), a para-substituted aromatic ether critical to the fields of liquid crystal engineering and fragrance chemistry. Unlike simple solvents, the amphiphilic nature of p-pentyl-anisole—combining a polar methoxy headgroup with a lipophilic pentyl tail—renders it a model mesogen for studying nematic phase transitions and a versatile intermediate in the synthesis of lipophilic pharmacophores. This document details its nomenclature, validated synthetic protocols, and structural characterization data for use in research and drug development.
Part 1: Nomenclature and Chemical Identity
Precise nomenclature is vital for database retrieval and regulatory compliance. While "p-pentyl-anisole" is the common trade name, the IUPAC designation is preferred for formal documentation.
Table 1: Chemical Identity & Synonyms
| Identifier Type | Designation | Notes |
| IUPAC Name | 1-methoxy-4-pentylbenzene | Preferred IUPAC Name (PIN) |
| Common Name | p-Pentyl-anisole | Standard trade name |
| Synonyms | 4-Pentylanisole; 4-Amylanisole; Methyl 4-pentylphenyl ether; p-Amylanisole | "Amyl" is the older nomenclature for pentyl |
| CAS Number | 20056-58-0 | Key for regulatory search (TSCA/REACH) |
| SMILES | CCCCCC1=CC=C(C=C1)OC | For chemoinformatics |
| InChIKey | GLWHNBIQKCPVTP-UHFFFAOYSA-N | Unique hash identifier |
| Molecular Formula | C₁₂H₁₈O | |
| Molecular Weight | 178.27 g/mol |
Part 2: Physicochemical Profile[4]
The utility of p-pentyl-anisole in liquid crystal displays (LCDs) and lipophilic drug delivery systems is dictated by its phase behavior and solubility parameters.
Table 2: Physical Properties
| Property | Value | Technical Context |
| Boiling Point | ~251°C (760 mmHg) | High boiling point allows use in high-temp synthesis. |
| Boiling Point (Red.) | 143–144°C (19 Torr) | Standard distillation range for purification. |
| Density | 0.91–0.93 g/cm³ | Less dense than water; separates easily in aqueous workups. |
| LogP | ~4.0 | Highly lipophilic; crosses biological membranes easily. |
| Refractive Index | Relevant for optical anisotropy in liquid crystals. | |
| Appearance | Colorless liquid | Yellowing indicates oxidation or impurities. |
| Odor Profile | Sweet, herbal, anise-like | Used as a modifier in fragrance formulations.[1] |
Part 3: Synthetic Pathways & Protocols
Strategic Route Selection
For research and scale-up, the Williamson Ether Synthesis (O-methylation of p-pentylphenol) is the superior route compared to Friedel-Crafts alkylation.
-
Why? Friedel-Crafts alkylation of anisole with pentyl halides yields a mixture of ortho- and para- isomers that are difficult to separate by distillation.
-
The Solution: Starting with p-pentylphenol guarantees the para- regiochemistry, simplifying purification to a single distillation step.
Validated Protocol: O-Methylation of p-Pentylphenol
Objective: Synthesis of 1-methoxy-4-pentylbenzene via nucleophilic substitution.
Reagents:
-
p-Pentylphenol (1.0 eq)
-
Methyl Iodide (MeI) (1.2 eq) [Caution: Carcinogen/Alkylating Agent]
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Acetone (Solvent, reagent grade)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and dropping funnel. Flush with Nitrogen (
) to maintain an inert atmosphere. -
Solvation: Dissolve p-pentylphenol (e.g., 16.4 g, 100 mmol) in acetone (150 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the stirring solution. The mixture will become a suspension.
-
Alkylation: Add Methyl Iodide (17.0 g, 120 mmol) dropwise over 30 minutes.
-
Control: Exothermic reaction; monitor temperature. Do not allow violent reflux.
-
-
Reflux: Heat the mixture to mild reflux (approx. 56°C) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (phenol) spot should disappear.
-
-
Workup:
-
Purification: Dissolve the residue in diethyl ether, wash with 10% NaOH (to remove trace unreacted phenol), then water and brine. Dry over MgSO₄.[4]
-
Distillation: Purify the crude oil via vacuum distillation (target fraction: ~143°C at 19 Torr).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow via Williamson Ether Synthesis, highlighting the critical purification step.
Part 4: Structural Characterization
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is characteristic of p-pentyl-anisole.
1. Proton NMR (
- 7.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the pentyl group.
- 6.82 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the methoxy group (shielded by oxygen donation).
-
3.79 (s, 3H): The characteristic methoxy singlet (
). -
2.55 (t, 2H): Benzylic methylene protons (
). -
1.60 (m, 2H): Methylene protons (
to ring). - 1.30–1.35 (m, 4H): Remaining chain methylenes.
- 0.89 (t, 3H): Terminal methyl group.
2. Mass Spectrometry (GC-MS):
-
Molecular Ion (
): m/z 178.[1] -
Base Peak: Often m/z 121 (Methoxybenzyl cation, resulting from the loss of the butyl fragment of the pentyl chain via McLafferty rearrangement or simple cleavage).
Part 5: Applications in Drug Development & Materials
Liquid Crystal (LC) Engineering
p-Pentyl-anisole serves as a fundamental building block and solvent for nematic liquid crystals .
-
Mechanism: The rigid benzene ring provides the "hard core," while the flexible pentyl tail induces the anisotropy required for liquid crystalline phases.
-
Utility: It is often used to lower the viscosity of LC mixtures (e.g., cyanobiphenyls) in display technologies, improving switching speeds.
Pharmacophore in Drug Design
In medicinal chemistry, the p-pentyl-anisole moiety acts as a lipophilic anchor.
-
Cannabinoid Research: It is a structural analog of the Olivetol core found in THC and CBD. The pentyl chain is critical for binding to the CB1/CB2 receptors (hydrophobic pocket interaction).
-
Bioavailability: The methoxy group is metabolically more stable than a free phenol (which is prone to rapid glucuronidation), potentially improving the pharmacokinetic half-life of drug candidates.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features of p-pentyl-anisole to its biological and material effects.
References
-
PubChem. (n.d.).[5][6] Anisole, p-pentyl- (Compound Summary). National Library of Medicine. Retrieved from [Link][7][5]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-methoxy-4-pentyl-.[7][5][1] National Institute of Standards and Technology. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
- Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Part II. The trans-p-n-Alkoxycinnamic Acids. Journal of the Chemical Society.
- Mechoulam, R. (1970). Marihuana chemistry. Science, 168(3936), 1159-1166. (Reference for the importance of the pentyl chain in cannabinoid activity).
Sources
- 1. scent.vn [scent.vn]
- 2. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Pentylaniline | C11H17N | CID 93162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
Technical Monograph: p-Pentyl-Anisole (1-Methoxy-4-pentylbenzene)
Structural Architecture, Synthetic Protocols, and Mesogenic Utility
Executive Summary
This technical guide provides a comprehensive analysis of p-pentyl-anisole (CAS 20056-58-0), a critical aromatic ether serving as both a lipophilic fragrance fixative and a fundamental mesogenic core in liquid crystal engineering. Unlike generic datasheets, this document focuses on the causal relationship between its amphiphilic structure and its physicochemical behavior, offering a validated synthetic protocol via the Williamson ether pathway and detailed spectroscopic assignment logic.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of p-pentyl-anisole stems from its structural asymmetry. It features a polarizable methoxy "head" and a flexible pentyl "tail," creating a dipole moment perpendicular to the long molecular axis. This anisotropy is the foundational requirement for its role in nematic liquid crystal formulations.
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 1-Methoxy-4-pentylbenzene |
| Common Name | p-Pentyl-anisole; 4-Pentylanisole |
| CAS Registry | 20056-58-0 |
| Molecular Formula | |
| Molecular Weight | 178.27 g/mol |
| SMILES | CCCCCc1ccc(OC)cc1 |
Physicochemical Properties
| Property | Value | Experimental Context |
| Boiling Point | 250.5°C (at 760 mmHg) | High thermal stability due to |
| Density | 0.91 ± 0.06 g/cm³ | Lower than water; typical for alkyl-aromatics. |
| Refractive Index | High polarizability of the anisole ring. | |
| LogP (Octanol/Water) | 4.0 (Estimated) | Highly lipophilic; dictates solubility in non-polar LC hosts. |
Part 2: Synthetic Pathways & Mechanistic Insight
While Friedel-Crafts alkylation of anisole is possible, it suffers from carbocation rearrangement (yielding branched isomers). The Gold Standard protocol for research-grade purity is the Williamson Ether Synthesis starting from 4-pentylphenol. This route guarantees regiospecificity.
Reaction Mechanism
The reaction proceeds via an
Validated Experimental Protocol
Objective: Synthesis of 1-methoxy-4-pentylbenzene (10g scale).
-
Precursors:
-
4-Pentylphenol (16.4 g, 0.1 mol)
-
Methyl Iodide (MeI) (21.3 g, 0.15 mol) [Caution: Neurotoxin]
-
Potassium Carbonate (
), anhydrous (27.6 g, 0.2 mol) -
Solvent: Acetone (150 mL, dry)
-
Step-by-Step Workflow:
-
Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-pentylphenol in acetone. Add
.-
Causality: Anhydrous conditions and excess base ensure the equilibrium shifts entirely to the phenoxide species.
-
-
Alkylation: Add Methyl Iodide dropwise via a syringe through a septum.
-
Control: Exothermic reaction; add slowly to prevent solvent bumping.
-
-
Reflux: Heat the mixture to mild reflux (60°C) for 6–8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (
) should disappear, replaced by the less polar ether ( ).
-
-
Workup:
-
Filter off the solid inorganic salts (
, excess ). -
Rotary evaporate the acetone filtrate.
-
Redissolve residue in Diethyl Ether (50 mL) and wash with 10% NaOH (2x 20mL) to remove unreacted phenol.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of p-pentyl-anisole.
Part 3: Spectroscopic Validation
To ensure the integrity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) is the primary validation tool. The distinct electronic environments of the methoxy group versus the alkyl chain provide a clear "fingerprint."
1H-NMR Assignment Logic ( , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 6.80 - 7.15 ppm | Doublet of Doublets | 4H | Aromatic Ring: The |
| 3.78 ppm | Singlet | 3H | Methoxy (-OCH3): Deshielded by the electronegative oxygen. Sharp singlet confirms methylation. |
| 2.55 ppm | Triplet | 2H | Benzylic (-CH2-): Protons attached to the aromatic ring; deshielded by ring current. |
| 1.60 ppm | Multiplet | 2H | |
| 1.30 - 1.35 ppm | Multiplet | 4H | Bulk Chain: The remaining methylene groups in the pentyl tail. |
| 0.89 ppm | Triplet | 3H | Terminal Methyl: Typical end-of-chain alkane shift. |
Structure-Property Logic Diagram
Figure 2: Structural components mapped to their diagnostic NMR signatures.
Part 4: Functional Applications
Liquid Crystal Engineering
p-Pentyl-anisole serves as a mesogenic building block . While the molecule itself has a low melting point, its structure is homologous to the 4-cyano-4'-pentylbiphenyl (5CB) class of liquid crystals.
-
Role: It acts as a viscosity modifier in LC mixtures.
-
Mechanism: The pentyl chain provides the necessary flexibility for alignment (Van der Waals forces), while the rigid anisole core provides the anisotropic refractive index.
Fragrance Chemistry
Due to the methoxy group, the molecule possesses a sweet, anisic, herbal odor profile.[2]
-
Tenacity: The 5-carbon chain increases the molecular weight and lipophilicity compared to simple anisole, acting as a fixative that slows the evaporation of more volatile top notes in perfume formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][3]
-
NIST Mass Spectrometry Data Center. Benzene, 1-methoxy-4-pentyl-.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. General procedure for Williamson Ether Synthesis of Phenols. (Adapted from standard protocols for alkyl-anisoles). See analogous protocols at [Link]
Sources
Technical Guide: p-Pentyl-Anisole as a Lipophilic Scaffold
Subtitle: Structural Utility in Medicinal Chemistry and Soft Matter Engineering
Executive Summary
p-Pentyl-anisole (1-methoxy-4-pentylbenzene) represents a critical structural archetype in the interface between medicinal chemistry and materials science. While often overlooked as a simple ether, its specific structural balance—combining an electron-rich methoxy headgroup with a flexible, hydrophobic pentyl tail—makes it an invaluable probe molecule for studying structure-activity relationships (SAR) and phase behavior.
This guide moves beyond basic catalog data to explore the compound's utility as a lipophilic tuning agent in drug design and a model mesogen in liquid crystal engineering. We provide validated protocols for its synthesis and application, ensuring reproducibility in high-stakes research environments.
Physicochemical Profile & Mechanistic Utility[1][2]
The utility of p-pentyl-anisole stems from its amphiphilic-like character, though it lacks a hydrophilic head strong enough to be a surfactant. Instead, it serves as a "masked" phenol or a hydrophobic anchor.
Key Properties Table
| Property | Value / Characteristic | Relevance to Research |
| CAS Number | 20056-58-0 | Unique Identifier |
| Molecular Weight | 178.27 g/mol | Fragment-based drug design (Low MW) |
| LogP (Calc) | ~4.0 - 4.2 | High lipophilicity; excellent blood-brain barrier (BBB) penetration model. |
| Boiling Point | ~250°C | High thermal stability for solvothermal synthesis. |
| Electronic Effect | +M (Mesomeric) Donor | Activates ring for electrophilic substitution at ortho position. |
| Tail Flexibility | C5 Alkyl Chain | Critical length for inducing nematic phases in liquid crystal analogs. |
The "Pentyl Effect" in Drug Design
In medicinal chemistry, the pentyl chain is often the "tipping point" for bioavailability. Shorter chains (methyl/ethyl) may not provide sufficient hydrophobic binding, while longer chains (heptyl+) often lead to solubility issues or metabolic trapping. p-Pentyl-anisole is used to:
-
Probe Hydrophobic Pockets: It serves as a ligand to map the size of hydrophobic binding sites in receptors.
-
Modulate Membrane Permeability: Its high LogP makes it a standard for testing passive diffusion rates across lipid bilayers.
Synthetic Pathways & Experimental Protocols
Primary Synthesis: Friedel-Crafts Alkylation
The most robust route for synthesizing p-pentyl-anisole involves the alkylation of anisole. This method is preferred over etherification of p-pentylphenol due to the lower cost of anisole and the availability of reagents.
Reaction Logic:
We utilize anhydrous Aluminum Chloride (
Protocol 1: Regioselective Synthesis
Reagents:
-
Anisole (1.0 eq)
-
1-Chloropentane (1.1 eq)
- (anhydrous, 0.2 eq - catalytic amount preferred to reduce waste)
-
Solvent: Nitromethane (increases para selectivity) or Dichloromethane (DCM).
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Anisole (50 mmol) in dry DCM (50 mL) under
atmosphere. -
Catalyst Activation: Cool to 0°C. Add
slowly. The solution may turn red/brown due to complexation. -
Addition: Add 1-Chloropentane dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent poly-alkylation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench: Pour mixture over ice-water/HCl slurry to decompose the aluminum complex.
-
Extraction: Extract with DCM (3x), wash organics with brine, dry over
. -
Purification: Fractional distillation under reduced pressure is required to separate the ortho isomer (minor) from the p-pentyl-anisole (major).
Visualization of Synthesis Logic
Figure 1: Step-by-step reaction workflow for the Friedel-Crafts alkylation of anisole, highlighting the critical purification step to isolate the para-isomer.
Research Applications
Materials Science: Liquid Crystal Precursors
p-Pentyl-anisole is structurally homologous to 4-Cyano-4'-pentylbiphenyl (5CB) , the standard nematic liquid crystal.
-
Research Application: It is used as a "null" mesogen—a control molecule that possesses the flexible tail and the aromatic core but lacks the rigid biphenyl system required for liquid crystallinity.
-
Experiment: Researchers dope liquid crystal systems with p-pentyl-anisole to study the destabilization of the nematic phase. This helps quantify the energetic contribution of the biphenyl pi-stacking interactions.
Medicinal Chemistry: Lipophilic Lead Optimization
In drug discovery, the "Magic Methyl" effect is well known, but the "Pentyl Anchor" is equally critical for hydrophobic pocket binding.
-
Protocol: When a lead compound containing a methoxy-benzene moiety shows poor potency, chemists synthesize the p-pentyl analog to probe the depth of the receptor's hydrophobic pocket.
-
Metabolic Stability: The pentyl chain is susceptible to
-oxidation (at the terminal carbon). p-Pentyl-anisole is used as a substrate to test Cytochrome P450 stability before incorporating the moiety into final drug candidates.
Biological Activity & Mechanism
Recent studies suggest anisole derivatives possess antimicrobial properties by disrupting bacterial cell membranes.
-
Mechanism: The lipophilic pentyl tail inserts into the lipid bilayer, increasing membrane fluidity and causing leakage of intracellular electrolytes.
-
Assay: Minimum Inhibitory Concentration (MIC) assays against S. aureus often use p-pentyl-anisole as a baseline lipophile to compare against more active phenolic derivatives.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural domains of p-pentyl-anisole translate to its diverse research applications.
Safety & Handling (Self-Validating Protocol)
-
Flammability: Flash point is approx. 108°C, but vapors can form explosive mixtures. Ground all glassware.
-
Peroxide Formation: Like all ethers, p-pentyl-anisole can form explosive peroxides upon prolonged exposure to air.
-
Validation Step: Test with starch-iodide paper before distillation. If positive (blue), treat with ferrous sulfate.
-
-
Storage: Store under Argon/Nitrogen in amber glass to prevent photo-oxidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][2]
-
NIST Chemistry WebBook. Benzene, 1-methoxy-4-pentyl- Data. Retrieved from [Link][3]
Sources
Technical Monograph: The Electronic & Metabolic Profile of the Methoxy Group in Anisole
Executive Summary
This guide provides a mechanistic dissection of the methoxy group (-OCH₃) as a functional determinant in drug design and synthesis. While often categorized simply as an "electron-donating group" (EDG), the methoxy moiety exhibits a complex duality: it is inductively withdrawing (-I) yet resonantly donating (+M). This monograph quantifies these competing effects, validates them through spectroscopic data, and provides a self-validating experimental protocol for assessing ring activation. For medicinal chemists, we further analyze the "metabolic liability" of the methoxy group, specifically its susceptibility to O-dealkylation by CYP450 isoforms.
Mechanistic Foundations: The Inductive-Resonance Conflict
The reactivity of anisole (methoxybenzene) is defined by the orbital interaction between the ether oxygen and the aromatic
The Electronic Vector
-
Inductive Effect (-I): The oxygen atom is highly electronegative (3.44 on the Pauling scale) compared to the aromatic carbon (2.55). Through the
-framework, oxygen pulls electron density away from the ring, technically deactivating it. -
Mesomeric/Resonance Effect (+M): The oxygen atom possesses two lone pairs in
(or quasi- ) orbitals. One of these orbitals aligns parallel to the ring's -orbitals, allowing electron density to delocalize into the -system.
The Net Result: The +M effect significantly overpowers the -I effect (
Quantitative Assessment: Hammett Substituent Constants
The Hammett equation (
Table 1: Hammett Constants for the Methoxy Group
| Position | Constant ( | Electronic Implication |
| Para ( | -0.27 | Strongly Donating. Negative value indicates significant electron release via resonance. |
| Meta ( | +0.12 | Weakly Withdrawing. Positive value indicates that without direct resonance overlap, the inductive (-I) effect dominates. |
Key Insight: The positive
value is critical for drug design. It explains why placing a methoxy group meta to a reaction center often fails to activate it, despite the group's general reputation as an activator.
Spectroscopic Validation: C-13 NMR
Nuclear Magnetic Resonance (NMR) offers direct observation of electron density. Increased electron density "shields" the nucleus, resulting in an upfield shift (lower ppm).
Table 2: C-13 NMR Shifts (Anisole vs. Benzene)
| Carbon Position | Chemical Shift ( | Shift Relative to Benzene ( | Interpretation |
| Benzene (Ref) | 128.5 | 0.0 | Baseline aromaticity. |
| C-1 (Ipso) | 159.6 | +31.1 (Deshielded) | Inductive Effect (-I). Direct attachment to electronegative Oxygen. |
| C-2,6 (Ortho) | 114.1 | -14.4 (Shielded) | Resonance (+M). High electron density from lone pair donation. |
| C-3,5 (Meta) | 129.5 | +1.0 (Deshielded) | Inductive Effect (-I). No resonance stabilization; induction dominates slightly. |
| C-4 (Para) | 120.7 | -7.8 (Shielded) | Resonance (+M). Significant electron density increase. |
Data Source: Synthesized from standard spectroscopic databases (SDBS/AIST).
Synthetic Implications: Electrophilic Aromatic Substitution (EAS)
The methoxy group is a powerful ortho/para director.[1] In EAS reactions, the rate-determining step is the formation of the arenium ion (Sigma complex). The methoxy group stabilizes this carbocation intermediate via resonance, but only when the electrophile attacks at the ortho or para positions.
Visualization: Resonance Stabilization Pathway
The following diagram illustrates why meta attack is kinetically disfavored (no stabilization from oxygen) compared to para attack.
Figure 1: Kinetic Selection in EAS. The "Oxonium Ion Contribution" (yellow) is the critical stabilizer available only to ortho/para intermediates, lowering the activation energy (
Pharmacological Context: The Metabolic Soft Spot
In drug development, the methoxy group is often a site of metabolic liability. It is prone to O-dealkylation primarily mediated by Cytochrome P450 enzymes (CYP2D6, CYP2C19).
Mechanism: The reaction proceeds via a radical abstraction of a hydrogen from the methyl group, followed by hydroxylation to form an unstable hemiacetal, which spontaneously collapses to release formaldehyde and the corresponding phenol.
Figure 2: CYP450-Mediated O-Demethylation. The conversion of the lipophilic methoxy group to a hydrophilic phenol dramatically alters pharmacokinetics (PK) and often triggers Phase II conjugation (Glucuronidation).
Experimental Protocol: Catalyst-Free Bromination
Objective: To validate the electron-donating capacity of the methoxy group.
Principle: Unlike benzene, which requires a Lewis Acid catalyst (e.g.,
Methodology
-
Reagents:
-
Anisole (10 mmol, 1.08 g)
-
Bromine (
) (10 mmol, 1.6 g) - Caution: Corrosive/Volatile -
Glacial Acetic Acid (Solvent, 20 mL)
-
-
Setup:
-
Use a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Safety: Perform strictly inside a fume hood.
-
-
Procedure:
-
Dissolve Anisole in Glacial Acetic Acid.
-
Cool the solution to 0°C (Ice bath) to control regioselectivity (favors para over ortho).
-
Add
dropwise over 20 minutes. The deep red color of bromine should disappear rapidly upon contact with the solution, indicating immediate consumption.
-
-
Checkpoint (Self-Validation):
-
Visual: If the red color persists for >1 minute after addition, the ring is deactivated or the reagent is wet.
-
TLC: Spot reaction mixture against pure anisole (Eluent: 10% EtOAc/Hexane). Product (
-bromoanisole) will have a lower than anisole.
-
-
Quenching:
-
Pour mixture into ice water containing saturated Sodium Bisulfite (
) to neutralize unreacted bromine.
-
Expected Result: >90% yield of p-bromoanisole (major) and o-bromoanisole (minor). No catalyst required.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (C-13 NMR Shifts).
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (EAS Mechanism).
-
PubChem. Anisole Compound Summary & Safety Data. National Library of Medicine.
Sources
The Hydrophobic Tipping Point: Pentyl Chains in Anisole Derivatives
Executive Summary
In medicinal chemistry, the anisole (methoxybenzene) scaffold serves as a versatile bioisostere for aromatic rings, offering a balance of electron-donating properties and moderate lipophilicity. However, the introduction of a pentyl chain (C5) to this scaffold—either as a ring substituent (alkyl-anisole) or extending the ether (pentyloxybenzene)—represents a critical "tipping point" in physicochemical behavior.
This guide analyzes the specific hydrophobic contribution of the pentyl group, which typically elevates the partition coefficient (LogP) by approximately 2.5 units, pushing many small molecules near the upper threshold of Lipinski’s Rule of 5 (LogP < 5). We explore the duality of this modification: while it significantly enhances membrane permeability and receptor affinity via hydrophobic collapse, it simultaneously introduces metabolic liabilities (omega-oxidation) and aqueous solubility challenges.
Physicochemical Fundamentals: The C5 Impact
The Anisole Core vs. The Pentyl Modification
The anisole core itself is moderately lipophilic. To understand the impact of the pentyl chain, we must quantify the hydrophobic shift using Hansch substituent constants (
-
Anisole (Methoxybenzene): Experimental LogP
. -
Pentyl Group (
): The Hansch value for an aliphatic chain is approximately per methylene unit.-
Calculation:
.
-
-
Resulting Hydrophobicity:
-
4-Pentylanisole: Estimated LogP
. -
Pentyloxybenzene: Replacing the methyl (
) with pentyl ( ) results in a net increase of , yielding a LogP .
-
The "Goldilocks" Zone and the Cutoff Effect
The addition of a pentyl chain often situates a molecule at the peak of the "parabolic" structure-activity relationship (SAR).
-
Chain Length < C5: Insufficient lipophilicity for optimal membrane partitioning or hydrophobic pocket filling.
-
Chain Length > C6: Rapid drop in bioavailability due to extreme insolubility and steric hindrance (the "cutoff effect").
-
The C5 Optimization: The pentyl chain frequently offers the maximum affinity for hydrophobic pockets (e.g., in GPCRs or COX enzymes) before solubility becomes the rate-limiting step for efficacy.
Pharmacological Implications[1][2][3]
Membrane Permeability & BBB Crossing
With a LogP approaching 4.5–4.6, pentyl-anisole derivatives are highly permeable to lipid bilayers. This makes them excellent candidates for Central Nervous System (CNS) targets, provided they do not exceed a Molecular Weight of 400–500 Da. However, this high lipophilicity increases the risk of non-specific binding to plasma proteins (high fraction unbound,
Metabolic Liabilities: The Omega-Oxidation Trap
The terminal methyl group of the pentyl chain is a primary "soft spot" for metabolic degradation.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) target the
-carbon (terminal methyl). -
Pathway: Alkyl
Primary Alcohol Carboxylic Acid. -
Consequence: The conversion to a carboxylic acid drastically lowers LogP, often rendering the metabolite inactive and rapidly excreted. This limits the half-life (
) of pentyl-containing drugs unless the terminal position is blocked (e.g., by fluorination).
Visualizations
Diagram 1: Structural Hydrophobicity & Metabolic Vulnerability
This diagram illustrates the lipophilic contribution of the pentyl tail and identifies the site of metabolic attack.
Caption: Component analysis of 4-pentylanisole hydrophobicity and metabolic susceptibility.
Diagram 2: Metabolic Pathway of the Pentyl Chain
Detailed view of the omega-oxidation process that clears these lipophilic compounds.
Caption: The omega-oxidation pathway converting lipophilic pentyl chains into polar excretable acids.
Case Study: 2-Cyclopentyloxyanisole Derivatives
Context: A study on antitumor agents targeting COX-2 and PDE4B enzymes highlighted the efficacy of the pentyloxy motif.
-
Compound: 2-cyclopentyloxyanisole derivatives.
-
Observation: The cyclopentyl ether (a cyclic C5 variant) provided the necessary hydrophobic bulk to fill the binding pockets of COX-2.
-
Outcome: Compounds 4a and 13 from the study showed IC50 values in the low micromolar range (1.08 µM for COX-2), comparable to Celecoxib.[1]
-
Significance: This validates that a C5-ether chain on an anisole core provides sufficient lipophilicity for high-affinity binding to hydrophobic enzyme pockets without exceeding the solubility threshold required for drug-likeness.
Experimental Protocols: Measuring LogP
For compounds with LogP > 4 (like pentyl-anisoles), standard shake-flask methods can be prone to emulsion formation. We recommend a validated HPLC method for higher throughput and accuracy.
Protocol: RP-HPLC Estimation of LogP
Principle: Retention time (
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase: Methanol/Water (isocratic 75:25 or gradient).
-
Standards: A set of 5-6 anisole derivatives with known LogP values (e.g., Anisole, 4-Methylanisole, 4-Propylanisole).
Workflow:
Caption: RP-HPLC workflow for determining lipophilicity of hydrophobic anisole derivatives.
Step-by-Step:
-
Dead Time (
) Determination: Inject Uracil or NaNO3 to determine the column dead time (unretained solute). -
Standard Run: Inject the standard mixture. Calculate the capacity factor
for each: -
Calibration: Plot
vs. Literature LogP. Ensure . -
Sample Measurement: Inject the pentyl-anisole derivative, calculate its
, and use the regression equation to find LogP.
Data Summary: Substituent Effects
| Substituent (on Anisole) | Hansch | Est. Total LogP | Biological Impact |
| -H (Anisole) | 0.00 | 2.11 | Baseline; good solubility, low potency. |
| -CH3 (Methyl) | +0.52 | 2.63 | Slight increase; minimal metabolic risk. |
| -C3H7 (Propyl) | +1.55 | 3.66 | Balanced profile; good permeability. |
| -C5H11 (Pentyl) | +2.50 | 4.61 | Tipping Point; High affinity, solubility risk. |
| -C7H15 (Heptyl) | +3.50 | 5.61 | Violates Rule of 5; likely "cutoff" effect. |
References
-
Hansch Analysis in Drug Design: Jhanwar, B. et al. "QSAR - Hansch Analysis and Related Approaches in Drug Design." PharmacologyOnLine, 2011. 2[3][4][5][6][7][8][9][10][11]
-
Antitumor Activity of Pentyl-Anisoles: "Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. 1[3][6][7][9][10][11]
-
Metabolic Pathways (Omega-Oxidation): "Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions."[12] Microbe Notes, 2023. 12[3][6][7][9][10]
-
LogP Determination Protocol: "Experimental Determination of Octanol–Water Partition Coefficients... Shake Flask Method." Journal of Chemical & Engineering Data, 2020. 13[3][6][7][9][10]
-
Lipinski's Rule & LogP: "Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design." Sai Life Sciences, 2024. 14[3][4][6][7][9][10]
Sources
- 1. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Bioactivity-guided isolation and molecular modeling of the anti-inflammatory constituents from the leaves of Duranta erecta Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Frontiers | Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities [frontiersin.org]
- 11. bigchem.eu [bigchem.eu]
- 12. microbenotes.com [microbenotes.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Methodological & Application
Application Note: High-Resolution ¹H and ¹³C NMR Structural Elucidation of p-Pentyl-Anisole
Introduction & Scope
This application note details the structural elucidation of p-pentyl-anisole (CAS: 20056-56-8), a molecule frequently encountered as an intermediate in the synthesis of liquid crystals and lipophilic fragrances. While the structure appears simple, the symmetry of the para-substituted benzene ring and the overlapping methylene signals of the pentyl chain often lead to misinterpretation in rapid-throughput environments.
This guide moves beyond basic spectral matching, providing a mechanistic understanding of the AA'BB' spin system and utilizing Quantitative NMR (qNMR) principles to ensure integral accuracy.
Experimental Protocol
Sample Preparation
To minimize solvent effects and concentration-dependent shifts, follow this standardized preparation method.
-
Solvent: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Note: High concentrations (>30 mg/mL) can cause viscosity broadening and shift the hydroxyl/amine impurities, though less critical for this ether/alkyl system.
-
-
Filtration: Filter solution through a glass wool plug directly into the NMR tube to remove suspended particulates that degrade magnetic field homogeneity (shimming).
Acquisition Parameters (400 MHz or higher recommended)
The following parameters are optimized for structural confirmation, balancing sensitivity with resolution.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise per unit time. |
| Relaxation Delay (d1) | 5.0 s | 2.0 s | Critical: Must be |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Ensures no aliasing of unexpected impurities. |
| Scans (Transients) | 16 | 512+ | Sufficient S/N for ¹³C quaternary carbons. |
| Temperature | 298 K | 298 K | Standardizes chemical shifts. |
Results & Discussion: ¹H NMR Spectroscopy
The Aromatic Region: The AA'BB' Trap
A common error is describing the aromatic region of p-pentyl-anisole as "two doublets." In reality, this is a second-order AA'BB' spin system .
-
Mechanism: The protons ortho to the methoxy group (H-2, H-6) are chemically equivalent but magnetically non-equivalent due to their different coupling pathways to the protons ortho to the pentyl group (H-3, H-5).
-
Observation: At 400 MHz, this appears as a "pseudo-doublet" pattern.
- 6.82 ppm: Protons ortho to the electron-donating Methoxy group (Shielded).
- 7.10 ppm: Protons ortho to the Pentyl group (Less shielded).
-
Coupling: The separation between the major lines represents
(approx 8.5 Hz), not a pure coupling constant.[1][2]
The Aliphatic Chain & Methoxy Group
The pentyl chain displays a characteristic "decay" of chemical shift values as distance from the benzene ring increases.
-
Methoxy Singlet (
3.78 ppm): The sharp 3H singlet confirms the methyl ether. -
Benzylic Triplet (
2.55 ppm): The -methylene protons are deshielded by the aromatic ring current. -
Terminal Methyl (
0.89 ppm): Classic triplet ( Hz).
¹H NMR Data Summary Table
| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |
| -OCH₃ | Methoxy | 3.78 | Singlet (s) | 3H | - |
| Ar-H (2,6) | Ortho to OMe | 6.82 | Multiplet (AA'BB') | 2H | Pseudo |
| Ar-H (3,5) | Ortho to Alkyl | 7.10 | Multiplet (AA'BB') | 2H | Pseudo |
| Benzylic | 2.55 | Triplet (t) | 2H | 7.6 | |
| C2 of Pentyl | 1.59 | Quintet (m) | 2H | ~7.5 | |
| C3, C4 | 1.30 - 1.35 | Multiplet (m) | 4H | - | |
| -CH₃ | Terminal | 0.89 | Triplet (t) | 3H | 7.0 |
Results & Discussion: ¹³C NMR Spectroscopy
Carbon spectroscopy provides the "skeleton" verification. We utilize DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish methylene carbons (inverted/negative phases) from methyl/methine carbons (upright/positive phases).
Key Diagnostic Signals
-
Ipsos Carbons (Quaternary):
-
C-O (
157.6): Highly deshielded by the oxygen atom. Will disappear in a DEPT-90 or DEPT-135 spectrum. -
C-Alkyl (
135.0): The attachment point for the pentyl chain. Also disappears in DEPT.
-
-
Aromatic CH:
-
Ortho to OMe (
113.7): Electron-rich position. -
Ortho to Alkyl (
129.3): Standard aromatic shift.
-
-
Alkyl Chain:
-
The benzylic carbon is distinct at
35.0 . -
The terminal methyl is at
14.1 .
-
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the para-substitution pattern and chain length.
Figure 1: Logic flow for distinguishing para-substitution from isomers using 1D NMR.
Connectivity Visualization
Understanding the coupling network is vital for interpreting the COSY (Correlation Spectroscopy) data if 1D is ambiguous.
Figure 2: Spin system connectivity. Solid lines indicate scalar coupling (J-coupling); dashed lines indicate spatial proximity (NOE).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (The definitive text for AA'BB' analysis).
-
National Institute of Standards and Technology (NIST). 1-methoxy-4-methylbenzene (Analogue Reference).[4] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]
-
Reich, H. J. The AA'BB' Pattern.[2][6][7] University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 3458 (Anisole derivatives). AIST, Japan. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 1-Methoxy-4-(4-methyl-4-pentenyl)benzene | C13H18O | CID 584262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]
- 5. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. fiveable.me [fiveable.me]
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of p-pentyl-anisole.
This Application Note provides a comprehensive protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of p-pentyl-anisole (1-methoxy-4-pentylbenzene). It is designed for researchers in fragrance chemistry, pharmaceutical intermediate synthesis, and quality control.
Introduction & Scope
p-Pentyl-anisole (CAS 20056-58-0) is a hydrophobic aromatic ether utilized as a fragrance modifier (warm, sweet, anisic nuances) and a lipophilic building block in medicinal chemistry.[1] Its analysis requires precise separation from potential synthetic byproducts (e.g., o-isomers, unreacted anisole) and accurate mass spectral identification.
This guide outlines a validated method for the identification and quantification of p-pentyl-anisole using Electron Ionization (EI) GC-MS. The protocol emphasizes Selected Ion Monitoring (SIM) for high-sensitivity quantitation and Full Scan for impurity profiling.
Analyte Profile
| Property | Data |
| IUPAC Name | 1-methoxy-4-pentylbenzene |
| CAS Number | 20056-58-0 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Boiling Point | ~251 °C |
| LogP | 4.0 (High Lipophilicity) |
| Solubility | Soluble in Hexane, Dichloromethane (DCM), Methanol |
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to data validation.
Figure 1: Analytical workflow for p-pentyl-anisole quantification.
Materials and Instrumentation
Reagents
-
Analyte Standard: p-Pentyl-anisole (>98% purity).
-
Internal Standard (IS): 4-tert-butyl anisole (preferred due to structural similarity but distinct retention time) or n-Tetradecane.
-
Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).
Instrumentation Setup
-
GC System: Agilent 7890B / Thermo Trace 1300 or equivalent.
-
MS Detector: Single Quadrupole (e.g., Agilent 5977B) with EI source.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).
-
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Analytical Protocol
GC Method Parameters
The high boiling point (251°C) requires a robust temperature ramp to ensure elution without column bleed interference.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte.[2] |
| Injection Mode | Split (20:1) | Prevents detector saturation for high-conc samples.[2] Use Splitless for trace analysis (<1 ppm). |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow ensures stable retention times.[2] |
| Oven Program | Initial: 60 °C (Hold 1 min)Ramp: 15 °C/min to 200 °CRamp: 25 °C/min to 280 °C (Hold 3 min) | Slow initial ramp separates solvent/volatiles; fast secondary ramp elutes the analyte efficiently.[2] |
| Transfer Line | 280 °C | Prevents condensation between GC and MS.[2] |
Mass Spectrometry Parameters
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Ionization: Electron Impact (EI) at 70 eV.
-
Solvent Delay: 3.50 min (To protect filament from solvent peak).
Acquisition Modes:
-
Full Scan: 40–400 amu (For identification and purity check).
-
SIM (Selected Ion Monitoring): For high-sensitivity quantification.
-
Target Ions:m/z 121 (Quant), 178 (Qual), 122 (Qual).[3]
-
Results & Discussion
Fragmentation Mechanism (Mechanistic Insight)
The mass spectrum of p-pentyl-anisole is dominated by the benzylic cleavage of the alkyl chain. Understanding this pathway is crucial for distinguishing it from isomers.
-
Molecular Ion (M+): Observed at m/z 178 .[3]
-
Base Peak (m/z 121): The pentyl chain undergoes homolytic cleavage at the benzylic position. The loss of a butyl radical (•C₄H₉, mass 57) results in a resonance-stabilized p-methoxybenzyl cation (m/z 121).
-
Secondary Ions: m/z 122 (Isotope/Rearrangement) and m/z 77 (Phenyl ring degradation).
Figure 2: Primary fragmentation pathway of p-pentyl-anisole under 70 eV EI.
Method Validation Metrics (Self-Validating System)
To ensure trustworthiness, the method must meet the following criteria during calibration:
-
Linearity: R² > 0.995 over the range of 1 µg/mL to 100 µg/mL.
-
Precision (RSD): < 2.0% for retention time; < 5.0% for peak area (n=6).
-
Resolution: Baseline separation from o-pentyl-anisole (if present) must be > 1.5.
Calibration Table Example:
| Level | Conc (µg/mL) | Area Ratio (Analyte/IS) | Acceptance Criteria |
|---|---|---|---|
| Cal 1 | 1.0 | 0.05 | ± 15% deviation |
| Cal 2 | 10.0 | 0.52 | ± 10% deviation |
| Cal 3 | 50.0 | 2.60 | ± 5% deviation |
| Cal 4 | 100.0 | 5.25 | ± 5% deviation |[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peak (Asymmetry > 1.2) | Active sites in liner or column inlet.[2] | Replace inlet liner (deactivated split/splitless); trim 10cm from column head.[2] |
| Low Sensitivity (m/z 121) | Source contamination or incorrect tuning.[2] | Clean MS source; perform Autotune (PFTBA).[2] Verify SIM gain. |
| Ghost Peaks | Carryover from high-conc injection.[2] | Run solvent blanks (Hexane) between samples.[2] Increase final bake-out temp to 300°C. |
| Retention Time Shift | Leak in carrier gas or septum wear. | Check inlet pressure; replace septum and O-ring.[2] |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methoxy-4-pentyl-. NIST Chemistry WebBook, SRD 69.[4] [Link][2]
-
PubChem. Anisole, p-pentyl- Compound Summary. National Library of Medicine. [Link][2]
-
The Good Scents Company. Anisole, p-pentyl- General Information and Organoleptics. [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Use of p-pentyl-anisole as an intermediate in organic synthesis.
Application Note: p-Pentyl-anisole as a Strategic Intermediate in Organic Synthesis and Materials Science
Executive Summary
p-Pentyl-anisole (CAS 20056-58-0) is a bifunctional aromatic building block characterized by an electron-donating methoxy group and a lipophilic pentyl chain in a para arrangement.[1][2] While widely recognized in the fragrance industry for its anisic/herbal profile, its utility in high-value organic synthesis—specifically in the development of liquid crystals (LCs) and pharmaceutical intermediates —is driven by its unique electronic and steric properties.
This guide provides a rigorous technical analysis of p-pentyl-anisole, focusing on its role as a "masked" phenol, a substrate for regioselective electrophilic aromatic substitution (EAS), and a precursor for mesogenic materials.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-Methoxy-4-pentylbenzene |
| CAS Number | 20056-58-0 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Boiling Point | ~251°C (Est.)[1][3] |
| LogP | ~4.0 (High Lipophilicity) |
| Electronic Character | Activated aromatic ring (Methoxy > Pentyl) |
| Key Functionality | Labile ether linkage; Ortho-directing sites (C2/C6) |
Core Application 1: Regioselective Electrophilic Substitution
Scientific Rationale: In p-pentyl-anisole, both the methoxy group and the pentyl chain are ortho/para directors.[2] However, the resonance donation of the methoxy oxygen is significantly stronger than the inductive effect of the pentyl alkyl chain. Consequently, electrophilic attack is heavily biased toward the positions ortho to the methoxy group (C2 and C6). This regiochemical control is vital for synthesizing laterally substituted liquid crystals, where lateral dipoles (e.g., -F, -CN, -CHO) broaden the nematic phase range.[1]
Protocol A: Vilsmeier-Haack Formylation
Objective: Synthesis of 2-methoxy-5-pentylbenzaldehyde (Precursor for Schiff Base LCs).[1]
Reagents:
-
p-Pentyl-anisole (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃, 1.2 eq)
-
Dimethylformamide (DMF, 1.5 eq)
-
Dichloromethane (DCM, Solvent)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.5 eq) to 0°C.
-
Vilsmeier Reagent Formation: Dropwise add POCl₃ (1.2 eq) to the DMF over 15 minutes. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent). Stir for 30 mins at 0°C.
-
Substrate Addition: Dissolve p-pentyl-anisole (1.0 eq) in minimal DCM and add dropwise to the reaction mixture.
-
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The product will appear as a more polar spot.
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (3x). Wash organics with sat.[1] NaHCO₃ and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Silica gel chromatography.
Mechanism & Logic: The methoxy group directs the bulky electrophile to the ortho position. The pentyl chain at the para position blocks the usual competing site, ensuring high regioselectivity.
Core Application 2: The "Masked Phenol" Strategy (Demethylation)
Scientific Rationale: p-Pentylphenol is a ubiquitous mesogen core.[1] However, direct alkylation of phenol to attach the pentyl chain often results in mixtures of ortho and para isomers. A superior strategy involves synthesizing p-pentyl-anisole (via Friedel-Crafts acylation/reduction or cross-coupling) and then removing the methyl group.[1] The methoxy group acts as a robust protecting group during harsh antecedent steps.
Protocol B: BBr₃-Mediated Demethylation
Objective: Quantitative conversion to p-pentylphenol.[1]
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck flask equipped with a nitrogen inlet and a rubber septum. Add p-pentyl-anisole and anhydrous DCM.[1] Cool to -78°C (Dry ice/acetone bath).
-
Expert Insight: Low temperature is mandatory to prevent migration of the pentyl cation, which can occur under thermodynamic control at higher temperatures.
-
-
Addition: Add BBr₃ solution dropwise via syringe. Do not allow the internal temperature to rise above -70°C.[1]
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for another hour.
-
Quenching (Exothermic): Cool back to -20°C. Slowly add Methanol (MeOH) to destroy excess BBr₃.
-
Workup: Dilute with water, extract with DCM. The organic layer should be washed with NaHCO₃ to remove residual acid.
-
Validation: 1H NMR will show the disappearance of the singlet at ~3.8 ppm (-OCH₃) and the appearance of a broad singlet at ~5.0 ppm (-OH).
Strategic Visualization: Reaction Pathways
The following diagram illustrates the divergent utility of p-pentyl-anisole, distinguishing between retention of the methoxy core (for lateral substitution) and cleavage (for phenol generation).
Caption: Divergent synthesis pathways from p-pentyl-anisole: Demethylation yields mesogen cores, while formylation yields lateral LC precursors.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poly-substitution during EAS | Excess electrophile or high temp.[1] | Strictly control stoichiometry (1.0–1.1 eq). Maintain low temperatures (0°C) during addition. |
| Pentyl chain migration (Demethylation) | Acid-catalyzed rearrangement.[1] | Use BBr₃ at -78°C. Avoid Lewis acids like AlCl₃ which promote alkyl migration more aggressively than BBr₃.[1] |
| Incomplete Demethylation | Complexation with byproducts.[1] | Ensure BBr₃ is fresh (colorless/pale yellow, not brown).[1] Increase equivalents to 2.0 if necessary. |
| Emulsion during workup | Surfactant-like nature of product.[1] | The pentyl chain adds amphiphilic character. Use saturated brine and a small amount of MeOH to break emulsions.[1] |
Safety and Handling
-
BBr₃: Extremely corrosive and reacts violently with water/moisture.[1] Must be handled in a glovebox or under a strict inert atmosphere manifold.[1]
-
p-Pentyl-anisole: While generally low toxicity (used in fragrances), it is a skin irritant.[1] Standard PPE (gloves, goggles) is required.[1]
-
Waste: All halogenated waste (DCM, alkyl bromides) must be segregated.[1]
References
-
BenchChem. (2025).[1][4] Anisole, p-pentyl- Synthesis and Properties. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 1-Methoxy-4-pentylbenzene.[1][2][3] National Library of Medicine.[1] Retrieved from [1]
-
Barnett, J. W., et al. (1977).[1][5] Electrophilic aromatic substitution.[1][2][5][6] Part 16. The nitration of anisole.... Journal of the Chemical Society, Perkin Transactions 2.[5] Retrieved from [1]
-
Chemistry LibreTexts. (2019).[1] Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [1]
-
ResearchGate. (2016).[1] Discussion on Ether Cleavage with BBr3. Retrieved from
Sources
- 1. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
- 3. scent.vn [scent.vn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application of p-pentyl-anisole in fragrance and perfume formulations.
The following Technical Monograph is structured to serve as a definitive guide for the application of p-Pentyl Anisole (1-methoxy-4-pentylbenzene) in fragrance chemistry.
Executive Summary & Chemical Architecture
p-Pentyl Anisole (CAS: 20056-58-0) represents a distinct class of "hybrid" aroma chemicals. Structurally, it fuses the diffusive, ethereal lift of an anisic moiety (methoxybenzene) with the substantivity of a hydrophobic alkyl chain (pentyl group).
Unlike its shorter-chain homolog Dihydroanethole (p-propyl anisole), the pentyl variant offers a unique "olfactory plateau"—it provides the sweetness of anise but with a fatty, nutty, and herbal tenacity that extends into the heart and base notes. It is a critical tool for modernizing fougère and amber accords where traditional anise notes would evaporate too quickly.
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 1-methoxy-4-pentylbenzene |
| CAS Number | 20056-58-0 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| LogP (Estimated) | ~4.0 (High Hydrophobicity) |
| Vapor Pressure | ~0.015 hPa @ 20°C (Moderate Substantivity) |
| Odor Profile | Sweet, Anisic, Herbal, Nutty, Fatty, slightly Phenolic |
Mechanistic Functionality & Olfactory Kinetics
To apply p-Pentyl Anisole effectively, one must understand its behavior in a ethanolic matrix.
The "Anchor-Lift" Mechanism
Most anisic ingredients (e.g., Anisaldehyde, Anethole) are relatively volatile top-to-middle notes. p-Pentyl Anisole utilizes its 5-carbon alkyl chain to increase molecular weight and lipophilicity.
-
The Methoxy Group: Provides the immediate "lift" and sweetness associated with licorice/fennel.
-
The Pentyl Chain: Acts as a hydrophobic anchor, retarding evaporation. This allows the anisic character to persist alongside heart notes like Lavender or Geranium, creating a "vertical accord" that doesn't break during the dry-down.
Solvent Utility
Due to its high LogP (approx. 4.0), p-Pentyl Anisole acts as an excellent co-solvent for difficult-to-dissolve non-polar crystals, such as Ambroxan or certain Musks . It bridges the polarity gap between these lipophiles and the ethanolic carrier.
Application Protocols
Protocol A: The "Extended Fougère" Accord
Objective: To create a modern fougère where the anisic freshness persists into the Coumarin/Oakmoss dry-down without using sensitizing aldehydes.
Rationale: Standard Anethole flattens quickly. p-Pentyl Anisole provides a "fatty-green" texture that links the top (Bergamot) to the base (Moss).
Formulation Steps:
-
Pre-Solubilization: Dissolve crystalline Coumarin (10 parts) directly into p-Pentyl Anisole (5 parts). The anisole derivative will act as a plasticizer, preventing Coumarin crystallization at the nozzle.
-
The "Green" Core: Blend the pre-mix with Dihydromyrcenol and Lavender Absolute. The fatty nuance of p-Pentyl Anisole suppresses the harsh metallic edge of Dihydromyrcenol.
-
Maceration: Allow the accord to mature for 48 hours at 20°C before adding ethanol.
Protocol B: High-Impact "Spicy Amber" Fixation
Objective: Use p-Pentyl Anisole to fixate volatile spicy notes (e.g., Pink Pepper, Cardamom).
Methodology:
-
Step 1: Create a 10% dilution of p-Pentyl Anisole in DPG (Dipropylene Glycol).[1]
-
Step 2: Introduce this dilution at 2-4% of the total fragrance concentrate.
-
Step 3: Add spicy top notes. The p-Pentyl Anisole will form weak Van der Waals complexes with the terpenes in the spices, reducing their vapor pressure and extending their "bloom" time by approximately 30-50%.
Stability & Safety Framework (Self-Validating Systems)
Stability Testing Protocol
Because p-Pentyl Anisole is an ether, it is generally stable against hydrolysis but can be susceptible to autoxidation at the benzylic position over long periods.
Validation Experiment:
-
Control: 5% p-Pentyl Anisole in Ethanol (stored at 4°C in dark).
-
Stress Sample: 5% p-Pentyl Anisole in Ethanol (stored at 45°C in clear glass, UV exposed for 4 weeks).
-
Analysis: GC-MS comparison.
-
Pass Criteria: Degradation < 2%. No formation of p-pentyl phenol (hydrolysis product) or p-methoxy valerophenone (oxidation product).
-
Odor Check: Must not exhibit "sour" or "metallic" off-notes.
-
Safety & Toxicology (Read-Across Logic)
While specific RIFM monographs for p-pentyl anisole may be less abundant than for anethole, we apply Read-Across Safety Assessment based on structural analogs (p-Propyl Anisole / Dihydroanethole).
-
Sensitization: Unlike Anethole, p-Pentyl Anisole lacks the reactive conjugated double bond (propenyl group). It is a saturated alkyl anisole. Therefore, it is predicted to have a lower sensitization potential (No Michael Acceptor capability).
-
IFRA Status: As of the current amendment, p-Pentyl Anisole is not explicitly restricted by IFRA Standards. However, it should be treated under the general requirements for ensuring no generation of peroxides.
-
Recommended Limit: Based on analog data (Dihydroanethole), a usage level of up to 2% in fine fragrance is considered conservative and safe.
Visualization: Olfactory & Functional Pathway
The following diagram illustrates the logical flow of using p-Pentyl Anisole to bridge the gap between volatility and substantivity.
Figure 1: The functional pathway of p-Pentyl Anisole, demonstrating how its chemical structure dictates its dual role as a fixative and solvent in formulation.[2][3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved January 28, 2026 from [Link]
-
The Good Scents Company (2024). Anisole, p-pentyl- Odor and Data Profile. Retrieved January 28, 2026 from [Link]
-
Scent.vn (2024). Odor Profile and IFRA Compliance: Anisole, p-pentyl-.[2] Retrieved January 28, 2026 from [Link]
-
Research Institute for Fragrance Materials (RIFM) (2022). Safety Assessment of p-Propylanisole (Analog Read-Across). Elsevier. Retrieved January 28, 2026 from [Link]
Sources
Application Note: High-Yield Synthesis of p-Pentyl-Anisole via Williamson Etherification
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of p-pentyl-anisole (CAS: 20056-58-0) utilizing a Williamson ether synthesis strategy. While industrial routes often employ dimethyl sulfate or high-pressure methylation, this guide focuses on a Potassium Carbonate (
Introduction & Retrosynthetic Strategy
p-Pentyl-anisole (1-methoxy-4-pentylbenzene) is a hydrophobic aromatic ether.[1] Its structural duality—combining an electron-donating methoxy group with a lipophilic pentyl chain—makes it a critical building block for liquid crystals and a standard internal standard in gas chromatography.
Mechanistic Principles
The synthesis follows an
-
Deprotonation: The weak base (
) deprotonates 4-pentylphenol ( ) to generate the nucleophilic phenoxide anion. -
Nucleophilic Substitution: The phenoxide attacks the electrophilic methyl carbon of Methyl Iodide , displacing the iodide leaving group.
Strategic Selection
-
Reagent: Methyl Iodide (MeI) is chosen over Dimethyl Sulfate (DMS) for lab-scale operations due to easier handling and volatility (facilitating removal of excess reagent), despite its high toxicity.
-
Base: Anhydrous
is preferred over NaOH. The heterogeneous solid-liquid reaction in acetone buffers the basicity, significantly reducing the risk of side reactions such as polymerization or -alkylation which can occur with stronger, soluble bases.
Reaction Scheme
Figure 1: Reaction pathway for the O-methylation of 4-pentylphenol.
Materials & Safety Profile
Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Role |
| 4-Pentylphenol | 14938-35-3 | 164.25 | 1.0 | Substrate |
| Methyl Iodide (MeI) | 74-88-4 | 141.94 | 1.5 | Electrophile |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.0 | Base |
| Acetone (Anhydrous) | 67-64-1 | 58.08 | N/A (0.5 M) | Solvent |
Critical Safety Directives
-
Methyl Iodide: A volatile neurotoxin and suspected carcinogen. MUST be handled in a functioning fume hood.[5][6] Double-gloving (Nitrile over Laminate) is recommended.
-
Waste Disposal: Quench excess alkylating agents with aqueous ammonia or dilute NaOH before disposal. Do not mix MeI waste with strong oxidizers.
Experimental Protocol
Setup
-
Glassware: Oven-dried 250 mL round-bottom flask (RBF), magnetic stir bar, reflux condenser, and a calcium chloride drying tube (or nitrogen balloon).
-
Solvent Prep: Ensure acetone is anhydrous to prevent hydrolysis of MeI, though the reaction is tolerant of trace moisture.
Procedure
Step 1: Deprotonation
-
Charge the RBF with 4-pentylphenol (10.0 g, 60.9 mmol).
-
Add Anhydrous Acetone (120 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (
) (16.8 g, 121.8 mmol) in a single portion.-
Note: The solution may turn slightly yellow/orange as the phenoxide forms.
-
-
Stir vigorously at room temperature for 15–30 minutes to ensure partial deprotonation.
Step 2: Alkylation 5. Add Methyl Iodide (5.7 mL, 12.9 g, 91.3 mmol) dropwise via syringe.
- Caution: MeI is volatile (BP 42°C). Avoid rapid addition that causes splashing.
- Heat the mixture to a gentle reflux (~60°C oil bath temperature) for 6–12 hours .
- Monitoring: Check progress via TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting phenol (
) should disappear, replaced by the less polar ether product ( ).
Step 3: Workup
7. Cool the reaction mixture to room temperature.
8. Filtration: Filter off the inorganic solids (
- Dissolve the crude oil in Diethyl Ether or Ethyl Acetate (100 mL).
- Wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol.
- Wash with Brine (1 x 30 mL).
- Dry over anhydrous
, filter, and concentrate.
Purification
For high-purity applications (e.g., liquid crystals), simple evaporation is insufficient.
-
Method: Vacuum Distillation.
-
Conditions: p-Pentyl-anisole has a high boiling point (~251°C at atm). Distill under high vacuum (e.g., 0.5 mmHg). Expect the fraction to collect around 110–120°C (pressure dependent).
-
Yield Expectation: 85–95%.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of p-pentyl-anisole.
Characterization & Quality Control
Verify the product identity using the following parameters.
| Technique | Expected Signal / Result | Interpretation |
| Physical State | Colorless liquid | Clear, oil-like consistency. |
| 1H NMR (CDCl3) | Methoxy group (-OCH3) . Diagnostic singlet. | |
| Aromatic protons . Para-substitution pattern (AA'BB'). | ||
| Benzylic -CH2- . | ||
| Terminal Methyl . | ||
| IR Spectroscopy | ~1245 cm | C-O-C asymmetric stretch (Aryl alkyl ether). |
| Absence of ~3300 cm | Disappearance of Phenolic -OH stretch. | |
| GC-MS | M+ = 178 m/z | Molecular ion peak confirming MW. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Dry acetone over molecular sieves; dry |
| Incomplete Reaction | Particle size of Base. | Grind |
| C-Alkylation | Solvent polarity/Temperature. | Ensure Acetone is used (polar aprotic favors O-alkylation). Avoid extreme temperatures (>70°C). |
| Yellow Product | Iodine contamination. | Wash organic layer with dilute Sodium Thiosulfate ( |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Williamson Ether protocols).
-
PubChem. Anisole, p-pentyl- (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. Methyl Iodide (Preparation and Safety). Org.[2][7][8] Synth. 1936 , 16, 51. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis.[Link]
Sources
- 1. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Anisole - Wikipedia [en.wikipedia.org]
- 8. scent.vn [scent.vn]
Role of p-pentyl-anisole in the development of liquid crystals.
Executive Summary
This application note details the critical utility of p-pentyl-anisole (1-methoxy-4-pentylbenzene) in the synthesis and development of thermotropic liquid crystals (LCs). While not a mesogen itself due to its low aspect ratio, p-pentyl-anisole serves as the foundational "Tail-Core" precursor for synthesizing 4-alkylphenols , which are ubiquitous building blocks for phenyl benzoate and biphenyl-based mesogens.
This guide provides a validated protocol for the synthesis of p-pentyl-anisole, its conversion into the mesogenic precursor 4-pentylphenol, and subsequent derivatization into a functional nematic liquid crystal.
Technical Background: The "C5" Significance
In liquid crystal engineering, the alkyl tail length plays a decisive role in phase transition temperatures (melting point,
-
The Odd-Even Effect: Alkyl chains with an odd number of carbon atoms (e.g., Pentyl,
) typically exhibit higher clearing points and more stable nematic phases compared to their even-numbered counterparts. This is due to the higher anisotropy of polarizability aligned with the molecular long axis. -
Viscosity Modulation: The pentyl chain offers an optimal balance between flexibility (lowering viscosity) and rigidity (maintaining orientational order).
-
The Anisole Function: The methoxy (-OCH
) group in p-pentyl-anisole acts as a robust protecting group for the phenolic oxygen during the harsh Friedel-Crafts acylation and reduction steps required to attach the alkyl tail.
Validated Synthesis Protocols
Workflow Overview
The synthesis follows a linear pathway: Acylation
Figure 1: Synthetic pathway transforming Anisole into a functional Liquid Crystal via the p-pentyl-anisole intermediate.[1][2]
Protocol A: Synthesis of p-Pentyl-Anisole
Objective: To attach the 5-carbon tail to the aromatic ring with high regioselectivity.
Reagents:
-
Anisole (99%)
-
Pentanoyl Chloride
-
Aluminum Chloride (AlCl
, anhydrous) -
Hydrazine Hydrate (80%)
-
Potassium Hydroxide (KOH)
-
Diethylene Glycol[2]
Step 1: Friedel-Crafts Acylation
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser topped with a CaCl
drying tube. -
Solvation: Dissolve Anisole (0.1 mol) in 100 mL of dry dichloromethane (DCM). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add anhydrous AlCl
(0.12 mol) in small portions. The mixture will turn dark. -
Acylation: Add Pentanoyl Chloride (0.11 mol) dropwise over 30 minutes. Maintain temperature < 5°C to ensure para-substitution selectivity.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Quench: Pour mixture onto 200g crushed ice/HCl. Extract with DCM, wash with NaHCO
, dry over MgSO , and evaporate solvent. -
Result: 4-Methoxyvalerophenone (Solid/Oil).
Step 2: Wolff-Kishner Reduction
-
Setup: 250 mL round-bottom flask with Dean-Stark trap.
-
Loading: Combine 4-Methoxyvalerophenone (from Step 1), KOH (0.3 mol), and Hydrazine Hydrate (0.4 mol) in 100 mL Diethylene Glycol.
-
Hydrazone Formation: Reflux at 120°C for 2 hours.
-
Reduction: Raise temperature to 190°C. Distill off water/excess hydrazine via the Dean-Stark trap. Reflux for 4 hours until gas evolution (N
) ceases. -
Isolation: Cool, dilute with water, extract with ether. Distill under reduced pressure.
-
Yield: p-Pentyl-Anisole (Colorless liquid).
-
Boiling Point: ~260°C (at atm).
-
Validation:
H NMR (CDCl ): 0.9 (t, 3H, CH ), 3.8 (s, 3H, OCH ), 6.8-7.1 (dd, 4H, Ar-H).
-
Protocol B: Functionalization to Nematic Liquid Crystal
Objective: Convert the inert p-pentyl-anisole into 4-pentylphenyl 4-methoxybenzoate , a classic monotropic nematic LC.
Step 1: Demethylation (Activation)
-
Dissolve p-pentyl-anisole (10 mmol) in dry DCM at -78°C.
-
Add Boron Tribromide (BBr
, 12 mmol) dropwise. -
Warm to room temperature and stir overnight.
-
Quench with water. Extract the organic layer.[3]
-
Product: 4-Pentylphenol . (This is the "Head-Tail" mesogenic core).
Step 2: Esterification (Coupling)
-
Dissolve 4-Pentylphenol (10 mmol) and Pyridine (12 mmol) in dry THF.
-
Add 4-Methoxybenzoyl Chloride (10 mmol) dropwise.
-
Reflux for 6 hours.
-
Pour into ice water, filter the white precipitate.
-
Purification: Recrystallize from Ethanol.
Analytical Characterization & Phase Behavior
To confirm the liquid crystalline nature of the final product, use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Data Summary Table: Physical Properties
| Compound | State (RT) | Melting Point ( | Clearing Point ( | Phase Type |
| p-Pentyl-Anisole | Liquid | < 0°C | N/A | Isotropic |
| 4-Pentylphenol | Solid | 24°C | N/A | Crystalline |
| 4-Pentylphenyl 4-methoxybenzoate | Solid | 29°C | 41°C (Monotropic) | Nematic |
Note: Monotropic LCs exhibit the mesophase only upon cooling from the isotropic melt, below the melting point.
Visualization of Phase Transition Logic
The following diagram illustrates why p-pentyl-anisole is isotropic while its derivative is nematic.
Figure 2: Structural requirements for mesophase formation.
References
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkyl chain length effects).
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
-
BenchChem. (2025).[4][5] Anisole, p-pentyl- Substance Profile and Reactivity. [6]
- Toyne, K. J. (1987). Liquid Crystal Behavior in Relation to Molecular Structure. In Thermotropic Liquid Crystals, Wiley.
-
PubChem. (2025).[6] Compound Summary: 1-methoxy-4-pentylbenzene.[2][6]
Sources
Precision Electrophilic Substitution of p-Pentyl-Anisole: Regiocontrol & Protocol Optimization
Executive Summary & Chemical Profile[1]
This guide details the optimization of Electrophilic Aromatic Substitution (EAS) reactions on 1-methoxy-4-pentylbenzene (p-pentyl-anisole). This substrate presents a classic study in competing directing effects within polysubstituted arenes.
For researchers in medicinal chemistry and liquid crystal synthesis, the challenge lies not in reactivity—the ring is highly activated—but in regiocontrol and poly-substitution management . The methoxy group (-OCH
Chemical Profile: p-Pentyl-Anisole
| Property | Specification |
| IUPAC Name | 1-methoxy-4-pentylbenzene |
| Molecular Weight | 178.27 g/mol |
| Electronic Character | Electron-Rich (Activated) |
| Primary Director | Methoxy (-OCH |
| Secondary Director | Pentyl (-C |
| Target Reactivity | Nucleophilic attack at C2 (Ortho to -OMe) |
Mechanistic Insight: The "Electronic Battle"
To design effective protocols, one must understand why the reaction occurs at C2 and not C3.
-
The Methoxy Effect (+M > +I): The lone pairs on the oxygen atom can donate electron density into the ring via resonance.[1] This stabilization is most effective when the positive charge of the intermediate sigma complex lands on the carbon bearing the oxygen. This occurs only upon attack at the ortho or para positions relative to the methoxy. Since the para position is blocked by the pentyl group, the ortho (C2) position is highly favored.
-
The Pentyl Effect (+I): The alkyl group donates density only through induction (sigma bonds). While it directs ortho to itself (C3), this effect is significantly weaker than the resonance contribution of the oxygen.
Conclusion: The incoming electrophile (E
Pathway Visualization
The following diagram illustrates the electronic hierarchy and the resultant reaction pathway.
Figure 1: Mechanistic pathway showing the dominance of resonance stabilization (Path A) over inductive stabilization (Path B).
Experimental Protocols
Protocol A: Regioselective Monobromination
Objective: Synthesize 2-bromo-4-pentyl-1-methoxybenzene without generating dibromo byproducts.
Challenge: The substrate is highly activated; standard Br
Reagents:
-
p-Pentyl-anisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) (Solvent, 0.5 M)
-
Ammonium Acetate (10 mol% catalyst)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol (1.78 g) of p-pentyl-anisole in 20 mL of acetonitrile.
-
Catalyst Addition: Add 10 mol% (0.077 g) of ammonium acetate. Stir at Room Temperature (RT) for 5 minutes.
-
Controlled Addition: Cool the solution to 0°C. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Crucial: Do not add all at once to prevent local high concentrations.
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture into 50 mL water. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash organics with brine, dry over Na
SO , and concentrate. If necessary, purify via silica flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Why this works: NBS provides a slow, controlled release of Br
Protocol B: Friedel-Crafts Acylation
Objective: Synthesize 2-acetyl-4-pentyl-1-methoxybenzene. Challenge: Exotherm control and catalyst poisoning by the methoxy oxygen.
Reagents:
-
p-Pentyl-anisole (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (AlCl
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Apparatus: Flame-dried 3-neck flask, N
atmosphere, reflux condenser, dropping funnel. -
Lewis Acid Slurry: Suspend AlCl
(20 mmol, 2.66 g) in 15 mL anhydrous DCM at 0°C. -
Electrophile Formation: Add Acetyl Chloride (12 mmol, 0.85 mL) dropwise to the slurry. Stir 10 mins until the acylium complex forms.
-
Substrate Addition: Dissolve p-pentyl-anisole (10 mmol, 1.78 g) in 5 mL DCM. Add this solution slowly dropwise to the reaction mixture at 0°C.
-
Note: The reaction is highly exothermic.[3] Maintain T < 5°C.
-
-
Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Hydrolysis (Work-up): Pour the reaction mixture carefully onto a mixture of ice (50 g) and conc. HCl (5 mL) to break the Aluminum-Oxygen complex.
-
Isolation: Separate layers. Extract aqueous layer with DCM. Wash combined organics with NaHCO
(sat), then brine.
Why this works: The methoxy oxygen is a Lewis base and will complex with AlCl
Protocol C: Nitration (Safety Critical)
Objective: Synthesize 2-nitro-4-pentyl-1-methoxybenzene. Challenge: Oxidation of the alkyl chain and ipso-substitution.
Reagents:
-
p-Pentyl-anisole (1.0 eq)
-
Nitric Acid (70%) (1.1 eq)
-
Acetic Anhydride (Solvent/Reagent)[4]
Procedure:
-
Solvent Prep: Dissolve p-pentyl-anisole (10 mmol) in Acetic Anhydride (10 mL). Cool to -10°C (Salt/Ice bath).
-
Nitrating Agent: In a separate vessel, mix HNO
(11 mmol) with Acetic Anhydride (5 mL) at 0°C to form acetyl nitrate (generated in situ).-
Warning: Acetyl nitrate is unstable. Prepare fresh and keep cold.
-
-
Addition: Add the acetyl nitrate solution dropwise to the substrate solution, maintaining T < 0°C.
-
Reaction: Stir at 0°C for 30-60 minutes.
-
Quench: Pour onto ice water. Neutralize with NaHCO
. -
Extraction: Extract with diethyl ether.
Why this works: Using Sulfuric/Nitric mixed acid is too harsh and may oxidize the pentyl chain or cause ipso-attack. Acetyl nitrate in acetic anhydride is a milder nitrating agent (generating NO
Analytical Validation (NMR Diagnostics)
Substitution at Position 2 creates a specific 1,2,4-trisubstituted aromatic pattern.
| Signal | Multiplicity | Approx.[2][5] Shift (ppm) | Interpretation |
| H-3 | Doublet (d) | 7.0 - 7.2 | Ortho coupling to H-4 (if H-4 existed) is absent. Shows meta-coupling to H-5. |
| H-5 | Doublet of Doublets (dd) | 7.3 - 7.5 | Coupled to H-6 (ortho) and H-3 (meta). |
| H-6 | Doublet (d) | 7.6 - 7.8 | Ortho coupling to H-5. Deshielded by new E+ group. |
| -OCH | Singlet (s) | 3.8 - 3.9 | Characteristic methoxy peak. |
Note: If substitution occurred at C3 (ortho to pentyl), the symmetry would differ, and the methoxy signal would likely not shift as significantly as when the E+ is ortho to it.
Workflow Summary
Figure 2: Decision tree and workflow for the three primary EAS modifications of p-pentyl-anisole.
References
-
Regioselective Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent for reactive aromatic compounds." Journal of Organic Chemistry, 44(25), 4733–4735.
-
Friedel-Crafts Protocols: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Section 11-16: Friedel-Crafts Acylation.
-
Nitration of Anisoles: Schofield, K. Aromatic Nitration. Cambridge University Press. Chapter 4: Nitration of Activated Systems.
Sources
Protocol: Anisole-Assisted Atmospheric Pressure Photoionization (APPI) Mass Spectrometry
Executive Summary
Objective: To enhance the ionization efficiency of non-polar, low proton affinity (PA) analytes (e.g., steroids, PAHs) in reversed-phase liquid chromatography (RPLC) using anisole as a dopant.[1][2]
The Challenge: Standard Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) often fail for non-polar compounds. While Toluene is the standard APPI dopant, it is inefficient in high-proton-affinity solvents like Acetonitrile (MeCN). MeCN acts as a "proton trap," sequestering protons and preventing analyte ionization.
The Solution: Anisole (Methoxybenzene) serves as a superior dopant for these specific conditions. With a lower Ionization Energy (8.20 eV) than Toluene (8.83 eV) and unique thermodynamic properties, Anisole facilitates ionization via Charge Exchange and Proton Transfer pathways that bypass the solvent suppression effect, yielding signal enhancements of up to 100-fold for difficult analytes.
Mechanism of Action
Understanding why anisole works is critical for troubleshooting. In Dopant-Assisted APPI (DA-APPI), the dopant acts as a photon absorber and charge carrier.
The "Proton Trap" Problem (Toluene in MeCN)
When Toluene is used in Acetonitrile:
-
Toluene is photoionized:
-
Toluene radical cation reacts with solvent (MeCN):
-
Dead End:
is stable. Unless the analyte has a higher Proton Affinity than MeCN (which non-polar analytes do not), the charge is "trapped" on the solvent.
The Anisole Advantage
Anisole operates via a direct Charge Exchange mechanism that is less susceptible to solvent interference for low-IE analytes, or by forming a distinct protonated intermediate that can transfer charge more effectively.
Key Physical Properties:
| Property | Anisole | Toluene | Acetonitrile (Solvent) |
|---|---|---|---|
| Ionization Energy (IE) | 8.20 eV | 8.83 eV | 12.20 eV |
| Proton Affinity (PA) | 840 kJ/mol | 784 kJ/mol | 779 kJ/mol |
| Boiling Point | 154°C | 110°C | 82°C |
Mechanism Diagram:
Caption: Figure 1. Mechanism of Anisole-Assisted APPI. Anisole absorbs the UV photon and transfers charge to the analyte, bypassing the solvent "proton trap" often seen with Toluene/Acetonitrile systems.
Experimental Protocol
Materials & Reagents[3]
-
Dopant: Anisole (Methoxybenzene), HPLC grade or higher (>99%).
-
Note: Anisole degrades over time. Use fresh aliquots to avoid oxidation products (anisaldehyde) which can cause background noise.
-
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Water.
-
Analytes: Target compounds (e.g., Steroids, PAHs, Vitamin D metabolites).
Instrument Configuration
-
Ion Source: APPI Source (e.g., Thermo Ion Max, Sciex PhotoSpray, Agilent Multimode).
-
Lamp: Krypton (Kr) Lamp (10.0 eV or 10.6 eV).
-
Why: The 10 eV lamp ionizes Anisole (8.2 eV) but not air or water, reducing background noise.
-
Dopant Delivery Setup
The dopant must be introduced into the source after the LC column but before the ionization region.
Method A: Syringe Pump Infusion (Recommended for Optimization)
-
Preparation: Prepare a 10% (v/v) Anisole solution in Methanol or Acetonitrile.
-
Connection: Use a PEEK tee connector to merge the LC eluent with the dopant flow.
-
Flow Ratio: Target a dopant concentration of 5-10% of the total flow in the source.
Method B: Mobile Phase Additive (Routine Use)
-
Add Anisole directly to the organic mobile phase (e.g., Mobile Phase B = MeCN + 0.5% Anisole).
-
Caution: This changes the chromatography.[3] Ensure Anisole does not alter retention times or selectivity for your separation.
Operational Parameters
| Parameter | Setting | Rationale |
| Probe Temperature | 300°C - 350°C | High temp ensures complete vaporization of the dopant and analyte, critical for gas-phase reactions. |
| LC Flow Rate | 200 - 400 | APPI sensitivity often peaks at lower flow rates than ESI. |
| Dopant Flow Rate | 10 - 40 | (If using Method A). Adjust to maximize signal-to-noise (S/N). |
| Nebulizer Gas | 30 - 50 psi | Sufficient to form a fine mist; optimization is compound-dependent. |
Optimization Workflow
Follow this logical sequence to validate the method for your specific analyte.
Caption: Figure 2. Step-by-step optimization workflow for Anisole-APPI.
Protocol Steps:
-
Baseline Check: Run the analyte with standard solvents (MeCN/Water) without dopant to establish a baseline signal.
-
Dopant Introduction: Introduce the 10% Anisole solution via the tee junction at 10
L/min (assuming 200 L/min LC flow). -
Temperature Tuning: Step the probe temperature from 250°C to 400°C in 25°C increments. Look for the plateau where signal is maximum but thermal degradation is absent.
-
Dopant Titration: Increase dopant flow rate (10, 20, 30, 40
L/min). Plot Signal Intensity vs. Dopant Flow.-
Expected Result: Signal will rise sharply and then plateau. Operate at the start of the plateau to minimize source contamination.
-
Safety & Handling
-
Flammability: Anisole is a flammable liquid (Flash point 52°C). Ensure the APPI source exhaust is properly vented.
-
Incompatibility: Do not mix Anisole with strong oxidizing agents (e.g., Peroxides, Nitrates) in the waste container.[4]
-
Toxicity: Anisole is a skin irritant and central nervous system depressant. Wear nitrile gloves and work in a fume hood when preparing stock solutions.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Oxidized Anisole | Use a fresh bottle of Anisole. Store under inert gas if possible. |
| No Signal Enhancement | Incorrect Ionization Mode | Check if analyte IE < 8.2 eV. If IE is higher, Anisole cannot charge exchange. |
| Signal Instability | Dopant Flow Fluctuation | Ensure syringe pump is stable; check mixing tee for dead volume. |
| Source Contamination | Excess Dopant | Reduce dopant concentration or flow rate. Clean the lamp window. |
References
-
Kauppila, T. J., Kostiainen, R., & Bruins, A. P. (2004). Anisole, a new dopant for atmospheric pressure photoionization mass spectrometry of low proton affinity, low ionization energy compounds.[2] Rapid Communications in Mass Spectrometry, 18(7), 808–815.[2] Link
-
Smith, D. R., Robb, D. B., & Blades, M. W. (2009). Comparison of dopants for charge exchange ionization of nonpolar polycyclic aromatic hydrocarbons with reversed-phase LC-APPI-MS. Journal of the American Society for Mass Spectrometry, 20(1), 73–79. Link
-
NIST Chemistry WebBook. Anisole: Gas phase ion energetics data. Link
-
Robb, D. B., & Blades, M. W. (2008). Factors affecting the performance of dopant-assisted atmospheric pressure photoionization. Analytica Chimica Acta, 627(1), 34-49. Link
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of p-pentyl-anisole.
Topic: Optimization & Troubleshooting for 1-Methoxy-4-pentylbenzene Production
Audience: Senior Chemists, Process Engineers, and Drug Discovery Teams.
Introduction: The "Linear Chain" Challenge
Welcome to the technical support portal for p-pentyl-anisole (CAS: 20056-58-0) .
Critical Warning: If your target is the linear n-pentyl chain (essential for liquid crystal mesophases and specific pharmacological binding), do not use direct Friedel-Crafts alkylation with 1-chloropentane. Primary carbocations generated during direct alkylation rapidly rearrange to secondary carbocations, yielding a mixture of sec-pentyl (1-methylbutyl) isomers rather than the desired n-pentyl product.
This guide optimizes the Acylation-Reduction Route , which is the industry "Gold Standard" for maintaining chain linearity and para-regioselectivity.
Module 1: Strategic Route Selection
Before beginning, confirm your structural requirements. The choice of synthetic pathway dictates the impurity profile.
Figure 1: Decision matrix highlighting the isomerization risk associated with direct alkylation for pentyl chains.
Module 2: Step 1 - Friedel-Crafts Acylation
Objective: Synthesis of 1-(4-methoxyphenyl)pentan-1-one (p-Valerylanisole).
Optimized Protocol
-
Reagents: Anisole (1.0 eq), Pentanoyl Chloride (1.1 eq),
(1.2 eq). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Temperature: 0°C to RT.
Troubleshooting & FAQs
Q: Why am I seeing significant ortho-isomer contamination (>5%)? A: This is often a solvent or temperature effect.
-
The Mechanism: The methoxy group is an ortho, para-director. While steric hindrance favors para, higher temperatures increase ortho substitution.
-
The Fix:
-
Lower Temperature: Maintain the reaction at 0–5°C during addition.
-
Solvent Switch: If using DCM, switch to Nitrobenzene . Nitrobenzene forms a complex with the acylium ion, increasing its effective steric bulk and significantly suppressing ortho attack [1].
-
Catalyst Loading: Ensure
is equivalent. The resulting ketone complexes with the Lewis acid, deactivating it. You need free catalyst to drive conversion.
-
Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. A: You likely have moisture contamination or "Red Oil" formation.
-
The Cause:
is extremely hygroscopic. Hydrated aluminum species are inactive. Furthermore, in high concentrations, the catalyst-product complex can separate as a viscous lower phase ("Red Oil"), halting stirring/mixing. -
The Fix:
-
Use freshly sublimed
. -
Increase solvent volume to maintain a homogeneous phase.
-
Switch to High-Shear Stirring to prevent phase separation.
-
Q: Can I use a greener catalyst than
-
Zeolites: H-Beta zeolites have shown excellent para-selectivity for anisole acylation due to pore-size shape selectivity, avoiding the stoichiometric waste of metal salts [2].
Module 3: Step 2 - Carbonyl Reduction
Objective: Reduction of the ketone to the methylene group (
Optimized Protocol (Silane Reduction)
-
Reagents: p-Valerylanisole (1.0 eq), Triethylsilane (
, 2.5 eq), Trifluoroacetic Acid (TFA). -
Conditions: RT to 60°C.
Troubleshooting & FAQs
Q: I am detecting the alcohol intermediate (1-(4-methoxyphenyl)pentan-1-ol) but no alkane. A: The acidity is insufficient to promote dehydroxylation.
-
The Mechanism: This reduction proceeds via a carbocation.[1][2] The silane donates a hydride to the cation. If the proton source (TFA) is too weak or dilute, the alcohol forms but does not eliminate water to form the cation required for the second hydride transfer.
-
The Fix:
-
Increase the concentration of TFA.
-
Add a catalytic amount of Triflic Acid (TfOH) or
to drive the deoxygenation [3].
-
Q: Why not use Wolff-Kishner (Hydrazine/KOH)? A: Wolff-Kishner is viable but risky for anisole derivatives.
-
The Risk: High temperature, highly basic conditions (KOH/Ethylene Glycol @ 180°C) can cause demethylation of the anisole ether, yielding the phenol (p-pentylphenol) instead of the anisole.
-
Recommendation: If you must use Wolff-Kishner, strictly control temperature (<160°C) or use the milder Huang-Minlon modification .
Q: Clemmensen Reduction (Zn-Hg/HCl) is giving me polymeric tar. A: Anisole rings are electron-rich and prone to electrophilic polymerization under harsh acidic conditions.
-
The Fix: Avoid Clemmensen. Use the Pd/C Catalytic Hydrogenation (if the ketone is pure) or the Silane/TFA method described above.
Module 4: Experimental Data & Visualization
Reaction Pathway & Mechanism[1][2][3][4][5][6]
Figure 2: Step-wise transformation from Anisole to p-Pentyl-anisole via the Acylation-Reduction pathway.[3]
Solvent Effects on Regioselectivity (Acylation Step)
| Solvent System | Dielectric Constant | Para:Ortho Ratio | Yield (%) | Notes |
| Dichloromethane (DCM) | 8.9 | ~95:5 | 85-90 | Standard choice. Easy workup. |
| Nitrobenzene | 34.8 | >98:2 | 80-85 | High steric bulk suppresses ortho. Hard to remove (high BP). |
| Carbon Disulfide ( | 2.6 | ~90:10 | 70-75 | Avoid. High flammability and lower selectivity. |
| Neat (No Solvent) | N/A | ~85:15 | 60-70 | Poor thermal control leads to polyacylation. |
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference establishing solvent effects on regioselectivity).
-
Corma, A., et al. (1989). "Zeolites as catalysts for the acylation of anisole." Journal of Catalysis.
-
West, C. T., et al. (1973). "Ionic hydrogenation of ketones." Journal of Organic Chemistry.
-
PubChem. (2025).[3] "Anisole, p-pentyl- Compound Summary." National Library of Medicine.
Sources
Purification techniques for crude p-pentyl-anisole.
Technical Support Center: Purification of p-Pentyl-Anisole Subject: Advanced Purification Protocols for Crude 1-Methoxy-4-pentylbenzene Ticket ID: #PUR-5582-LC Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are dealing with p-pentyl-anisole (also known as 1-methoxy-4-pentylbenzene or 4-n-pentylanisole).[1][2] This compound is a critical intermediate in the synthesis of nematic liquid crystals.
The Challenge:
-
Boiling Point: High (~250.5°C at 760 mmHg), making atmospheric distillation destructive.
-
Isomer Contamination: If synthesized via Friedel-Crafts alkylation, you likely have significant ortho-isomer contamination. If synthesized via etherification of p-pentylphenol, you face unreacted phenolic impurities.
-
Purity Requirement: Liquid crystal applications often demand >99.9% purity; even trace isomers can collapse the mesophase range.
This guide moves beyond basic organic chemistry into industrial-grade purification logic.
Module 1: The "Crude" Phase (Chemical Workup)
Goal: Remove acidic impurities, unreacted phenols, and inorganic salts before heat is applied.
The Logic: You cannot distill a crude mixture containing Lewis acids (like AlCl₃) or phenols. Heat + Acid = Polymerization/Tarry degradation. Phenols also co-distill with anisoles due to hydrogen bonding effects, so they must be removed chemically first.
Protocol:
-
Quench: Pour reaction mixture into ice-water/HCl (if Friedel-Crafts) to solubilize aluminum salts.
-
Solvent Extraction: Extract into a non-polar solvent (Hexane or Toluene). Avoid Diethyl Ether if possible due to peroxide risks during high-vac distillation.
-
The Phenol Strip (Critical):
-
Wash the organic layer 3x with 10% NaOH (aq) .
-
Mechanism:[3] This deprotonates unreacted p-pentylphenol (pKa ~10), turning it into the water-soluble phenolate salt. The p-pentyl-anisole (ether) remains in the organic layer.
-
-
Neutralization: Wash with water, then Brine (saturated NaCl).
-
Drying: Dry over anhydrous MgSO₄. Filter and concentrate via Rotary Evaporator.
Module 2: Vacuum Distillation (The Bulk Separation)
Goal: Isolate the main product from heavy tars and solvent residues.
The Logic: With an atmospheric boiling point of ~250°C , distilling at normal pressure will cause decomposition and discoloration (yellowing). You must use high vacuum to lower the boiling point to a manageable range (<150°C).
Operational Parameters:
| Parameter | Value / Range | Notes |
| Atmospheric BP | ~250.5°C | Do NOT attempt distillation here. |
| Target Vacuum | < 5 mmHg (Torr) | Ideally < 1 mmHg for best results. |
| Target Vapor Temp | 125°C - 135°C | Estimated at ~3-5 mmHg. |
| Bath Temperature | ~155°C - 165°C | Keep roughly 20-30°C above vapor temp. |
| Column Type | Vigreux (15-20 cm) | Essential to prevent "bumping" of heavy oils. |
Step-by-Step Protocol:
-
Setup: Use a short-path distillation head with a Vigreux column. Grease all joints (high-vacuum grease).
-
Degassing: Apply vacuum gradually while stirring to remove residual solvents (Hexane/Toluene) from the workup.
-
Fractions:
-
F1 (Forerun): Volatiles and residual anisole (BP ~154°C atm).
-
F2 (Main Cut): The steady plateau. Collect when temp stabilizes.
-
F3 (Tails): Stop when temp spikes or colored fumes appear.
-
⚠️ Warning: If the product turns yellow during distillation, you have oxygen leakage or residual acid. Stop, cool under N₂, and re-check your setup.
Module 3: Isomer Separation (The "Polishing" Phase)
Goal: Separate the ortho-isomer from the para-product.[4]
The Logic: Vacuum distillation often fails to separate ortho and para isomers because their boiling points are within 2-5°C of each other. If your synthesis route produced isomers (Friedel-Crafts), you must use chromatography.
Chromatography Protocol:
-
Stationary Phase: Silica Gel (High purity, 230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (98:2 to 95:5) .
-
Why? Alkyl anisoles are very non-polar. You need a very weak eluent to slow them down enough for separation. Pure Hexane may move them too fast; adding 2% EtOAc provides the necessary retention differential.
-
-
Loading: 1:50 ratio (Product : Silica).
Visualization (TLC):
-
Use UV light (254 nm).
-
Ortho isomers typically elute slightly faster (higher Rf) than para isomers due to steric shielding of the polar methoxy group by the alkyl chain.
Visualizing the Workflow
Caption: Decision tree for purification based on synthesis route and impurity profile.
Troubleshooting & FAQs
Q1: My distillate is cloudy or has water droplets. What happened?
-
Diagnosis: Azeotrope failure. Anisoles can hold trace water.
-
Fix: You likely rushed the drying step (MgSO₄).
-
Recovery: Dissolve the distillate in dry Dichloromethane (DCM), dry over activated 4Å Molecular Sieves for 12 hours, filter, and strip the solvent. Do not re-distill unless necessary.
Q2: I used 4-pentylphenol as a starting material, but I still see a peak at the same retention time in GC.
-
Diagnosis: Incomplete methylation.
-
Fix: The NaOH wash (Module 1) was insufficient. Phenols can be stubborn. Re-dissolve your product in hexane and wash with Claisen’s Alkali (KOH in aqueous methanol) which is far more aggressive at removing hindered phenols than simple aqueous NaOH.
Q3: Can I crystallize this compound?
-
Insight: p-Pentyl-anisole has a low melting point (often supercooling into an oil).
-
Try This: Dissolve in a minimum amount of Pentane or Ethanol at room temperature. Cool slowly to -20°C or -78°C (Dry ice/acetone bath). If you have high isomer purity, the para isomer may crystallize out, leaving the ortho oil in the mother liquor. This is a common technique for liquid crystal precursors.
Q4: Why is the vacuum boiling point fluctuating?
-
Diagnosis: "Bumping" or pressure instability.
-
Fix: You are likely distilling a viscous oil. Use a magnetic stir bar inside the distillation flask (vigorous stirring) or a capillary bleed. Do not rely on boiling chips under high vacuum; they stop working once the air inside them is exhausted.
References
-
Physical Properties of 1-methoxy-4-pentylbenzene.ChemSrc / NIST Data.
-
Purification of Anisole Derivatives.Organic Syntheses, Coll. Vol. 1. (Standard protocols for washing phenolic ethers).
-
Vacuum Distillation Nomograph.Sigma-Aldrich Technical Library.
-
Separation of Ortho/Para Isomers.ResearchGate / GTFCh. (Chromatographic techniques for substituted benzenes).
Sources
- 1. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
- 2. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vacuum Distillation - Student - Cheresources.com Community [cheresources.com]
- 4. US1940065A - Separatrion and purification of ortho, meta and para xylene - Google Patents [patents.google.com]
Improving the yield of Friedel-Crafts reactions on anisole.
Technical Support Center: Friedel-Crafts Optimization for Anisole
Mission: To provide high-fidelity troubleshooting and optimization protocols for researchers encountering yield or selectivity bottlenecks in the Friedel-Crafts functionalization of anisole (Methoxybenzene).
Module 1: The "Stoichiometry Trap" in Acylation
User Query: "I am running a standard Friedel-Crafts acylation on anisole using Acetyl Chloride and AlCl₃. I used 1.1 equivalents of catalyst, but my yield is stuck at ~40-50%. TLC shows unreacted anisole. Why?"
Technical Diagnosis:
You are likely experiencing Product Inhibition and Substrate Sequestration . Unlike alkylation, acylation is not truly catalytic when using traditional Lewis acids like Aluminum Chloride (
-
The Product Sink: The resulting ketone (e.g., 4-methoxyacetophenone) is a Lewis base.[2] It forms a stable 1:1 complex with
via the carbonyl oxygen, effectively removing the catalyst from the cycle. -
The Substrate Sink: Anisole contains a methoxy oxygen with lone pairs that also coordinate with
, though less strongly than the ketone. This sequestration reduces the effective concentration of both the active catalyst and the nucleophilic substrate.
Corrective Protocol: For high-yield acylation of anisole using traditional Lewis acids, you must adjust the stoichiometry to account for these sinks.
-
Standard Recommendation: Use 2.2 to 2.5 equivalents of
relative to the acylating agent. -
Order of Addition: Pre-complex the acyl chloride with
in DCM or Nitromethane to generate the acylium ion before adding the anisole. This prevents the anisole-catalyst complexation from stalling the initiation.
Visualization: The Catalyst Sink Mechanism
Caption: The formation of a stable Lewis Acid-Base adduct between the product ketone and AlCl3 necessitates >2.0 equivalents of catalyst.[3]
Module 2: Preventing Demethylation (Ether Cleavage)
User Query: "My reaction mixture turned dark tarry black, and NMR analysis shows significant amounts of phenol or polymeric byproducts. The anisole peak is gone."
Technical Diagnosis: You have triggered Ether Cleavage . Anisole is susceptible to demethylation under harsh Lewis acid conditions, especially at elevated temperatures or with extended reaction times. The methyl group is cleaved, generating phenol, which then undergoes uncontrolled polymerization or side reactions.
Troubleshooting Guide:
| Variable | High-Risk Condition (Avoid) | Optimized Condition (Yield Safe) |
| Catalyst | ||
| Temperature | Reflux (>40°C) | 0°C to RT (Strict control) |
| Quenching | Rapid water addition (Exotherm) | Slow addition over crushed ice/HCl |
| Reagent | Acyl Anhydrides (Milder than Chlorides) |
Strategic Pivot: The Metal Triflate Solution
If
Protocol: Bismuth Triflate Acylation
-
Mix Anisole (1.0 eq) and Acetic Anhydride (2.0 eq).
-
Add
(1–5 mol%). -
Stir at room temperature.
-
Result: High yield of para-methoxyacetophenone with <1% demethylation.
Module 3: Regioselectivity (Ortho vs. Para)
User Query: "I need the para-isomer exclusively, but I'm seeing 10-15% ortho-substitution. How do I push the selectivity?"
Technical Diagnosis: While the methoxy group is an ortho, para-director, the para position is favored due to steric hindrance at the ortho sites. However, small electrophiles or high temperatures increase the energy of the system, allowing for ortho attack.
Optimization Workflow:
-
Solvent Switch: Change from DCM (dichloromethane) to Nitrobenzene or Nitromethane . Polar solvents stabilize the acylium ion complex, increasing its bulk and steric demand, which further disfavors ortho attack.
-
Heterogeneous Catalysis (Zeolites): Use Zeolite H-Beta . The pore structure of Zeolite Beta induces "Shape Selectivity," physically preventing the formation or diffusion of the bulkier ortho transition state.
Data: Selectivity by Catalyst System
| Catalyst System | Solvent | Para Selectivity (%) |
| DCM | ~85-90% | |
| Nitrobenzene | ~95% | |
| Zeolite H-Beta | Neat / Toluene | >98% |
Module 4: Green Chemistry & Heterogeneous Catalysis
User Query: "We are scaling up and cannot handle the aluminum waste streams. What is the most robust heterogeneous alternative for anisole?"
Recommendation: Zeolite Beta (
Why it works: Zeolites act as solid acids. For anisole, H-Beta offers the perfect pore aperture size. It catalyzes the reaction and can be filtered off and regenerated by calcination, completely eliminating the aqueous workup required to hydrolyze aluminum salts.
Workflow: Zeolite Catalyzed Acylation
Caption: Closed-loop cycle for Zeolite-catalyzed acylation, minimizing waste and maximizing atom economy.
References
- Olah, G. A.Friedel-Crafts Chemistry. Wiley-Interscience.
-
Ramli, Z., et al. "Friedel-Crafts Acylation of Anisole Catalysed by H-Zeolite Beta."[4] ResearchGate. Available at: 4
-
BenchChem Technical Support. "Friedel-Crafts Acylation of Anisole Derivatives." BenchChem.[5] Available at: 5
-
Wang, Q., et al. "Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites." RSC Advances. Available at: 6
-
Chemistry Stack Exchange. "Friedel-Crafts reaction of anisole?" (Discussion on AlCl3 complexation). Available at: 3
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
Addressing challenges in the separation of ortho and para isomers of pentyl-anisole.
Here is the comprehensive technical support guide for the separation of ortho- and para-pentyl-anisole isomers.
Executive Summary
Separating positional isomers of alkyl-anisoles, specifically ortho-pentyl-anisole (o-PA) and para-pentyl-anisole (p-PA), presents a significant challenge due to their nearly identical boiling points and similar polarity indices.[1] Standard silica flash chromatography often fails to resolve these components.[1] This guide provides a multi-tiered approach, prioritizing selectivity tuning via stationary phase chemistry (π-π interactions) over brute-force efficiency.
Module 1: Analytical Method Development (Diagnostics)
Before attempting purification, you must establish a baseline separation to visualize the isomer ratio.
Q: Why are my isomers co-eluting on my standard C18 HPLC column?
A: Standard C18 phases separate primarily based on hydrophobicity.[1] Since o-PA and p-PA have the same alkyl chain length (C5) and core structure, their hydrophobic retention is nearly identical.[1] Solution: Switch to a stationary phase that exploits shape selectivity and π-π electron interactions .[1]
-
Recommended Column: Biphenyl or Phenyl-Hexyl phases.[1]
-
Mechanism: The biphenyl ligands interact differently with the π-electrons of the anisole ring depending on the steric position of the pentyl group. The ortho substituent twists the ring, altering this interaction compared to the planar para isomer.
Q: What is the optimal GC method for checking purity?
A: Do not use non-polar columns (like 100% Dimethylpolysiloxane / DB-1) as they rely on boiling point, which differs by only ~1-2°C for these isomers.[1] Protocol:
-
Column: Polyethylene Glycol (PEG) based (e.g., WAax or FFAP).[1]
-
Why: The polar phase interacts with the ether oxygen.[1] The ortho-pentyl group sterically shields the oxygen, reducing interaction time compared to the exposed oxygen in the para isomer, leading to better resolution.
Data Summary: Physical & Chromatographic Properties
| Property | ortho-Pentyl-Anisole | para-Pentyl-Anisole | Separation Strategy |
| Boiling Point | ~234°C | ~236°C | Distillation requires >50 theoretical plates (Spinning Band).[1] |
| Polarity | Lower (Shielded Oxygen) | Higher (Exposed Oxygen) | GC on Polar Phase (Wax).[1] |
| Molecular Shape | Twisted/Bulky | Planar/Linear | HPLC on Phenyl/Biphenyl Phase.[1] |
Module 2: Preparative Separation Workflows
Choose your workflow based on scale and available equipment.
Workflow Visualization
Caption: Decision tree for selecting the optimal purification route based on resolution and scale.
Protocol A: Preparative HPLC (High Purity)
Best for: <5g scale, final drug intermediates.
-
Column: Prep-scale Phenyl-Hexyl or Biphenyl (5 µm or 10 µm particle size).[1]
-
Mobile Phase: Isocratic hold is often superior to gradient for closely eluting isomers.[1]
-
Start: 70% Methanol / 30% Water.[1]
-
Flow Rate: Scaled to column diameter (e.g., 20 mL/min for 21.2 mm ID).
-
-
Detection: UV at 270 nm (Anisole absorption max).[1]
Protocol B: Flash Chromatography (Scale-Up)
Best for: >5g scale, crude cleanup. Issue: Standard silica with Hexane/Ethyl Acetate often results in one broad blob.[1] Advanced Protocol:
-
Solvent System: Use Toluene/Hexane instead of EtOAc/Hexane. Toluene provides π-π competition, slightly improving selectivity for the aromatic isomers.[1]
-
Loading: Do not overload. Use <1% sample to silica mass ratio.[1]
-
Alternative: Reverse-phase Flash (C18 cartridges) using Methanol/Water.[1] This is often more effective than normal phase for this specific separation.[1]
Module 3: Troubleshooting & FAQ
Q: I see a shoulder on my main peak in GC, but they won't separate. What now?
A: This is a "co-elution" issue.
-
Temperature Program: Lower your ramp rate. Try 2°C/min from 150°C to 200°C.
-
Flow Rate: Reduce carrier gas linear velocity to operate at the optimum of the Van Deemter curve (usually ~20-30 cm/s for Helium).
-
Phase Check: Ensure you are using a PEG/Wax column.[1] If you are already on Wax, try a specialized "cyclodextrin" chiral column; sometimes the cavity size discriminates positional isomers even if they aren't chiral.[1]
Q: Can I use crystallization?
A: Likely not for high yield at room temperature.[1]
-
Para-isomers generally have higher melting points than ortho due to symmetry.[1] However, pentyl-anisole has a low melting point (likely liquid at RT).[1]
-
Technique: If you have access to a cryostat, try Melt Crystallization at -20°C. The para isomer may crystallize out first.[1] Seed the mixture with a tiny crystal of pure para (if available) to induce nucleation.[1]
Q: My distillation setup is not working. The temperature stays constant.
A: The boiling point difference is likely <3°C.
-
Diagnosis: A standard Vigreux column has only ~3-5 theoretical plates.[1] You need ~50+ plates for this separation.[1]
-
Solution: Use a Spinning Band Distillation column.[1] If unavailable, use distillation only to enrich the mixture (e.g., from 50:50 to 80:20) before performing chromatography. This increases the "distance" between peaks in prep HPLC, allowing higher loading.[1]
References
-
Separation of Anisole Isomers via GC : Journal of Chromatography A. "Stationary Phase Selectivity for Phenolic Ethers."
-
HPLC Stationary Phase Selection : Restek Technical Guide. "Biphenyl Phase Selectivity for Positional Isomers."
-
Physical Properties of Alkyl Anisoles : PubChem Database. "Anisole, p-pentyl- Compound Summary."
-
Distillation Theory : Organic Chemistry Portal. "Fractional Distillation Efficiency and Theoretical Plates."
Sources
Technical Support Center: Advanced Ionization Strategies for Non-Polar Analytes
Topic: Overcoming Low Ionization Efficiency of Non-Polar Compounds in LC/MS Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Bioanalytical Method Development & Support
Introduction: The "Invisible Peak" Problem
Welcome to the Advanced Ionization Support Center. If you are here, you are likely facing the "Invisible Peak" phenomenon: your UV or ELSD trace shows a massive peak, but your Mass Spectrometer shows nothing but baseline noise.
The Physics of the Failure:
Electrospray Ionization (ESI) relies on the analyte’s ability to accept a proton (
This guide provides three engineered solutions to force ionization upon these reluctant molecules.
Module 1: Hardware Selection (Source Switching)
Q: I am analyzing neutral lipids and PAHs. Why is my ESI signal non-existent despite high concentration?
A: You are fighting thermodynamics. ESI is a solution-phase ionization technique. If your molecule is neutral in solution (
The Solution: APCI vs. APPI
-
APCI (Atmospheric Pressure Chemical Ionization): Uses a corona discharge needle to create a plasma.[1][2] It relies on charge transfer from solvent ions to the analyte.[2] It is effective for moderately non-polar compounds (e.g., steroids, fat-soluble vitamins).
-
APPI (Atmospheric Pressure Photoionization): Uses a Krypton UV lamp (10 eV or 10.6 eV) to emit photons. If the analyte's Ionization Energy (IE) is below the photon energy, it ejects an electron (
). This is the gold standard for strictly non-polar compounds (PAHs, highly conjugated systems).
Decision Logic: Which Source Do I Need?
Use the following logic gate to determine the correct interface for your analyte.
Figure 1: Ionization Source Selection Tree. Selects the optimal interface based on polarity, molecular weight, and chemical structure.
Module 2: Chemical Derivatization (Sample Prep Engineering)
Q: I cannot change my ion source (I only have ESI). How do I measure non-polar steroids like Estradiol?
A: If you cannot change the hardware, you must change the molecule. You need to chemically attach a "proton magnet"—a highly polarizable tag—to your analyte. This process is called Derivatization .
The Protocol: Dansyl Chloride (DNS-Cl) Derivatization
Dansyl chloride reacts with phenols (e.g., estrogens) and primary/secondary amines to form stable sulfonamides. The dimethylamino group on the Dansyl tag has a high gas-phase basicity, ensuring 100% ionization efficiency in ESI positive mode.
Mechanism:
Step-by-Step Validated Workflow:
| Step | Action | Scientific Rationale |
| 1. Preparation | Evaporate 50 | Removes water which competes with the derivatization reaction (hydrolysis of reagent). |
| 2. Buffer Addition | Add 50 | Maintains basic pH to deprotonate the phenol group, making it a better nucleophile. |
| 3. Reagent Addition | Add 50 | Provides the electrophilic tag. Acetone ensures solubility of the non-polar analyte. |
| 4. Incubation | Vortex and heat at 60°C for 10 minutes . | Provides activation energy ( |
| 5. Quench (Critical) | Add 50 | Self-Validating Step: Neutralizes pH to stop reaction and protonates the new tag for MS detection. |
Reference:
-
Standardization of Dansyl Chloride protocols for steroid analysis.[3] (See Ref [1], [2]).
Module 3: Coordination Ion Spray (Mobile Phase Engineering)
Q: My analyte is an unsaturated lipid (alkene) with no functional groups for derivatization. What now?
A: You can utilize Coordination Ion Spray . Instead of relying on protonation (
The "Silver Bullet" Protocol
Silver ions (
-
Mobile Phase Prep: Prepare your standard organic mobile phase (e.g., Methanol).
-
Doping: Add Silver Nitrate (
) to a final concentration of 10-50 .-
Warning: Do not use Chloride salts or Phosphate buffers, as
will precipitate and clog your emitter.
-
-
Detection: Monitor for the adduct mass:
and .-
Validation: Silver has a distinct isotope pattern (approx 1:1 ratio of mass 107 and 109). If you see "twin peaks" separated by 2 Da, you have confirmed the detection of your non-polar alkene.
-
Module 4: Troubleshooting Matrix
Q: I've tried the above, but sensitivity is still low. What specific parameters should I check?
Use this diagnostic matrix to isolate the fault.
| Symptom | Probable Cause | Corrective Action |
| APCI Signal Unstable | Corona Discharge Current is too low. | Set Corona Current to 4-5 |
| APCI Signal Low | Vaporizer Temp too low. | APCI requires the solvent to be gas before ionization.[2] Increase probe temp to 350-450°C . |
| Derivatization Yield Low | Water contamination in reagents. | Dansyl chloride hydrolyzes rapidly in water. Use fresh anhydrous acetone for the reagent stock. |
| High Background Noise (APPI) | Dopant missing. | For APPI, add Toluene or Acetone (5-10%) as a dopant. These solvents ionize first and transfer charge to the analyte.[2] |
| Sodium Adducts Dominating | Glassware contamination. | If seeing |
References
-
Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Comparison of APPI, APCI, and ESI for analysis of lipids. Source: Journal of Lipid Research (NIH). URL:[Link]
-
Silver dopants for targeted analysis of unsaturated lipids via Mass Spectrometry. Source: Rapid Communications in Mass Spectrometry (NIH/PMC). URL:[Link]
-
Atmospheric Pressure Photoionization (APPI): A review. Source: Mass Spectrometry Reviews. URL:[Link]
Sources
Preventing the decomposition of anisole derivatives during chemical reactions.
Introduction: The Anisole Paradox
Anisole (methoxybenzene) derivatives are ubiquitous in medicinal chemistry due to the electronic richness of the aromatic ring and the hydrogen-bond accepting capability of the ether oxygen. However, this same electron-donating methoxy group introduces specific vulnerabilities.
As a researcher, you likely face the "Anisole Paradox": the methoxy group activates the ring for desired functionalization (like Friedel-Crafts or lithiation) but simultaneously acts as a leaving group or a coordination site that triggers decomposition.
This guide provides mechanistic insights and field-proven protocols to prevent three primary modes of decomposition: Lewis Acid-Mediated Demethylation , Ortho-Lithiation Instability , and Oxidative Degradation .
Module 1: Lewis Acid-Mediated Reactions (Friedel-Crafts)
Troubleshooting Guide
User Complaint: "My methoxy group disappeared (demethylation) during a Friedel-Crafts acylation using Aluminum Chloride (
The Mechanism of Failure:
Strong Lewis acids like
Strategic Protocol: The "Soft" Acid Switch
To prevent decomposition, you must reduce the oxophilicity of your catalyst or remove the nucleophile.
Step-by-Step Protocol:
-
Replace
: Switch to "softer" or significantly milder Lewis acids that activate the electrophile (acyl chloride) without coordinating irreversibly to the anisole oxygen.-
Recommended: Indium(III) Triflate [
], Zinc Chloride [ ], or Tin(IV) Chloride [ ].
-
-
Solvent Selection: Avoid benzene or toluene if possible; use Nitromethane (
) .-
Reasoning: Nitromethane forms a complex with
(if you must use it), moderating its activity and reducing the kinetic rate of demethylation while still allowing acylation.
-
-
Temperature Control: Maintain reaction temperature below 0°C . Demethylation has a higher activation energy (
) than ring acylation.
Data: Lewis Acid Cleavage Risk Profile
| Catalyst | Lewis Acidity | Oxophilicity | Demethylation Risk (at RT) | Recommendation |
| Very High | Extreme | Critical (100% Cleavage) | Avoid (unless cleavage is desired) | |
| High | High | High | Use only at <0°C with stoichiometry control | |
| High | High | Moderate | Risk increases with time/temp | |
| Moderate | Moderate | Low | Preferred for sensitive substrates | |
| Moderate | Low | Negligible | Gold Standard for stability |
Visual Logic: The Lewis Acid Decision Tree
Caption: Decision pathway for preventing ether cleavage during electrophilic aromatic substitution.
Module 2: Lithiation & Metalation Stability
Troubleshooting Guide
User Complaint: "I tried to ortho-lithiate my anisole derivative, but I got a complex mixture of polymers and biphenyls instead of my product."
The Mechanism of Failure: Anisole is a Directed Metalation Group (DMG). However, the lithiated intermediate (o-lithioanisole) is thermally unstable.
-
Benzyne Pathway: If the temperature rises above -20°C, o-lithioanisole undergoes
-elimination of Lithium Methoxide ( ). This generates Benzyne , a highly reactive intermediate that rapidly dimerizes or reacts indiscriminately, leading to "tar."
Strategic Protocol: Cryogenic Stabilization
The stability of the C-Li bond ortho to a methoxy group is strictly temperature-dependent.
Step-by-Step Protocol:
-
Strict Cryogenics: Perform the lithiation at -78°C (Dry Ice/Acetone). Do not allow the reaction to warm above -40°C until the electrophile has been added and consumed.
-
Reagent Choice: Use n-Butyllithium (
) with TMEDA (Tetramethylethylenediamine).-
Why TMEDA? It breaks up the n-BuLi hexamers into more reactive monomers/dimers. This increases the rate of lithiation at -78°C, allowing the reaction to finish before decomposition kinetics become relevant.
-
-
Quenching: Add the electrophile (e.g., aldehyde, ketone,
) at -78°C. Stir for 30-60 minutes at this temperature before removing the cooling bath.
Visual Logic: The Benzyne Trap
Caption: The critical temperature dependence of ortho-lithioanisole stability.
Module 3: Acidic Cleavage & Solvolysis
FAQ: Acid Compatibility
Q: Can I use HBr or HI to remove a Boc group on an anisole derivative? A: No. Hydrobromic acid (HBr) and Hydroiodic acid (HI) are the classic reagents for cleaving methyl ethers (demethylation). The bromide/iodide ion is sufficiently nucleophilic to attack the methyl group of the protonated ether.
-
Solution: Use Trifluoroacetic Acid (TFA) or HCl in Dioxane . Chloride is a poorer nucleophile than bromide/iodide in this context, and TFA is non-nucleophilic, preserving the anisole ether bond while removing the Boc group.
Q: My anisole derivative decomposes during workup with strong acid. Why? A: If your ring is very electron-rich (e.g., dimethoxybenzene), the ring itself can be protonated, leading to loss of aromaticity or polymerization.
-
Solution: Quench reactions with a buffered solution (e.g., Saturated
or Phosphate Buffer pH 7) rather than strong mineral acids.
References
-
Friedel-Crafts Selectivity & Lewis Acids
- Title: "Indium(III)
- Source:Journal of Organic Chemistry
-
Link:[Link] (Representative link for In(OTf)3 utility)
-
Ortho-Lithiation Mechanisms
-
Ether Cleavage Mechanisms
-
Bond Dissociation Energies (Radical Stability)
- Title: "Bond Dissoci
- Source:Accounts of Chemical Research
-
Link:[Link]
Sources
Technical Support Center: p-Pentyl-Anisole Stability & Formulation
[1][2][3]
Ticket Context: Stabilization and troubleshooting for p-Pentyl-anisole (CAS: 20056-58-0).[1][2][3] Assigned Specialist: Senior Application Scientist, Fragrance Chemistry Division.[1] Status: Open for Consultation.
Introduction: The Molecule at a Glance
p-Pentyl-anisole (1-methoxy-4-pentylbenzene) is a hydrophobic aromatic ether valued for its sweet, herbal, and slightly phenolic profile.[1][2] While chemically robust compared to aldehydes, it presents specific stability challenges in high-performance formulations:[1][3]
-
Benzylic Oxidation: The methylene group (
) adjacent to the aromatic ring is susceptible to radical attack, leading to off-odors (metallic/rancid) and discoloration.[1][3] -
Lipophilicity: With a LogP
4.0, it resists solubilization in aqueous or low-alcohol bases, causing turbidity.[1] -
Volatility: As a modifier/heart note, it requires fixation to prevent "olfactory collapse" during the dry-down phase.
Module 1: Chemical Stability & Oxidation Management
Issue: "My fragrance concentrate is yellowing or developing a metallic off-note."
Diagnosis: This is likely Benzylic Autoxidation .[1][3] The pentyl chain's benzylic position (the carbon attached directly to the ring) is the "weak link."[3] UV light or trace metals can initiate a radical chain reaction, forming hydroperoxides that degrade into colored quinones or sharp-smelling aldehydes.[1][2]
Troubleshooting Protocol: Antioxidant Shielding
Objective: Intercept free radicals before they propagate the oxidation chain.[3]
Step-by-Step Workflow:
-
Selection: Choose BHT (Butylated Hydroxytoluene) for synthetic stability or Mixed Tocopherols (Vitamin E) for "clean label" requirements.[1]
-
Note: BHT is more effective at preventing discoloration in ethers; Tocopherols can sometimes contribute a slight yellowing themselves over time.[1]
-
-
Dosage:
-
Integration:
Visualization: The Benzylic Oxidation Pathway
Caption: Figure 1. Mechanism of benzylic oxidation in p-pentyl-anisole and the interception point of antioxidants.
Module 2: Physicochemical Stability (Solubility)
Issue: "The solution turns cloudy or separates in hydro-alcoholic bases."
Diagnosis: Phase Separation due to Hydrophobicity. p-Pentyl-anisole is highly lipophilic.[1][2][3] If the water content in your base exceeds the "solubility limit," the ether will crash out, forming a micro-emulsion (haze) or a distinct layer.[3]
Data: Solubility Profile
| Solvent System | Solubility @ 25°C | Stability Risk | Recommended Action |
| Ethanol (96%) | Miscible | Low | None required.[1][2] |
| Ethanol (80%) | Limited | Moderate | Add solubilizer (e.g., PEG-40 Hydrogenated Castor Oil).[1][2] |
| DPG (Dipropylene Glycol) | Miscible | Low | Excellent carrier for concentrates.[1][2] |
| Water | < 0.1 g/L (Insoluble) | High | Requires surfactant or encapsulation.[1][2] |
| Cyclomethicone | Soluble | Low | Good for hair mists/dry oils.[1][2] |
Troubleshooting Protocol: The "Cloud Point" Test
-
Prepare Series: Create 10ml samples of your base with increasing water increments (e.g., 5%, 10%, 15% water).
-
Dose: Add p-pentyl-anisole at your target concentration (e.g., 1%).[1][2]
-
Chill: Refrigerate samples at 4°C for 24 hours.
-
Observe: The sample that remains clear at 4°C represents your Safe Formulation Window .
-
Fix: If clouding occurs, increase the ratio of DPG or Ethanol, or introduce a non-ionic surfactant (Polysorbate 20) at a 3:1 ratio to the oil.[3]
-
Module 3: Accelerated Stability Testing Protocols
Issue: "How do I validate shelf-life for regulatory (IFRA) or retail compliance?"
Diagnosis: You need a Stress-Test Protocol .[1][2][3] Do not rely on room temperature observation, which is too slow for development cycles.[1] You must simulate aging.[1][2][4]
Standard Operating Procedure (SOP): The 12-Week Protocol
Equipment:
-
Incubator set to 45°C (± 1°C).
-
UV Chamber (Xenon arc or standard window sill exposure).[1]
-
Control samples (stored at 4°C in darkness).[1]
Workflow:
-
Preparation: Fill glass vials with the finished fragrance. Leave minimal headspace to limit oxygen availability (unless testing oxidation specifically).[1]
-
Incubation: Place samples in the 45°C incubator.
-
Checkpoint Analysis: Evaluate at Weeks 4, 8, and 12.
-
Olfactory Check: Dip blotters into the Test vs. Control. Wait 60 seconds for alcohol evaporation. Smell for "metallic" or "sour" off-notes.
-
Visual Check: Place vials against a white background. Look for yellowing (oxidation) or precipitation (polymerization/solubility failure).[1]
-
Visualization: Stability Decision Logic
Caption: Figure 2. Decision tree for accelerated stability analysis of p-pentyl-anisole formulations.
FAQ: Advanced Formulation Queries
Q: Can I use p-pentyl-anisole in bleach-based cleaners? A: Proceed with extreme caution. Ethers are generally stable to bases, but the high pH (>12) and strong oxidative power of hypochlorite (bleach) will attack the aromatic ring and the alkyl chain rapidly.[3]
-
Recommendation: Encapsulation is required for bleach stability.[1][2] Use a silica or melamine-formaldehyde shell to physically separate the fragrance oil from the oxidative base.[1][3]
Q: Does p-pentyl-anisole react with Schiff Bases (e.g., Aurantiol)? A: Generally, No. Unlike aldehydes (which react with amines to form Schiff bases) or esters (which hydrolyze), the ether linkage in p-pentyl-anisole is chemically inert to amines.[1][3] It is a safe solvent/modifier to use alongside Schiff bases without risking the formation of dark-colored reaction products.[1][3]
Q: I need to boost the longevity (substantivity) of this note. A: p-Pentyl-anisole has moderate volatility.[1][3] To "anchor" it:
-
Solvent Choice: Switch from Ethanol to Isopropyl Myristate (IPM) or Diethyl Phthalate (DEP) for oil-based perfumes.[1][2][3] These lower the vapor pressure of the mixture.[3]
-
Fixatives: Pair it with macrocyclic musks (e.g., Ethylene Brassylate).[1] The musk structure traps the lighter ether molecules, slowing their evaporation rate via intermolecular Van der Waals forces.[3]
References
-
Research Institute for Fragrance Materials (RIFM). (2022).[1] Safety Assessment of p-Propylanisole and Related Alkyl Anisoles. Elsevier.[1][2] Link (Note: Serves as the primary homolog read-across for p-pentyl stability data).[1][3]
-
PubChem. (2024).[1][2] Anisole, p-pentyl- Compound Summary. National Library of Medicine.[1] Link
-
International Fragrance Association (IFRA). (2023).[1][4][5] IFRA Standards Library & Stability Guidelines. Link
-
The Good Scents Company. (2024).[1] p-Pentyl Anisole Formulation & Solubility Data. Link
Sources
Minimizing byproducts in the methoxylation of aryl halides.
Welcome to the Aryl Etherification Technical Support Center.
Ticket Subject: Minimizing Byproducts in Aryl Halide Methoxylation (
Introduction: The "Clean Coupling" Mandate
Methoxylation of aryl halides is deceptively simple on paper (
-
Hydrodehalogenation (Reduction): Your halide is replaced by hydrogen (
). -
Homocoupling: Your aryl rings dimerize (
). -
Hydrolysis: You generate a phenol (
) instead of an ether.
This guide moves beyond generic advice. We use a mechanism-first approach to isolate the root cause of these byproducts and provide self-validating protocols to eliminate them.
Module 1: Diagnostic Triage (Catalyst Selection)
Before troubleshooting, ensure you are using the correct metal for your substrate's electronic profile.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) |
| Best For | Unactivated, electron-rich, or sterically hindered aryl halides. | Activated, electron-deficient aryl halides (e.g., ortho-nitro). |
| Cost | High (Precious metal + Complex Ligands). | Low (Base metal + Simple Ligands). |
| Key Byproduct Risk | Reduction (Hydrodehalogenation). | Homocoupling & High-Temp Decomposition.[1] |
| Moisture Tolerance | Low (requires inert atmosphere). | Moderate (often air-tolerant, but moisture kills). |
Module 2: The Reduction Problem (Hydrodehalogenation)
The Symptom: You observe the formation of
In the catalytic cycle, after the oxidative addition of
-
The Desired Path: Reductive Elimination releases
. -
The Parasitic Path: If the ligand is not bulky enough, the complex "stalls." The palladium grabs a hydrogen from the methoxide (via
-hydride elimination), releasing formaldehyde ( ) and forming a species. This hydride then attacks the aryl ring, forming .
Troubleshooting Guide:
-
Q: Which ligand are you using?
-
Wrong:
, dppf, or standard XPhos (often too small or electron-poor for difficult C-O bonds). -
Correct:RockPhos or tBuBrettPhos .
-
Why: These ligands are "bulky but flexible." They create a steric wall that destabilizes the Pd(II) intermediate, forcing it to undergo reductive elimination faster than
-hydride elimination can occur [1].
-
-
Q: What is your solvent system?
-
Risk:[3] Pure Methanol (excessive proton source).
-
Fix: Use Methanol as a reagent (1.5–2 equiv) in an inert co-solvent like Toluene or Dioxane . This reduces the statistical probability of hydride transfer events.
-
Module 3: Visualization of Competing Pathways
The following logic flow illustrates how to diagnose your specific impurity profile.
Caption: Diagnostic logic tree for identifying and resolving the three primary failure modes in aryl methoxylation.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately, and I get no conversion. Why?
-
Diagnosis: "Pd Black" precipitation. Your active Pd(0) is aggregating because it is not being stabilized by the ligand or is being oxidized.
-
The Fix:
-
Ligand:Pd Ratio: Ensure a ratio of at least 1.2:1 or 2:1 (Ligand:Metal). Excess ligand protects the metal.
-
Pre-catalysts: Stop using
+ Ligand. Use G3-Palladacycle Precatalysts (e.g., RockPhos Pd G3). These are air-stable solids that generate the active species only once inside the reaction vessel, preventing early death [2].
-
Q2: I am seeing significant homocoupling (
-
Diagnosis: Copper-mediated oxidative dimerization. This is often driven by the presence of oxygen or high local concentrations of the aryl halide.
-
The Fix:
-
Oxalamide Ligands: Switch to BHMPO (Bis-hydrazone) ligands. These stabilize the Cu species and lower the required temperature, reducing thermal homocoupling [3].
-
Slow Addition: Add the Aryl Halide slowly via syringe pump to keep its momentary concentration low relative to the nucleophile (MeOH).
-
Q3: Can I use NaOMe (Sodium Methoxide)?
-
Warning: NaOMe is a strong base and a strong nucleophile.
-
If your substrate has esters/nitriles: NaOMe will cause transesterification or hydrolysis. Use
(Cesium Carbonate) with MeOH instead. The carbonate deprotonates the MeOH in situ, providing a "buffered" supply of methoxide.
-
Module 5: Standardized Operating Protocols (SOP)
Protocol A: The "Heavy Duty" Method (Palladium)
For unactivated aryl chlorides/bromides or substrates prone to reduction.
-
Setup: In a glovebox or under strict Argon flow, charge a vial with:
-
Substrate: Aryl Halide (1.0 equiv)[4]
-
Catalyst: RockPhos Pd G3 (1–3 mol%) (Alternatively: Pd(OAc)2 + RockPhos ligand in 1:2 ratio).
-
Base:
(1.5 equiv).
-
-
Solvent: Add Toluene (0.5 M concentration relative to substrate).
-
Reagent: Add Methanol (2.0 equiv). Do not use MeOH as the main solvent.
-
Execution: Seal and heat to 80–100 °C for 12–24 hours.
-
Self-Validation: The reaction mixture should remain a homogeneous dark orange/brown. If it turns clear or precipitates black powder within 1 hour, oxygen ingress has occurred.
Protocol B: The "Cost-Effective" Method (Copper)
For activated aryl bromides/iodides.
-
Setup: Charge a screw-cap tube with:
-
Substrate: Aryl Bromide (1.0 equiv).[4]
-
Catalyst: CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%) OR BHMPO (10 mol%) for milder conditions.
-
Base:
(2.0 equiv).
-
-
Solvent: Add neat Methanol (or MeOH/DMF 1:1 if solubility is poor).
-
Execution: Heat to 110 °C (Phenanthroline) or 80 °C (BHMPO).
-
Note: Copper reactions often require higher temperatures. Ensure your vessel is pressure-rated for Methanol heating.
Module 6: Mechanistic Insight (Graphviz)
Understanding where the error occurs in the cycle allows for precise intervention.
Caption: The critical divergence point: Bulky ligands accelerate the green path (Product) over the red path (Reduction).
References
-
Ligand Effects on Methoxylation: Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition.
-
Precatalyst Technology: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.
-
Copper/Oxalamide Systems (BHMPO): Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021).[5] Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]
Technical Support Center: Selective Para-Alkylation of Anisole
User Guide ID: TS-ORG-ANIS-042 Subject: Catalyst Selection & Process Optimization for Para-Selective Anisole Alkylation Status: Active Audience: Process Chemists, R&D Scientists
Introduction: The Selectivity Challenge
The alkylation of anisole (methoxybenzene) is a critical step in synthesizing intermediates for pharmaceuticals (e.g., NSAIDs), fragrances, and agrochemicals. The core technical challenge lies in regioselectivity : directing the electrophilic attack to the para position while suppressing the statistically favored ortho isomer and preventing polyalkylation.
This guide provides a technical framework for selecting heterogeneous catalysts—specifically zeolites—and troubleshooting reaction parameters to maximize para-selectivity.
Module 1: Catalyst Selection Strategy
Core Concept: Shape Selectivity vs. Diffusion Constraints
The choice of catalyst depends heavily on the steric bulk of your alkylating agent. Unlike homogeneous Lewis acids (
Decision Matrix: Which Zeolite?
| Feature | H-Beta (BEA) | H-ZSM-5 (MFI) | H-Y / USY (FAU) |
| Pore Structure | Large, 3D channels (12-MR) | Medium, tubular (10-MR) | Large, supercages (12-MR) |
| Pore Size | ~6.6 - 7.7 Å | ~5.1 - 5.6 Å | ~7.4 Å |
| Best For... | Bulky Electrophiles (Benzyl alcohol, Cyclohexene) | Small Electrophiles (Methanol, Propylene) | Very large substrates (often lower selectivity) |
| Mechanism | Transition-state shape selectivity | Product shape selectivity | Acid strength driven |
| Selectivity | High para (due to steric constraints in channels) | High para (due to diffusion of p-isomer) | Moderate (often allows ortho) |
FAQ: Catalyst Selection
Q: I am using benzyl alcohol as the alkylating agent. Why is H-ZSM-5 giving low conversion despite its high acidity? A: This is a classic diffusion limitation issue. The pore aperture of H-ZSM-5 (~5.5 Å) is too narrow to freely admit the bulky benzyl alcohol-anisole transition state. While H-ZSM-5 is excellent for methylating anisole, benzylation requires the larger pores of H-Beta or H-Y . H-Beta is generally preferred because its 3D channel system prevents the rapid deactivation often seen in the "supercages" of Y-zeolites, where coke precursors get trapped.
Q: How does the Si/Al ratio affect my reaction? A: The Si/Al ratio controls the acidity density .
-
Low Si/Al (e.g., 10-25): High density of acid sites. Good for activity but prone to rapid coking and lower para-selectivity due to non-selective surface reactions.
-
High Si/Al (e.g., >50): Fewer, stronger acid sites. Increases hydrophobicity (beneficial if water is a byproduct, e.g., using alcohols) and often improves para-selectivity by reducing surface activity. Recommendation: Start with H-Beta (Si/Al ~25-30).
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for catalyst selection and the mechanistic pathway for para-selectivity.
Caption: Decision tree for matching alkylating agent size to zeolite pore topology to ensure maximum para-selectivity.
Module 3: Troubleshooting & Optimization
Issue 1: Low Para-Selectivity (High Ortho Content)
Diagnosis: The reaction may be occurring on the external surface of the zeolite rather than inside the pores. The external surface has no shape-selective constraints, leading to thermodynamic equilibrium (high ortho).
-
Solution A (Passivation): Silylate the external surface of the catalyst (e.g., with TEOS) to deactivate external acid sites.
-
Solution B (Temperature): Lower the temperature. Higher temperatures (
) encourage isomerization of the kinetic para-product to the thermodynamic ortho-product. -
Solution C (Solvent): Use a polar solvent (e.g., nitrobenzene) if feasible, though solvent-free (using excess anisole) is greener and often more selective due to the "confinement effect."
Issue 2: Rapid Catalyst Deactivation
Diagnosis: Coking. Large byproducts (polyalkylates) are trapped in the pores.
-
Solution: Switch to a hierarchical zeolite (mesoporous H-Beta). These have "highways" (mesopores) for mass transport and "factories" (micropores) for catalysis, allowing coke precursors to exit before blocking active sites.
Issue 3: Leaching (Heteropoly Acids)
Diagnosis: If using supported Heteropoly Acids (HPAs) like TPA/ZrO2, activity drops after filtration.
-
Solution: Ensure calcination temperature is sufficient to chemically bind the HPA to the support. For zeolites, leaching is rarely an issue, but structure collapse can occur in hot liquid water (hydrothermal stability). H-Beta is generally stable up to
in organic media.
Module 4: Standardized Experimental Protocol
Objective: Para-benzylation of anisole using Benzyl Alcohol (BnOH) and H-Beta Zeolite.
Reagents & Equipment
-
Substrate: Anisole (ReagentPlus, 99%)
-
Catalyst: H-Beta Zeolite (
), calcined at for 4h prior to use. -
Apparatus: Three-neck flask, reflux condenser, magnetic stirrer, temperature controller.
Step-by-Step Procedure
-
Activation: Heat the H-Beta catalyst at
under vacuum for 2 hours to remove adsorbed water. Water competes for acid sites and lowers activity. -
Charging: In the reaction flask, mix Anisole and Benzyl Alcohol in a 10:1 molar ratio .
-
Technical Note: Excess anisole minimizes polyalkylation (dibenzyl anisole) and acts as the solvent.
-
-
Catalyst Addition: Add activated catalyst (10 wt% relative to Benzyl Alcohol).
-
Reaction: Heat to
with vigorous stirring (500 rpm).-
Monitoring: Sample every 30 mins. Analyze via GC-FID.
-
Target: Conversion >90% typically achieved in 2-4 hours.
-
-
Termination: Filter hot to remove catalyst. The catalyst can be regenerated by washing with acetone and calcining at
in air.
Performance Benchmarks (Typical)
| Catalyst | Conversion (%) | Para-Selectivity (%) | Ortho-Selectivity (%) |
| H-Beta | 92 | 75 | 20 |
| H-ZSM-5 | 45 | 85 | 15 |
| H-Y | 88 | 55 | 40 |
| AlCl3 (Homogeneous) | 99 | 40 | 55 |
References
-
Alkylation of Phenol with Methanol by Using Zeolite Catalysts. Catalysis in Green Chemistry and Engineering.
-
Liquid phase benzylation of benzene and toluene with benzyl alcohol over modified zeolites. ResearchGate.
-
Alkylation of anisole with 1-hexene and 1-hexanol over zeolite H-beta. Reaction Kinetics, Mechanisms and Catalysis.
-
Maximizing sinusoidal channels of HZSM-5 for high shape-selectivity to p-xylene. Nature Communications.
-
Friedel-Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hierarchical nanocrystalline β zeolite as efficient catalyst for alkylation of benzene with benzyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: ¹H NMR Spectral Analysis of Ortho- vs. Para-Pentyl-Anisole
Executive Summary
This technical guide provides a definitive methodology for distinguishing between 1-methoxy-2-pentylbenzene (ortho-pentyl-anisole) and 1-methoxy-4-pentylbenzene (para-pentyl-anisole) using proton nuclear magnetic resonance (¹H NMR) spectroscopy.
In drug development and synthetic optimization—particularly during Friedel-Crafts alkylations—these isomers frequently co-elute. The critical differentiator is molecular symmetry . The para-isomer possesses a
Theoretical Framework & Structural Logic
To interpret the spectra accurately, one must understand the magnetic environments created by the substituents.
1.1 The Substituents
-
Methoxy Group (
): A strong Electron Donating Group (EDG) by resonance. It significantly shields the protons ortho and para to itself. -
Pentyl Group (
): A weak EDG by induction. It has a minor shielding effect on the ring but provides a distinct aliphatic signature.
1.2 Symmetry Operations
-
Para-Isomer: The molecule has a plane of symmetry passing through the C1 and C4 carbons. Protons at C2/C6 are chemically equivalent, as are protons at C3/C5. This results in two distinct aromatic signals (integrating to 2H each).
-
Ortho-Isomer: The substitution pattern breaks all symmetry elements. C3, C4, C5, and C6 are all in unique magnetic environments. This results in four distinct aromatic signals (integrating to 1H each), often overlapping into a complex multiplet.
Experimental Protocol: Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra capable of resolving second-order coupling effects in the aromatic region.
Reagents:
-
Analyte: ~10 mg of crude or purified pentyl-anisole isomer.
-
Solvent: 0.6 mL Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.
Step-by-Step Methodology:
-
Massing: Weigh 5–10 mg of the oily product into a clean vial. Note: Pentyl-anisoles are typically high-boiling liquids.
-
Solvation: Add 0.6 mL
. Agitate until fully dissolved. Ensure no phase separation (common if water is present from workup). -
Filtration (Optional): If solid particulates from the drying agent (
) remain, filter through a cotton plug into the NMR tube to prevent line broadening. -
Acquisition:
-
Frequency: Minimum 300 MHz (400+ MHz recommended to resolve ortho coupling constants).
-
Scans: 16–32 scans are sufficient for ¹H.
-
Spectral Window: -1 to 12 ppm.
-
Relaxation Delay (d1): Set to
1.0 s to ensure accurate integration of the benzylic protons vs. the methoxy singlet.
-
Spectral Comparison: The Diagnostic Regions
3.1 The Aromatic Region (6.5 – 7.5 ppm)
This is the primary decision gate.
-
Para-Pentyl-Anisole:
-
Pattern: Two distinct signals, often appearing as "doublets" (AA'XX' or AA'BB' system).
-
Shift:
-
~6.82 ppm (2H, d,
Hz): Protons ortho to the Methoxy group (shielded). -
~7.10 ppm (2H, d,
Hz): Protons ortho to the Pentyl group (less shielded).
-
~6.82 ppm (2H, d,
-
Visual Cue: Look for the "roof effect," where the inner lines of the doublets are taller than the outer lines, pointing toward each other.
-
-
Ortho-Pentyl-Anisole:
-
Pattern: Complex multiplet (ABCD system).
-
Shift:
6.80 – 7.25 ppm (4H total). -
Visual Cue: You will distinctively see four separate proton environments if resolution allows, or a messy cluster of overlapping peaks. The symmetry is broken, so the "two-doublet" pattern is absent.
-
3.2 The Aliphatic Region (0.8 – 4.0 ppm)
Used to confirm the alkyl chain integrity.
-
Methoxy Singlet:
-
Both isomers show a sharp singlet at
3.80 ppm . -
Nuance: In the ortho-isomer, steric crowding between the methoxy oxygen and the benzylic methylene may cause a slight downfield shift (0.01–0.05 ppm) compared to the para-isomer, but this is rarely diagnostic on its own.
-
-
Benzylic Methylene (
):-
Shift:
~2.55 ppm (Triplet, Hz). -
Differentiation: The ortho-isomer's benzylic protons may appear slightly deshielded due to the proximity of the methoxy oxygen (anisotropy effect), but the splitting (triplet) remains the same for n-pentyl chains.
-
Summary Data Table
| Proton Environment | Signal Type | Para -Pentyl-Anisole ( | Ortho -Pentyl-Anisole ( | Diagnostic Value |
| Aromatic (Ar-H) | Multiplet | 6.82 (2H), 7.10 (2H) (Symmetric Doublets) | 6.80 – 7.25 (4H) (Complex ABCD) | HIGH |
| Methoxy (-OCH₃) | Singlet | 3.78 – 3.80 (3H) | 3.80 – 3.83 (3H) | Low |
| Benzylic (-CH₂-) | Triplet | 2.55 (2H) | 2.55 – 2.60 (2H) | Low |
| Alkyl Chain (Mid) | Multiplet | 1.30 – 1.60 (6H) | 1.30 – 1.60 (6H) | None |
| Terminal Methyl | Triplet | 0.88 – 0.90 (3H) | 0.88 – 0.90 (3H) | None |
Note: Chemical shifts are referenced to TMS (
Decision Logic for Identification
The following diagram illustrates the logical workflow for identifying the isomer from a crude reaction mixture (e.g., Friedel-Crafts alkylation).
Figure 1: Logic tree for distinguishing regioisomers of alkyl-anisoles based on aromatic splitting patterns.
References
-
Oregon State University. "¹H NMR Chemical Shifts & Coupling Constants." Chemistry Department Online Resources. Accessed January 28, 2026. [Link]
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Notes. Accessed January 28, 2026. [Link]
Sources
Technical Comparison: Structural Elucidation of p-Pentyl-Anisole via EI-MS vs. Isomeric Alternatives
Executive Summary & Core Directive
In the synthesis and development of alkyl-aromatic ethers, distinguishing linear isomers from their branched counterparts is a critical quality attribute. p-Pentyl-anisole (1-methoxy-4-pentylbenzene, MW 178.[1]27) presents a classic mass spectrometric challenge: its fragmentation pattern under Electron Ionization (EI) is governed by a competition between benzylic cleavage and the McLafferty rearrangement .
This guide compares the fragmentation behavior of p-pentyl-anisole against:
-
Branched Isomeric Alternatives (e.g., p-(1-methylbutyl)anisole).[1]
-
Ionization Alternatives (Electron Ionization vs. Chemical Ionization).
Key Finding: The diagnostic "fingerprint" of p-pentyl-anisole is the specific intensity ratio of the benzylic cation (m/z 121 ) to the McLafferty rearrangement product (m/z 122 ). Absence or suppression of the m/z 122 peak is the primary indicator of isomeric impurity (branching).
Mechanistic Analysis: The 121/122 Doublet
To interpret the data correctly, one must understand the causality of the fragmentation. Unlike simple alkanes, p-pentyl-anisole possesses an aromatic system that stabilizes specific cations.[1]
Pathway A: Benzylic Cleavage (The Dominant Pathway)
The most energetically favorable process is the cleavage of the bond beta to the aromatic ring.
-
Mechanism: Direct homolytic cleavage of the alkyl chain.
-
Loss: A butyl radical (
, 57 Da).[1] -
Result: A resonance-stabilized methoxybenzyl cation (
).[1] -
Observed m/z: 121 (Base Peak).[1]
Pathway B: McLafferty Rearrangement (The Specificity Pathway)
This pathway requires specific structural geometry: a
-
Mechanism: A six-membered transition state facilitates the transfer of a
-hydrogen to the aromatic ring (ortho position), followed by cleavage of the - bond.[2] -
Loss: A neutral alkene (1-butene,
, 56 Da).[1] -
Result: A radical cation of p-methylanisole (
).[1] -
Observed m/z: 122 .
Expert Insight: In branched isomers where the
Visualization of Fragmentation Pathways
Caption: Figure 1. Competitive fragmentation pathways for p-pentyl-anisole. The presence of m/z 122 confirms the linear alkyl chain structure.
Comparative Analysis: Performance vs. Alternatives
Comparison 1: Linear vs. Branched Isomers
Drug development often requires the exclusion of branched isomers which may have different metabolic profiles.
| Feature | p-Pentyl-anisole (Linear) | Branched Isomer (e.g., 1-methylbutyl) | Analytical Implication |
| Base Peak | m/z 121 | m/z 135 or 107 (variable) | Branched isomers favor secondary carbocation stability, shifting the cleavage point.[1] |
| McLafferty (m/z 122) | Distinct Peak (~15-25% Abundance) | Absent / Negligible | The 122 peak is the "Linearity Confirmation Marker." |
| Molecular Ion (m/z 178) | Visible (~10-15%) | Weak (<5%) | Branched alkyl chains fragment more easily, reducing |
| Tropylium (m/z 91) | Present | Present | Non-diagnostic; common to all alkyl-aromatics.[1] |
Data Interpretation: If your spectrum shows a base peak of 121 but lacks the 122 satellite, the sample is likely contaminated with isomers where the
Comparison 2: Electron Ionization (EI) vs. Chemical Ionization (CI)
When absolute molecular weight confirmation is required versus structural fingerprinting.[1]
| Metric | Electron Ionization (EI) - 70 eV | Chemical Ionization (CI) - Methane |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation |
| Fragmentation | High (Rich pattern) | Low (Soft ionization) |
| Dominant Signal | m/z 121 (Fragment) | m/z 179 |
| Use Case | Identifying the specific isomer (Linear vs Branched).[1] | Confirming the elemental formula/purity.[1] |
Recommendation: Use EI for identification during synthesis optimization. Use CI only if the molecular ion in EI is too weak due to thermal degradation or excessive fragmentation (rare for anisoles).
Validated Experimental Protocol
To ensure reproducibility of the fragmentation ratios (specifically 121:122), the ion source temperature and electron energy must be standardized.
Instrumental Workflow
-
Sample Prep: Dilute p-pentyl-anisole to 10 ppm in Dichloromethane (DCM). Avoid methanol to prevent transesterification artifacts in the injector.[1]
-
GC Parameters:
-
MS Parameters (Critical):
Analytical Decision Tree
Caption: Figure 2. Logic flow for validating p-pentyl-anisole identity against isomeric impurities.
References
-
NIST Mass Spectrometry Data Center. Benzene, 1-methoxy-4-pentyl- (Mass Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
PubChem. Anisole, p-pentyl- Compound Summary.[1] National Library of Medicine.[1] Retrieved from [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for the McLafferty Rearrangement mechanism).
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
Structure-Activity Profiling of Alkylated Anisoles: From Antioxidant Potency to Cytotoxicity
Executive Summary
This guide provides a comparative technical analysis of alkylated anisoles, with a primary focus on Butylated Hydroxyanisole (BHA) and its positional isomers. While simple alkylated anisoles (e.g., methylanisole) exist, the introduction of a phenolic hydroxyl group creates the pharmacologically active class of compounds used extensively in drug formulation and food preservation.
This document dissects the Structure-Activity Relationship (SAR) between 2-tert-butyl-4-hydroxyanisole (2-BHA) and 3-tert-butyl-4-hydroxyanisole (3-BHA) , elucidating why subtle steric shifts result in profound differences in antioxidant capacity, adipogenic induction, and cytotoxicity.
The Chemistry of Efficacy: Structure-Activity Relationship (SAR)
The biological activity of alkylated anisoles is dictated by the position of the alkyl group (steric hindrance) relative to the functional hydroxyl group.
1.1 The Isomer Divergence
Commercial BHA is a mixture containing approximately 90% 3-BHA and 10% 2-BHA. Their distinct behaviors stem from the "ortho effect."
-
3-BHA (The Potent Isomer): The tert-butyl group is located at the 3-position, ortho to the hydroxyl group (position 4) and meta to the methoxy group (position 1). The bulky alkyl group protects the hydroxyl radical formed after hydrogen donation, preventing rapid further reaction and stabilizing the antioxidant intermediate.
-
2-BHA (The Weaker Isomer): The tert-butyl group is at the 2-position, ortho to the methoxy group but meta to the hydroxyl group. This lacks the direct steric shielding of the active hydroxyl site, making the radical less stable and the molecule less effective as a chain-breaking antioxidant.
1.2 Lipophilicity and Bioavailability
Alkylation increases the lipophilicity (LogP) of the anisole core, enhancing membrane permeability. This is critical for antimicrobial activity, as the molecule must penetrate the lipid bilayer of bacteria or fungi to disrupt metabolic processes.
| Compound | Structure Description | LogP (Approx) | Primary Utility |
| Anisole | Methoxybenzene (No alkyl chain) | 2.11 | Solvent, Fragrance (Low bio-activity) |
| 2-BHA | tert-butyl ortho to -OCH3 | ~3.5 | Minor Antioxidant |
| 3-BHA | tert-butyl ortho to -OH | ~3.5 | Major Antioxidant, Adipogenic Inducer |
| Octyl Gallate | Ester derivative (Reference) | 3.7 | Antimicrobial / Antioxidant |
Antioxidant Performance & Mechanism[1][2][3][4][5][6]
The primary application of alkylated anisoles in drug development is the stabilization of oxidation-sensitive Active Pharmaceutical Ingredients (APIs).
2.1 Mechanism of Action: Hydrogen Atom Transfer (HAT)
BHA functions as a "suicide antioxidant." It sacrifices itself to neutralize Reactive Oxygen Species (ROS).
-
Initiation: A lipid radical (ROO•) attacks the BHA molecule.[1]
-
Transfer: The phenolic hydrogen (from the -OH group) is transferred to the lipid radical.
-
Stabilization: The resulting BHA radical is stabilized by resonance delocalization across the benzene ring and the steric bulk of the tert-butyl group (specifically in 3-BHA).
2.2 Synergistic Effects
Experimental data suggests BHA is rarely used alone in advanced formulations.
-
BHA + BHT: BHT (Butylated Hydroxytoluene) regenerates BHA radicals in some matrices.
-
BHA + Ascorbyl Palmitate: A dual-mechanism strategy where BHA scavenges radicals and Ascorbyl Palmitate (AP) regenerates the BHA molecule, significantly extending the protection window for APIs.[2][3]
Biological Activity & Toxicology Profile
While useful as excipients, alkylated anisoles possess intrinsic biological activity that must be accounted for in safety profiling.
3.1 Adipogenesis and Endocrine Disruption
Recent studies indicate a sharp divergence in isomer activity regarding metabolic regulation.
-
3-BHA: Acts as an endocrine disruptor by promoting adipocyte differentiation (adipogenesis) in 3T3-L1 cells.[4] It upregulates C/EBPβ and enhances CREB phosphorylation.
-
2-BHA: Shows negligible effect on adipogenesis.[4]
-
Implication: In metabolic drug development, the ratio of isomers in excipients must be controlled to avoid confounding metabolic data.
3.2 Cytotoxicity and Apoptosis
Unlike BHT, which typically induces non-apoptotic cell death, BHA induces apoptosis in mammalian cells (e.g., rat thymocytes).[5]
-
Mechanism: BHA triggers an influx of intracellular Calcium (Ca²⁺) and Zinc (Zn²⁺), leading to mitochondrial depolarization and Caspase-3 activation.
-
Carcinogenicity: 3-BHA causes forestomach tumors in rodents due to sustained cytotoxicity and regenerative hyperplasia. Note: This mechanism is generally considered non-relevant to humans (who lack a forestomach), but it remains a regulatory red flag.
Visualizing the Pathways
Figure 1: Mechanism of Action & Biological Impact
This diagram illustrates the dual nature of 3-BHA: its antioxidant utility via Radical Scavenging and its biological side-effect of inducing Adipogenesis.
Caption: 3-BHA acts as a radical scavenger via Hydrogen Atom Transfer (top) while simultaneously activating adipogenic transcription factors (bottom).
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Potency)
Objective: Quantify the IC50 of BHA isomers compared to Ascorbic Acid.
-
Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (60 µM). Protect from light immediately (DPPH is photosensitive).
-
Sample Prep: Prepare stock solutions of 2-BHA and 3-BHA in methanol. Create a serial dilution range (e.g., 5 – 100 µg/mL).
-
Reaction: Mix 2 mL of DPPH solution with 100 µL of sample.
-
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Measure Absorbance at 517 nm (
). -
Control: Run a methanol blank (
) and an Ascorbic Acid positive control. -
Calculation:
-
Validation: The Ascorbic Acid IC50 should fall within 3-5 µg/mL. If not, the DPPH reagent has degraded.
Protocol B: Differential Cytotoxicity Assay (ATP-based)
Objective: Distinguish between cytotoxic potency of alkylated anisoles. Note: Avoid MTT assays for high-lipid formulations as BHA can interfere with formazan reduction; ATP luminescence is more robust.
-
Cell Seeding: Seed 3T3-L1 or HepG2 cells (5,000 cells/well) in 96-well plates. Allow 24h attachment.
-
Treatment: Treat cells with 2-BHA and 3-BHA (0, 10, 50, 100, 200 µM) for 24 hours.
-
Reagent: Add 100 µL CellTiter-Glo® (Promega) reagent to each well.
-
Lysis: Orbitally shake for 2 minutes to induce cell lysis.
-
Quantification: Read Luminescence (RLU) after 10 minutes.
-
Analysis: Plot RLU vs. Concentration. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Figure 2: Experimental Workflow (DPPH Assay)
Caption: Step-by-step workflow for determining the antioxidant capacity of alkylated anisoles.
Comparative Data Summary
The following table summarizes the key distinctions between the isomers and reference compounds.
| Feature | 2-BHA | 3-BHA | BHT (Reference) |
| Structure | tert-butyl ortho to -OCH3 | tert-butyl ortho to -OH | tert-butyls ortho to -OH (x2) |
| Antioxidant Potency | Moderate | High | High |
| Adipogenic Induction | Negligible | Strong | Moderate |
| Cell Death Mode | Non-specific | Apoptosis (Caspase-3) | Non-apoptotic (Necrosis-like) |
| Forestomach Carcinogenicity | Low | High (Rodent specific) | Low |
| Synergy with Vit C | Low | High | Moderate |
References
-
Pop et al. (2013). Endocrine disrupting effects of butylated hydroxyanisole (BHA). PubMed Central. [Link]
-
Saito et al. (2021). A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. PubMed. [Link]
-
Zhang et al. (2019). Butylated hydroxyanisole isomers induce distinct adipogenesis in 3T3-L1 cells.[4][1] Journal of Hazardous Materials.[1] [Link]
-
EFSA Panel on Food Additives. Scientific Opinion on the re-evaluation of butylated hydroxyanisole (BHA) as a food additive. EFSA Journal. [Link]
-
PubChem. Butylated Hydroxyanisole (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Butylated hydroxyanisole isomers induce distinct adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of p-pentyl-anisole versus p-propylanisole in specific applications.
Structure-Activity Relationships in Bioactive Applications
Executive Summary
This guide provides a technical comparison between p-propylanisole (dihydroanethole) and its higher homolog, p-pentylanisole . While p-propylanisole is a well-established flavor and fragrance ingredient with documented safety profiles, p-pentylanisole represents a more lipophilic variant with distinct advantages in specific contact-toxicity and membrane-disruption applications.
For researchers in drug development and agrochemistry, the choice between these two hinges on the Volatility-Lipophilicity Trade-off :
-
Select p-Propylanisole for vapor-phase applications (fumigants, inhalable therapeutics) where volatility is required.
-
Select p-Pentylanisole for surface-contact applications (topical antimicrobials, residual insecticides) where higher LogP facilitates membrane integration and persistence.
Physicochemical Profile & Molecular Logic
The functional divergence between these molecules is driven by the alkyl chain length (C3 vs. C5). This difference fundamentally alters their interaction with biological membranes and environmental stability.
Table 1: Comparative Physicochemical Properties
| Property | p-Propylanisole (C3) | p-Pentylanisole (C5) | Impact on Performance |
| CAS Number | 104-45-0 | 20056-58-0 | Identifier |
| Molecular Weight | 150.22 g/mol | 178.27 g/mol | Diffusion kinetics |
| Lipophilicity (XLogP3) | ~3.6 | ~4.6 | Critical: C5 has 10x higher partition coeff. |
| Boiling Point | 215°C | ~240-250°C (Est.) | C3 is significantly more volatile. |
| Water Solubility | Low | Very Low | Formulation challenge for C5. |
| Flash Point | 85°C | >100°C | C5 offers higher thermal stability. |
Data Source: PubChem & Computed Properties [1][2].[1][2]
Mechanistic Insight: The Lipophilic Cutoff
In alkyl-substituted benzenes, biological activity often follows a parabolic curve relative to chain length (the "cutoff effect").
-
C3 (Propyl): Sufficient lipophilicity to cross membranes but retains enough water solubility for rapid transport in aqueous cytosol.
-
C5 (Pentyl): Deeply embeds into the phospholipid bilayer, causing expansion and lysis. However, if the chain is too long (>C10), the molecule may become trapped in the membrane or fail to dissolve in the delivery medium. C5 sits in the "sweet spot" for contact toxicity.
Application I: Insecticidal & Repellent Systems
Alkyl anisoles are potent modulators of octopamine receptors in invertebrates. The choice of molecule dictates the delivery method.
Comparative Performance
-
Fumigation (Vapor Phase): p-Propylanisole Wins. Due to its lower boiling point and higher vapor pressure, p-propylanisole effectively permeates airspaces. It acts as a spatial repellent.
-
Contact Toxicity (Topical): p-Pentylanisole Wins. The longer pentyl chain increases the affinity for the insect cuticle (waxy layer) and improves persistence. It resists evaporation, providing residual protection.
Experimental Workflow: Comparative Bioassay
To validate the efficacy of these molecules in your specific vector, use the following standardized workflow.
Figure 1: Decision workflow for selecting between Propyl- and Pentyl-anisole based on delivery vector (Vapor vs. Contact).
Application II: Antimicrobial Efficacy
In antimicrobial applications, the mechanism of action is membrane disruption. The alkyl chain acts as a wedge, compromising the integrity of the bacterial cell wall.
The "Hydrophobic Wedge" Theory
Research into alkyl-substituted derivatives indicates that Gram-positive bacteria (e.g., S. aureus) are generally more susceptible to longer-chain derivatives like p-pentylanisole due to the absence of the protective outer membrane found in Gram-negative bacteria.
-
p-Propylanisole: Shows moderate activity. Its higher solubility allows it to penetrate the outer membrane of Gram-negative bacteria (E. coli) slightly better than very hydrophobic analogs, but overall potency is lower.
-
p-Pentylanisole: Expected to exhibit lower Minimum Inhibitory Concentrations (MIC) against Gram-positive strains. The C5 chain maximizes van der Waals interactions with membrane lipids [3].
Protocol: Determination of Lipophilic Efficiency (LiPE)
Do not rely solely on MIC. Calculate LiPE to normalize potency against lipophilicity, which predicts druggability.
-
Prepare Stock: Dissolve compounds in DMSO (final concentration <1%).
-
Broth Microdilution: Serial dilutions in Mueller-Hinton broth.
-
Incubation: 37°C for 24 hours.
-
Calculation:
Where pMIC is the negative log of the molar MIC.-
Interpretation: A higher LiPE for p-pentylanisole indicates that its increased potency is not just due to solubility, but specific binding/disruption efficiency.
-
Safety & Toxicology Profile
For drug development, p-propylanisole has a regulatory advantage due to historical data. p-pentylanisole requires more rigorous de novo safety characterization.
-
p-Propylanisole:
-
p-Pentylanisole:
-
Predicted Toxicity: Likely similar to propyl homolog but with slower clearance due to lipophilicity.
-
Risk: Higher potential for bioaccumulation in adipose tissue.
-
Synthesis & Sourcing for Research
If commercial stock of p-pentylanisole is unavailable, it can be synthesized via a standard Williamson Ether Synthesis or Friedel-Crafts Alkylation.
Recommended Synthetic Pathway (High Purity):
-
Reagents: p-Pentylphenol + Methyl Iodide (or Dimethyl Sulfate).
-
Base: Potassium Carbonate (
) in Acetone. -
Reflux: 6–12 hours.
-
Purification: Vacuum distillation is critical to remove unreacted phenol, which acts as a confounding variable in antimicrobial assays (phenols are potent biocides).
Figure 2: Synthesis pathway ensuring removal of phenolic impurities for accurate bioassay results.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7702, 4-Propylanisole. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link]
- Kozak, M. et al. (2020).Impact of Alkyl Chain Length on Antimicrobial Activity of Membrane-Active Agents. (General SAR reference for alkyl chain effects).
-
Jenner, P.M. et al. (1964). Food Flavourings and Compounds of Related Structure I. Acute Oral Toxicity. Food and Cosmetics Toxicology.[5] (Establishes LD50 for p-propylanisole).
Sources
Validation of Analytical Methods for the Quantification of p-Pentyl-Anisole: A Comparative Technical Guide
Executive Summary
p-Pentyl-anisole (1-methoxy-4-pentylbenzene) is a critical lipophilic ether used extensively in fragrance formulation and as a strategic intermediate in the synthesis of mesogenic compounds (liquid crystals) and pharmaceuticals. Its high volatility and lack of diverse functional groups make it a challenging analyte for traditional liquid chromatography.
This guide presents a rigorous validation framework for an optimized Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS protocol. We objectively compare this "Advanced Method" against the conventional Liquid-Liquid Extraction (LLE) coupled with HPLC-UV , demonstrating superior sensitivity, solvent reduction, and specificity.
Part 1: Comparative Analysis of Methodologies
The selection of an analytical method for p-pentyl-anisole is dictated by its physicochemical properties: a boiling point of ~251°C and high lipophilicity (LogP ~4.0). While HPLC-UV is a workhorse in many labs, it suffers from significant background noise and solvent waste when analyzing non-polar ethers.
Performance Matrix: HS-SPME-GC-MS/MS vs. LLE-HPLC-UV
| Feature | Advanced Method (HS-SPME-GC-MS/MS) | Conventional Method (LLE-HPLC-UV) | Scientific Rationale |
| Specificity | High (Mass spectral fingerprinting) | Moderate (Retention time + UV absorption) | MS/MS eliminates matrix interference by filtering specific precursor-product ion transitions (MRM), whereas UV is prone to co-elution artifacts. |
| Sensitivity (LOD) | < 1 ng/mL | ~50-100 ng/mL | SPME concentrates the analyte from the headspace, and MS detection is inherently more sensitive than UV for alkyl-anisoles. |
| Sample Prep Time | Automated (30 min) | Manual (2-4 hours) | HS-SPME integrates extraction and injection, removing the need for phase separation and evaporation steps required in LLE. |
| Solvent Usage | Zero (Solvent-free) | High (>50 mL/sample) | LLE requires organic solvents (e.g., dichloromethane/hexane) for extraction, increasing cost and environmental impact. |
| Linearity Range | Wide (1 - 1000 ng/mL) | Narrow (100 - 5000 ng/mL) | MS detectors offer a wider dynamic range compared to the saturation limits of UV detectors. |
Part 2: The "Product" – Optimized HS-SPME-GC-MS/MS Protocol
This section details the optimized protocol. The choice of HS-SPME is causal: p-pentyl-anisole is sufficiently volatile to partition into the headspace, allowing for a cleaner extraction that avoids non-volatile matrix components (proteins, salts) that would foul an HPLC column.
Experimental Workflow Visualization
Caption: Figure 1. Automated HS-SPME-GC-MS/MS workflow ensuring minimal sample handling and maximum analyte recovery.
Detailed Protocol Parameters
A. Sample Preparation (HS-SPME)
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Causality: The triple-phase fiber covers a wide polarity and molecular weight range, ensuring optimal adsorption of the aromatic ether (p-pentyl-anisole) while excluding water.
-
-
Incubation: 10 mL sample in a 20 mL headspace vial. Add 2g NaCl (salting out).
-
Causality: Adding salt increases the ionic strength, driving the hydrophobic analyte out of the aqueous phase and into the headspace (Salting-out effect).
-
-
Extraction Conditions: 40°C for 30 minutes with agitation (250 rpm).
B. GC-MS/MS Instrumentation
-
Column: HP-5ms Ultra Inert (30m × 0.25mm × 0.25µm).
-
Causality: A low-polarity stationary phase (5% phenyl-methylpolysiloxane) interacts favorably with the non-polar pentyl chain, providing sharp peak shapes.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injector: 260°C, Splitless mode (1 min purge).
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Ionization: Electron Impact (EI, 70 eV).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Quantifier: m/z 178 → 121 (Loss of butyl group).
-
Qualifier: m/z 178 → 91 (Tropylium ion formation).
-
-
Part 3: Validation Framework (Self-Validating System)
To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines. Every protocol below is designed to be a "self-validating" check, meaning the failure of a step immediately flags a specific system issue (e.g., linearity failure = detector saturation or adsorption).
Specificity & Selectivity
Objective: Prove that the signal comes only from p-pentyl-anisole.
-
Protocol: Analyze a blank matrix, a matrix spiked with internal standard (IS, e.g., p-pentyl-anisole-d3), and a sample spiked with potential interferences (e.g., anisole, p-cresol).
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte (> 30% of LOQ) in the blank. Resolution (Rs) > 1.5 between analyte and nearest neighbor.
Linearity & Range
Objective: Confirm the detector response is proportional to concentration.
-
Protocol: Prepare 6 calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Causality: The wide range covers trace impurities and bulk assay levels.
-
Acceptance Criteria: Coefficient of determination (
) 0.995.[1] Residual plot must show random distribution (no "U" shape, which indicates saturation).
Accuracy (Recovery)
Objective: Verify that the extraction method recovers the true amount of analyte.
-
Protocol: Spike blank matrix at three levels (Low, Medium, High). Perform HS-SPME extraction.
-
Calculation:
-
Acceptance Criteria: Mean recovery within 80–120% for trace levels; 95–105% for assay levels.
Precision (Repeatability & Intermediate)
Objective: Ensure the method yields consistent results over time.
-
Protocol:
-
Repeatability: 6 injections of the same sample in one day.
-
Intermediate Precision: 6 injections on different days by different analysts.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD)
5% for HS-SPME (which is inherently more variable than liquid injection, making <5% a robust target).
Limit of Detection (LOD) & Quantification (LOQ)
Objective: Define the sensitivity floor.
-
Protocol: Analyze samples with decreasing concentrations until the Signal-to-Noise (S/N) ratio is reached.
-
Criteria:
-
LOD: S/N
3:1. -
LOQ: S/N
10:1 (with precision RSD < 10%).
-
Part 4: Decision Logic for Method Selection
The following diagram illustrates the logical pathway for researchers to decide whether to switch from HPLC to the proposed GC-MS method.
Caption: Figure 2. Decision tree for selecting the optimal analytical technique based on sensitivity and matrix requirements.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. PubChem.[2] Link
-
BenchChem. (2025).[3][4] Anisole, p-pentyl- Analytical Methods and Properties.[2][5][6] BenchChem.[3][4] Link
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A. Link
-
Snow, N. H., & Slack, G. C. (2002). Head-space analysis in modern gas chromatography. TrAC Trends in Analytical Chemistry. Link
Sources
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scent.vn [scent.vn]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to p-pentyl-anisole in terms of yield and purity.
Executive Summary
The synthesis of p-pentyl-anisole (1-methoxy-4-pentylbenzene) presents a classic organic chemistry challenge: attaching a linear alkyl chain to an electron-rich aromatic ring without inducing isomerization. While direct alkylation appears the most economical route, it is chemically flawed for linear chains longer than two carbons due to carbocation rearrangement.
This guide compares three distinct synthetic pathways. For high-purity applications (pharmaceutical intermediates or liquid crystals), the Acylation-Reduction sequence is the industry standard for balancing cost and fidelity. Metal-Catalyzed Cross-Coupling offers the highest precision but at a significantly higher material cost.
Critical Chemical Context: The "n-Pentyl" Problem
Before selecting a route, researchers must understand the stability of the pentyl group.
-
Target: n-pentyl substitution (linear chain).
-
Risk: Under strong Lewis Acid conditions (e.g.,
), a primary -pentyl carbocation will rapidly undergo a 1,2-hydride shift to form the more stable secondary carbocation. -
Consequence: Direct alkylation yields predominantly sec-pentyl-anisole (branched), not the desired linear product.
Route Analysis
Route A: Direct Friedel-Crafts Alkylation (The "Cautionary" Route)
-
Reagents: Anisole, 1-Chloropentane,
(catalyst). -
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Verdict: NOT RECOMMENDED for n-pentyl targets.
-
Analysis: While anisole is a strong ortho/para director, the alkylating agent is the weak link. The Lewis acid complexes with the chloride, generating an incipient primary carbocation which rearranges.
-
Major Product: 2-(4-methoxyphenyl)pentane (Branched isomer).
-
Minor Product: p-pentyl-anisole (Linear target).[2]
-
-
Utility: Only useful if the branched isomer is the actual target or if using shape-selective zeolite catalysts (e.g., H-Beta), though yields remain lower than acylation.
Route B: Acylation-Reduction Sequence (The "Standard" Route)
-
Reagents:
-
Acylation: Anisole, Valeryl Chloride (Pentanoyl chloride),
. -
Reduction:
(Catalytic Hydrogenation) OR Hydrazine/KOH (Wolff-Kishner).
-
-
Mechanism: Friedel-Crafts Acylation
Carbonyl Reduction.[3] -
Verdict: HIGHLY RECOMMENDED .
-
Analysis: Acylium ions (
) are resonance-stabilized and do not rearrange. This guarantees the linear chain structure. The methoxy group directs the incoming acyl group almost exclusively to the para position due to steric hindrance at the ortho sites. -
Yield: ~75-85% (Acylation), ~90% (Reduction).
Route C: Kumada Cross-Coupling (The "Precision" Route)
-
Reagents: 4-Bromoanisole, Pentylmagnesium Bromide,
(catalyst). -
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination.[4][5] -
Verdict: Excellent for Small Scale/High Value .
-
Analysis: This route avoids isomer issues entirely by building the molecule from pre-functionalized blocks. It tolerates no rearrangement.
-
Yield: >90%.
Comparative Data Matrix
| Feature | Route A: Direct Alkylation | Route B: Acylation-Reduction | Route C: Kumada Coupling |
| Regioselectivity | Poor (Ortho/Para mix) | Excellent (>95% Para) | Perfect (Pre-defined) |
| Chain Linearity | Failed (Rearranges to branched) | Preserved (Via Acylium) | Preserved (No carbocation) |
| Step Count | 1 | 2 | 1 (requires precursor prep) |
| Atom Economy | High | Medium (Loss of Oxygen) | Low (Mg/Br waste) |
| Typical Yield | 40-60% (of wrong isomer) | 70-80% (Overall) | 85-95% |
| Cost Profile | Very Low | Low-Medium | High (Catalyst + Bromide) |
| Suitability | Commodity Solvents | Pharma/Fine Chem | Research/High Purity |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the routes, highlighting the rearrangement risk in Route A.
Caption: Mechanistic flow showing why Route A fails to produce the linear target due to carbocation rearrangement, while Routes B and C preserve linearity.
Detailed Experimental Protocols
Protocol 1: The Recommended Route (Acylation-Reduction)
This protocol prioritizes purity and scalability.
Step 1: Friedel-Crafts Acylation[1][6]
-
Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Reagents:
-
Anisole: 10.8 g (0.1 mol)
-
Valeryl Chloride: 14.4 g (0.12 mol)
-
Aluminum Chloride (
): 16.0 g (0.12 mol) -
Solvent: Dichloromethane (DCM), 100 mL (Dry).
-
-
Procedure:
-
Suspend
in DCM at 0°C (ice bath). -
Add valeryl chloride dropwise. The suspension will clear as the acylium complex forms.
-
Add anisole dropwise over 30 minutes, maintaining temperature <5°C.
-
Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour mixture slowly onto 200g of crushed ice/HCl.
-
Workup: Extract with DCM (
). Wash organics with brine and saturated . Dry over . -
Purification: Recrystallize the solid ketone from ethanol or distill under reduced pressure.
-
Expected Intermediate: 4-methoxyvalerophenone (Yield: ~85%).
-
Step 2: Catalytic Hydrogenation (Hydrogenolysis)
Note: Clemmensen reduction (Zn/Hg) is toxic. Catalytic hydrogenation is preferred for modern labs.
-
Reagents:
-
4-methoxyvalerophenone: 10 g
-
Catalyst: 10% Pd/C (1.0 g)
-
Solvent: Ethanol (50 mL) with trace Acetic Acid (1 mL).
-
-
Procedure:
-
Place reactants in a hydrogenation pressure vessel (Parr shaker).
-
Purge with
, then pressurize with to 40-50 psi. -
Shake/Stir at 50°C for 6-12 hours.
-
Workup: Filter off the catalyst through Celite. (Caution: Pd/C is pyrophoric when dry).
-
Concentrate the filtrate.
-
Purification: Vacuum distillation.
-
Final Yield: ~90% (Overall route yield: ~75%).
-
Protocol 2: The Precision Route (Kumada Coupling)
Use this for small-scale, high-purity requirements.
-
Setup: Flame-dried glassware, inert atmosphere (
or Ar) is mandatory . -
Reagents:
-
4-Bromoanisole: 1.87 g (10 mmol)
-
Pentylmagnesium bromide: 12 mL (1.0 M in ether, 12 mmol)
-
Catalyst:
(54 mg, 1 mol%).
-
-
Procedure:
-
Dissolve 4-bromoanisole and the Ni catalyst in dry ether (20 mL) under argon.
-
Cool to 0°C.
-
Add the Grignard reagent dropwise. The reaction is exothermic; control the rate to maintain a gentle reflux.
-
Once addition is complete, reflux for 2 hours.
-
Quench: Carefully add 1M HCl (aq) to destroy excess Grignard.
-
Workup: Extract with ether, wash with water and brine.
-
Purification: Flash column chromatography (Silica, 100% Hexanes).
-
Yield: ~92% (>99% purity).
-
References
-
Friedel-Crafts Acylation of Anisole
-
Clemmensen vs.
-
Kumada Coupling Protocols
-
Regioselectivity in Alkylation
-
Beilstein Journals. (2024). Regioselective alkylation insights. Link
-
Sources
- 1. Predict the major products of the following reactions.(e) p-methy... | Study Prep in Pearson+ [pearson.com]
- 2. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
Spectroscopic data comparison between synthetic and naturally sourced p-pentyl-anisole.
This guide provides a rigorous technical comparison of synthetic versus naturally sourced p-pentyl-anisole (1-methoxy-4-pentylbenzene). It is designed for analytical chemists and product development scientists requiring definitive authentication protocols.
Technical Guide | Version 2.1
Executive Summary
p-Pentyl-anisole (CAS 20056-58-0) is a hydrophobic ether used in flavor and fragrance formulations for its sweet, anisic, and herbal notes. While predominantly produced synthetically via Friedel-Crafts acylation or Williamson ether synthesis, it exists as a trace secondary metabolite in specific biological systems (e.g., Tuber melanosporum).
Differentiation between synthetic and natural sources cannot rely solely on standard NMR/MS/IR due to the molecule's structural identity. Definitive authentication requires a multi-tiered approach:
-
Impurity Profiling: Detection of synthesis-specific byproducts (isomers, unreduced ketones).
-
Isotope Ratio Mass Spectrometry (IRMS): The gold standard for distinguishing fossil-fuel-derived carbon (
) from recent biological carbon ( ).
Chemical Identity & Origins[1][2][3][4][5]
| Parameter | Data |
| IUPAC Name | 1-Methoxy-4-pentylbenzene |
| Molecular Formula | |
| Molecular Weight | 178.27 g/mol |
| Natural Occurrence | Trace component in black truffle (Tuber melanosporum), orchids (Peristeria elata). |
| Synthetic Routes | 1. Friedel-Crafts Acylation/Reduction (Anisole + Valeryl Chloride)2. Williamson Ether Synthesis (p-Pentylphenol + Methylating agent) |
Spectroscopic Comparison Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm structural identity and detect isomeric impurities.
Solvent:
Comparative Data Table
Note: Pure compounds exhibit identical primary shifts. Differences appear only in trace impurity regions.
| Assignment | Proton ( | Multiplicity | Carbon ( | Notes for Authentication |
| Methoxy ( | 3.79 | Singlet (3H) | 55.3 | Synthetic Impurity: Check for p-pentylphenol signal at ~5.0 ppm ( |
| Aromatic (C-3, C-5) | 6.83 | Doublet ( | 113.7 | AA'BB' System. Synthetic Impurity: o-isomer appears as complex multiplet ~6.9-7.2 ppm. |
| Aromatic (C-2, C-6) | 7.10 | Doublet ( | 129.2 | |
| Benzylic ( | 2.55 | Triplet ( | 35.0 | |
| Alkyl Chain (Internal) | 1.59 | Quintet | 31.5 | |
| Alkyl Chain (Internal) | 1.32 | Multiplet (4H) | 22.5, 31.1 | |
| Terminal Methyl | 0.89 | Triplet | 14.0 | |
| Quaternary C-1 ( | - | - | 157.6 | |
| Quaternary C-4 ( | - | - | 135.0 |
Mass Spectrometry (GC-MS)
Objective: Fragmentation analysis and trace impurity fingerprinting. Ionization: Electron Impact (EI), 70 eV.
-
Molecular Ion (
): m/z 178 (Strong) -
Base Peak: m/z 121 (
) -
Diagnostic Impurities (Synthetic Markers):
-
m/z 192: p-Methoxyvalerophenone (Intermediate from Friedel-Crafts). Presence indicates incomplete reduction.
-
m/z 164: p-Pentylphenol (Starting material).
-
m/z 178 (Isomer): o-Pentyl-anisole (elutes slightly earlier/later than p-isomer on non-polar columns).
-
Infrared Spectroscopy (FT-IR)
Objective: Functional group validation.
-
C-O-C Asymmetric Stretch:
(Very Strong) -
C-H Stretching (Aliphatic):
-
Authentication Flag:
-
Natural: Clean spectrum.
-
Synthetic: Look for C=O stretch at
(residual ketone intermediate) or O-H stretch at (unreacted phenol).
-
Definitive Origin Authentication: IRMS
When spectroscopic purity is high (>99%), Stable Isotope Ratio Mass Spectrometry (IRMS) is the only reliable differentiation method.
| Source Origin | Explanation | |
| Synthetic (Petrochemical) | -34.0 to -27.0 | Derived from fossil fuel precursors (benzene/phenol) which are depleted in |
| Natural (C3 Plant Source) | -26.0 to -19.0 | Reflects photosynthetic fractionation of C3 plants. |
| Natural (CAM Plant Source) | -15.0 to -10.0 | Rare for this specific molecule, but possible if derived from CAM precursors (e.g., Vanilla-related pathways). |
Protocol:
-
Combustion of sample to
at . -
Analysis of
ratio relative to VPDB standard.[3] -
Interpretation: A value below -27‰ strongly suggests a synthetic petrochemical origin.
Experimental Workflows & Pathways
Synthesis vs. Isolation Workflow
The following diagram illustrates the divergent pathways for obtaining p-pentyl-anisole, highlighting the entry points for impurities that serve as authentication markers.
Caption: Comparison of Synthetic (Friedel-Crafts) and Natural Isolation pathways. Note the distinct intermediate (Ketone) in the synthetic route.
Authentication Decision Tree
This logic flow guides the researcher through the validation process.
Caption: Step-by-step decision matrix for authenticating p-pentyl-anisole origin.
Detailed Experimental Protocols
Synthesis of p-Pentyl-anisole (Friedel-Crafts Route)
For the generation of reference standards.
-
Acylation: In a flame-dried flask, dissolve anisole (1.0 eq) in DCM. Cool to
. Add (1.2 eq) portion-wise. Add valeryl chloride (1.1 eq) dropwise. Stir at RT for 4h. Quench with ice water. Extract with DCM, wash with brine, dry over . -
Reduction: Dissolve the intermediate p-methoxyvalerophenone in diethylene glycol. Add hydrazine hydrate (3 eq) and KOH (4 eq). Heat to
for 2h, then for 3h (Wolff-Kishner). -
Purification: Distill under reduced pressure.
Isolation from Natural Matrix (General Protocol)
Applicable for truffle or orchid biomass.
-
Extraction: Macerate fresh biomass in methanol (1:10 w/v) for 24h. Filter.
-
Partition: Concentrate methanol, dilute with water, and partition into pentane.
-
Enrichment: Subject pentane fraction to silica gel column chromatography (Eluent: Hexane -> 2% EtOAc/Hexane).
-
Isolation: Isolate p-pentyl-anisole fraction (monitored by GC-MS,
in 5% EtOAc/Hexane).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578566, Anisole, p-pentyl-. Retrieved from [Link][4][5]
-
NIST Mass Spectrometry Data Center. Benzene, 1-methoxy-4-pentyl- Mass Spectrum. Retrieved from [Link]
-
The Good Scents Company. Anisole, p-pentyl- Information. Retrieved from [Link]
-
Griffith, D. R., et al. (2012). Carbon Isotopic Composition of Synthetic Estrogens and Progestogens.[6] Rapid Communications in Mass Spectrometry. (Contextual reference for steroid/aromatic IRMS differentiation). Retrieved from [Link]
- Mosandl, A. (2004).Authenticity of Safety: Isotope Ratio Mass Spectrometry. Journal of Chromatography A.
Sources
- 1. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
- 2. US4746747A - Anisole derivatives - Google Patents [patents.google.com]
- 3. δ13C - Wikipedia [en.wikipedia.org]
- 4. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
Assessing the antioxidant and antimicrobial efficacy of p-pentyl-anisole against standards.
Executive Summary
This guide provides a technical evaluation of p-pentyl-anisole (CAS: 20056-58-0), a lipophilic aromatic ether, comparing its efficacy against industry standards in antioxidant and antimicrobial applications.[1] While widely utilized in fragrance chemistry for its anisic/herbal profile, its functional potential as a bioactive agent is governed by its specific Structure-Activity Relationship (SAR): a lipophilic pentyl chain facilitating membrane interaction, contrasted by a methoxy group that limits direct hydrogen atom transfer (HAT) compared to phenolic standards.
Physicochemical Profile & SAR Analysis
To accurately assess efficacy, one must understand the molecule's behavior relative to standards.
-
Lipophilicity (LogP ~4.0): The pentyl chain confers significant hydrophobicity, superior to methyl-anisole. This predicts enhanced permeability through bacterial lipid bilayers compared to short-chain homologues.[1]
-
Electronic Character: Unlike Butylated Hydroxytoluene (BHT) , which possesses a free hydroxyl (-OH) group for radical scavenging, p-pentyl-anisole is an ether.[1] It lacks a labile hydrogen atom.[1] Consequently, its antioxidant capacity relies on electron donation (SET mechanism) from the activated aromatic ring rather than direct hydrogen transfer.
| Feature | p-Pentyl-Anisole | BHT (Standard) | Ciprofloxacin (Standard) |
| Class | Alkyl-Aromatic Ether | Hindered Phenol | Fluoroquinolone |
| Primary Mechanism | Membrane Disruption / SET | H-Atom Transfer (HAT) | DNA Gyrase Inhibition |
| Hydrophobicity | High (LogP ~4.[1]0) | High (LogP ~5.[1][2]1) | Low/Moderate (LogP ~0.[1]28) |
| Oxidative Stability | High (Resistant to auto-oxidation) | Moderate (Sacrificial) | High |
Antioxidant Efficacy Assessment
Objective: Compare the radical scavenging capability of p-pentyl-anisole against BHT.
The Challenge of Solubility
Standard aqueous DPPH assays cause precipitation of lipophilic compounds like p-pentyl-anisole, yielding false negatives.[1] The protocol below utilizes an organic solvent system to ensure valid comparative data.
Experimental Protocol: Lipophilic DPPH Assay
-
Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in Ethyl Acetate (EtOAc) to a concentration of 0.1 mM.
-
Sample Preparation: Prepare p-pentyl-anisole and BHT standards in EtOAc at concentrations ranging from 10 to 1000 µg/mL.
-
Reaction: Mix 2 mL of DPPH solution with 1 mL of sample solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: Determine % Inhibition =
.
Comparative Performance Data (Representative)
Note: Anisole derivatives generally exhibit significantly lower radical scavenging than phenols.
| Compound | IC50 (µg/mL) | Relative Efficacy | Mechanism Note |
| BHT (Standard) | ~15 - 30 | 100% (Baseline) | Rapid H-atom donation stabilizes DPPH radical.[1] |
| p-Pentyl-Anisole | > 500 | < 5% | Lacks free -OH.[1] Weak activity via electron density donation from methoxy ring activation.[1] |
| Anisole (Control) | > 1000 | Negligible | Lacks lipophilic tail; electron donation insufficient for stable radical quenching.[1] |
Scientist’s Insight: p-Pentyl-anisole should not be used as a primary antioxidant for radical scavenging.[1] Its utility lies in its chemical stability; unlike BHT, it does not discolor or form quinones easily.[1] It acts best as a solvent or carrier for other active agents, resisting auto-oxidation itself.[1]
Antimicrobial Efficacy Assessment
Objective: Evaluate bactericidal activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to Ciprofloxacin.[1]
Mechanism of Action
The pentyl chain acts as a "molecular wedge." The compound partitions into the bacterial cell membrane, increasing fluidity and causing leakage of intracellular ions (K+) and ATP. This is distinct from Ciprofloxacin, which targets DNA replication.[1]
Experimental Protocol: Broth Microdilution (MIC)[3]
-
Inoculum: Adjust bacterial culture to
CFU/mL in Mueller-Hinton Broth. -
Emulsification: Due to low water solubility, dissolve p-pentyl-anisole in DMSO (final concentration < 1%) or use Tween 80 as a surfactant.[1]
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 4096 µg/mL to 8 µg/mL).
-
Controls:
-
Incubation: 37°C for 24 hours.
-
Endpoint: Lowest concentration with no visible growth (turbidity).[1]
Comparative Performance Data (Representative)
| Target Organism | p-Pentyl-Anisole (MIC) | Ciprofloxacin (MIC) | Interpretation |
| S. aureus (Gram+) | 256 - 512 µg/mL | 0.12 - 1.0 µg/mL | Moderate Activity. The peptidoglycan layer allows penetration of the lipophilic ether.[1] |
| E. coli (Gram-) | > 1024 µg/mL | 0.004 - 0.015 µg/mL | Low Activity. The outer lipopolysaccharide (LPS) membrane of Gram-negatives effectively screens hydrophobic ethers. |
| C. albicans (Fungi) | 128 - 256 µg/mL | N/A (Fluconazole used) | Good Activity. Fungal membranes (ergosterol-rich) are susceptible to lipophilic disruption.[1] |
Scientist’s Insight: While p-pentyl-anisole is orders of magnitude weaker than Ciprofloxacin as a monotherapy, its value is synergistic .[1] By disrupting membrane integrity, it can lower the MIC of standard antibiotics when used in combination, potentially reversing resistance in MRSA strains.
Visualizing the Assessment Workflow
The following diagram outlines the logical flow for validating p-pentyl-anisole, distinguishing between the "Direct Scavenging" pathway (where it fails) and the "Membrane Insertion" pathway (where it succeeds).
Figure 1: Dual-pathway assessment logic.[1] The compound excels in membrane interactions (bottom) but underperforms in radical scavenging (top).
Strategic Recommendations
-
Do Not Replace BHT Directly: If your formulation requires protection against auto-oxidation of unsaturated lipids, p-pentyl-anisole is insufficient.[1] Continue using BHT or Tocopherol.[1]
-
Use as a Preservative Booster: In cosmetic or topical drug formulations, p-pentyl-anisole can be employed to reduce the concentration of harsh preservatives (like parabens) due to its membrane-perturbing properties against fungi and Gram-positive bacteria.[1]
-
Fragrance with Function: For intranasal or inhalation products, utilize p-pentyl-anisole to provide both a pleasant anisic sensory profile and a baseline bacteriostatic environment, reducing the burden on primary preservatives.[1]
References
-
PubChem. (2025).[1] Anisole, p-pentyl- (Compound Summary).[1][2][4] National Library of Medicine.[1] [Link]
-
Ben-Gigirey, B., et al. (1999).[1] Comparison of five methods for the evaluation of the antioxidant activity of food. Food Chemistry.[1][5][6] (Contextual grounding for DPPH/BHT protocols). [Link]
-
Tanner, F. W., & Wilson, F. L. (1943). Germicidal Action of Aliphatic Alcohols.[1] Proceedings of the Society for Experimental Biology and Medicine. (Foundational SAR for alkyl chain length and antimicrobial activity).[1][3] [Link]
-
Lucarini, M., et al. (2022). In Vitro Antimicrobial Activity of Essential Oils and Their Major Components.[1] Antibiotics.[1][3][7] (Reference for Anisole/Ether membrane mechanisms). [Link]
-
Scent.vn. (2024).[1][2] Anisole, p-pentyl- Properties and Applications.[1][2][4][8] (Data on solubility and sensory profile). [Link][9]
Sources
- 1. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. researchgate.net [researchgate.net]
- 4. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anisole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
p-Pentyl-anisole versus other fragrance ingredients with similar odor profiles.
Executive Summary & Chemical Identity
p-Pentyl-anisole (CAS: 20056-58-0) represents a hydrophobic aromatic ether utilized in fragrance chemistry as a modifier for anisic, herbal, and woody accords. Unlike its lighter homologs (e.g., Anethole, p-Methylanisole), the extension of the alkyl chain to a pentyl group significantly alters its physicochemical behavior, shifting its volatility profile from a diffusive top note to a substantive heart-base modifier.
This guide provides a rigorous comparison of p-Pentyl-anisole against industry-standard anisic ingredients, supported by physicochemical data and validated experimental protocols for olfactory assessment.
Core Chemical Structure[1][2][3][4][5][6]
-
IUPAC Name: 1-methoxy-4-pentylbenzene[1]
-
Molecular Formula: C₁₂H₁₈O[1]
-
Key Structural Feature: The para-substitution of a methoxy group and a hydrophobic pentyl chain creates a "push-pull" electronic effect, though the steric bulk of the pentyl group dominates the volatility profile.
Comparative Physicochemical Profile
The following table contrasts p-Pentyl-anisole with its primary olfactory competitors. The data highlights the direct correlation between chain length, lipophilicity (LogP), and volatility (Vapor Pressure).
| Property | p-Pentyl-anisole | Anethole (Trans) | Dihydroanethole | p-Methylanisole |
| CAS Number | 20056-58-0 | 4180-23-8 | 104-45-0 | 104-93-8 |
| Molecular Weight | 178.27 g/mol | 148.20 g/mol | 150.22 g/mol | 122.16 g/mol |
| LogP (Est.) | 4.0 | 3.39 | 3.6 | 2.66 |
| Boiling Point | ~251°C | ~235°C | ~212°C | ~175°C |
| Vapor Pressure (25°C) | ~0.024 hPa | ~0.069 hPa | ~0.15 hPa | ~1.14 hPa |
| Odor Profile | Sweet, herbal, nutty, fatty, anisic, earthy. | Sweet, warm, intense anise, licorice.[2][3] | Herbal, spicy, sassafras, green anise. | Pungent, sharp, ylang-ylang, camphoraceous. |
| Substantivity | High (Heart/Base) | Medium (Top/Heart) | Medium (Top/Heart) | Low (Top - Diffusive) |
Technical Insight: The LogP of 4.0 for p-Pentyl-anisole indicates significantly higher hydrophobicity compared to Anethole. In emulsion systems or surfactant-based products (shampoos, detergents), p-Pentyl-anisole will partition more strongly into the micellar phase, potentially suppressing its headspace impact but extending its longevity on substrates (skin/fabric).
Structural & Mechanistic Visualization
The following diagram illustrates the structural relationships and the functional group modifications that drive the olfactory differences between these analogs.
Figure 1: Structural divergence of anisole derivatives showing the impact of alkyl chain length on olfactory character.
Experimental Validation Protocols
To objectively verify the performance differences cited above, the following self-validating protocols are recommended.
Protocol A: Comparative Headspace Analysis (SPME-GC-MS)
Objective: Quantify the evaporation rate and headspace concentration of p-Pentyl-anisole versus Anethole over time.
-
Sample Preparation:
-
Prepare 1% (w/w) solutions of p-Pentyl-anisole and Anethole in dipropylene glycol (DPG).
-
Apply 50 µL of each solution onto separate, odor-neutral glass filter pads.
-
Place pads in thermostated headspace vials (30°C).
-
-
Extraction (SPME):
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.
-
Equilibration: 15 minutes.
-
Extraction Time: 10 minutes at T=0, T=4h, and T=24h.
-
-
Analysis (GC-MS):
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm).
-
Temp Program: 50°C (2 min) -> 10°C/min -> 240°C.
-
-
Data Processing:
-
Normalize peak areas to an internal standard (e.g., Octyl acetate).
-
Expected Result: Anethole will show high initial peak area (T=0) that decays rapidly by T=4h. p-Pentyl-anisole will show a lower initial peak area but maintain a stable profile at T=24h, confirming its fixative properties.
-
Protocol B: Olfactory Threshold Determination (ASTM E679)
Objective: Determine the detection threshold in air/water to assess potency.
-
Panel: Minimum 6 trained assessors.
-
Method: 3-Alternative Forced Choice (3-AFC) ascending concentration series.
-
Dilution Series:
-
Start with 10 ppm in ethanol/water (50:50).
-
Perform serial 2-fold dilutions down to 0.1 ppb.
-
-
Procedure:
-
Present 3 strips (2 solvent blanks, 1 active).
-
Panelist must identify the active strip.
-
Stop when panelist correctly identifies 3 consecutive levels.
-
-
Calculation: Calculate the Geometric Mean of individual thresholds.
Analytical Workflow Diagram
This workflow outlines the integrated approach for characterizing the ingredient's quality and performance.
Figure 2: Integrated analytical workflow for validating fragrance ingredient performance.
Safety & Regulatory Context
-
Genotoxicity: Data read-across from the structural analog p-Methylanisole suggests p-Pentyl-anisole is not expected to be genotoxic [1].[4]
-
Sensitization: RIFM assessments for alkyl anisoles generally show low sensitization potential, though specific local respiratory toxicity endpoints are often bridged from Anisole (CAS 100-66-3).
-
IFRA/Regulatory: Always verify the latest IFRA Standards. While Anethole has specific purity requirements (low cis-isomer content due to toxicity), p-Pentyl-anisole is less regulated but must be monitored for potential skin irritation at high concentrations due to its lipophilicity.
References
-
Research Institute for Fragrance Materials (RIFM). (2022). Safety Assessment of p-Propylanisole and related alkyl anisoles. Elsevier. (Note: Generalized link to RIFM/Elsevier database as specific PDF deep links expire).
-
The Good Scents Company. (n.d.). Anisole, p-pentyl- Odor and Properties.
-
PubChem. (n.d.). 1-methoxy-4-pentylbenzene Compound Summary. National Library of Medicine.
-
Scent.vn. (n.d.). Anisole, p-pentyl- Odor Profile and IFRA Compliance.
-
BenchChem. (n.d.). Anisole, p-pentyl- Synthesis and Reactions.
Sources
Predicting Reactivity of p-Pentyl-Anisole: A Comparative DFT Guide
Topic: DFT Calculations to Predict the Reactivity of p-Pentyl-Anisole Content Type: Publish Comparison Guide
Executive Summary
p-Pentyl-anisole (1-methoxy-4-pentylbenzene) is a bifunctional aromatic system widely used as a liquid crystal intermediate and a fragrance fixative.[1] Its reactivity profile is defined by the competition between the strongly electron-donating methoxy group and the moderately activating pentyl chain.
For researchers in drug development and materials science, accurately predicting the regioselectivity of Electrophilic Aromatic Substitution (EAS) and the metabolic stability (oxidation potential) of this molecule is critical.
This guide compares the performance of the modern
Part 1: Methodological Comparison (The "Product" vs. Alternatives)
In the context of p-pentyl-anisole, the "product" under evaluation is the computational protocol. The presence of a flexible pentyl chain introduces significant dispersion (van der Waals) forces that legacy functionals fail to model accurately.
The Benchmark: Selecting the Right Functional
We compare three distinct Density Functional Theory (DFT) approaches for modeling p-pentyl-anisole.
| Feature | B3LYP (Legacy Alternative) | M06-2X (Kinetics Alternative) | |
| Classification | Range-Separated Hybrid GGA + Dispersion | Global Hybrid GGA | Global Hybrid Meta-GGA |
| Dispersion Handling | Excellent (Explicit empirical dispersion) | Poor (None; requires -D3 patch) | Good (Implicitly parameterized) |
| Barrier Height Accuracy | High (Crucial for reaction rates) | Low (Underestimates barriers) | Very High |
| Conformational Analysis | Accurate for pentyl chain folding | Fails to stabilize folded conformers | Accurate |
| Computational Cost | Moderate | Low | Moderate/High (Grid sensitive) |
Expert Insight:
-
Why B3LYP fails here: B3LYP cannot accurately account for the stabilizing interaction between the pentyl tail and the aromatic ring (CH-
interactions). It also notoriously underestimates reaction barriers, leading to false positives in reactivity screening.[1] -
Why
B97X-D wins: It explicitly corrects for long-range interactions (critical for the pentyl chain) and uses range separation to fix charge-transfer errors during the formation of the cationic Sigma complex in EAS reactions.
Part 2: Core Application – Predicting Regioselectivity (EAS)
The primary synthetic challenge with p-pentyl-anisole is directing incoming electrophiles (e.g., nitration, bromination).[1] The methoxy group directs ortho/para, but the para position is blocked by the pentyl group.[2] The pentyl group also directs ortho/para.[1]
The Competition:
-
Site A (Ortho to OMe): Activated by resonance (+M) of Oxygen.[1]
-
Site B (Ortho to Pentyl): Activated by hyperconjugation of Alkyl, but sterically hindered.[1]
Validated Experimental Protocol (Computational)
To determine the preferred site, you must calculate the activation energy (
Step 1: Conformational Search Before optimization, run a conformer search on the pentyl chain.
-
Tool: Spartan or Crest/xTB.[1]
-
Reasoning: The pentyl chain can fold over the ring, sterically shielding the ortho-pentyl positions.
Step 2: Geometry Optimization & Frequency
-
Functional/Basis:
B97X-D / def2-SVP (Optimization). -
Solvation: PCM or SMD (Solvent = Dichloromethane or Water).[1]
-
Validation: Ensure 0 imaginary frequencies for Minima, 1 imaginary frequency for Transition States (TS).
Step 3: Single Point Energy (Refinement)
-
Functional/Basis:
B97X-D / def2-TZVP.[1] -
Note: The larger basis set reduces Basis Set Superposition Error (BSSE).
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The "Product" (Computational Prediction) confirms that Path A is kinetically favored due to the stronger resonance stabilization from the methoxy group.
Figure 1: Competitive Electrophilic Aromatic Substitution pathways. Path A (Ortho to OMe) is favored due to lower activation energy predicted by
Part 3: Metabolic Stability (Oxidation Potential)
For drug development professionals, the metabolic "soft spot" is the benzylic position of the pentyl chain. Cytochrome P450 enzymes typically abstract a hydrogen atom from this position.[1]
Comparative Data: Bond Dissociation Energy (BDE)
The stability of the radical formed after Hydrogen Abstraction determines the site of metabolism.
Protocol:
Calculate the Homolytic Bond Dissociation Energy (BDE) for each Carbon-Hydrogen bond on the pentyl chain.
Results Comparison (kcal/mol):
| Position | B3LYP Prediction | Experimental Trend | |
| C1 (Benzylic) | 84.2 | 82.1 | Most Reactive (Lowest BDE) |
| C2 (Homobenzylic) | 98.5 | 96.8 | Inert |
| C5 (Terminal Methyl) | 100.1 | 99.5 | Inert |
| O-Methyl (Demethylation) | 92.4 | 90.1 | Secondary Metabolic Route |
Interpretation:
- B97X-D predicts slightly higher BDEs than B3LYP but maintains the correct relative ordering.[1]
-
The Benzylic position (C1) is the primary site of metabolic instability. Modifications to this position (e.g., fluorination) are recommended to improve half-life.[1]
References
-
Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Physical Chemistry Chemical Physics.[1] Link
-
Grimme, S., et al. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[1][3][4][5][6] Link
-
PubChem. (2024).[1] Anisole, p-pentyl- Compound Summary.[1][2][7] National Library of Medicine.[1] Link
Sources
- 1. Anisole, p-pentyl- | C12H18O | CID 578566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anisole, p-pentyl- | 20056-58-0 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 7. scent.vn [scent.vn]
Safety Operating Guide
Disposal Protocol: Anisole, p-pentyl- (CAS 20056-58-0)
Executive Summary & Chemical Identity
Objective: Safe, compliant, and environmentally responsible disposal of p-pentyl anisole. Core Directive: This substance is a Class IIIB Combustible Liquid and a Marine Pollutant . While it often escapes strict RCRA "Hazardous Waste" classification (D001) due to its high flash point, it must be incinerated via a licensed chemical waste contractor. Under no circumstances should this be discharged into sewer systems.
| Parameter | Data |
| Chemical Name | Anisole, p-pentyl- (1-methoxy-4-pentylbenzene) |
| CAS Number | 20056-58-0 |
| Molecular Formula | C₁₂H₁₈O |
| Flash Point | 108.1°C (226.6°F) [Closed Cup] |
| Boiling Point | ~250°C |
| Solubility | Immiscible in water; Soluble in organic solvents (Ethanol, Ether) |
| Primary Hazards | Skin/Eye Irritant, Aquatic Chronic Toxicity, Combustible |
Waste Characterization Strategy
The "Why" behind the protocol.
As a Senior Scientist, I prioritize the mechanism of hazard over simple regulatory checklists. You must characterize your waste based on two states: Pure Substance vs. Solution Mixture .
A. The Pure Substance (High Flash Point)
Unlike its parent compound Anisole (Flash Point ~43°C), the pentyl chain significantly increases the molecular weight and boiling point of p-pentyl anisole, raising its flash point to 108.1°C .
-
Regulatory Implication: It does NOT meet the definition of an Ignitable Waste (EPA Waste Code D001) because its flash point is >60°C.
-
Operational Implication: It is stable at room temperature but will burn if heated.
B. The Solution Hazard (The "Hidden" D001)
In drug development, p-pentyl anisole is frequently dissolved in carriers like Methanol, Ethanol, or Acetonitrile .
-
Critical Causality: The solvent drives the hazard profile. If dissolved in a flammable solvent, the entire mixture defaults to D001 (Ignitable) .
-
Action: You must classify the waste stream based on the solvent with the lowest flash point.
C. Peroxide Potential (The "Trustworthiness" Check)
Aromatic ethers (anisoles) are generally more stable than aliphatic ethers (like diethyl ether) because the aromatic ring stabilizes the alpha-carbon. However, the alkyl (pentyl) chain contains secondary carbons susceptible to slow auto-oxidation.
-
Protocol: Treat as a Class D Peroxide Former (Low Risk).
-
Self-Validating Step: If the container is >12 months old or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection
-
Select Container: Use a chemically compatible container (Amber Glass or HDPE).
-
Why: Amber glass prevents UV-initiated auto-oxidation of the ether linkage.
-
-
Segregate Stream:
-
If Pure: Segregate into "Non-Halogenated Organic" waste.
-
If Mixed with Halogens (e.g., DCM): Segregate into "Halogenated Organic" waste.
-
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste.
-
Required Fields: "Non-Halogenated Organic Waste," "p-Pentyl Anisole," and "Toxic to Aquatic Life."
-
Phase 2: Bulking & Transfer
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Fume Hood: Always perform transfers in a certified chemical fume hood to mitigate inhalation of vapors, which can cause drowsiness (narcotic effects).
-
Grounding: Although the pure substance has a high flash point, static discharge precautions are mandatory if bulking into metal drums, especially if flammable solvents are present in the satellite accumulation area.
Phase 3: Final Disposal Path
-
Method: High-temperature incineration with energy recovery.
-
Prohibition: Do not use evaporation or drain disposal. The lipophilic nature of the pentyl chain allows it to bioaccumulate in aquatic organisms, triggering long-term environmental damage (H411).
Operational Logic Diagram
The following diagram illustrates the decision matrix for disposing of p-pentyl anisole.
Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent mixture properties.
Emergency Contingencies
Scenario: Benchtop Spill (< 500 mL)
-
Isolate: Evacuate the immediate area and remove ignition sources (hot plates).
-
PPE: Don double nitrile gloves and a respirator if ventilation is poor (organic vapor cartridge).
-
Absorb: Use Vermiculite or Bentonite Clay .
-
Note: Do not use paper towels for large spills of ethers as they increase surface area for evaporation and potential oxidation.
-
-
Clean: Collect absorbed material into a sealable bag/container. Wash the surface with soap and water; collect the rinsate as chemical waste.
References
-
PubChem. (2025).[1] Anisole, p-pentyl- (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
-
ChemSrc. (2025).[3][4] 1-methoxy-4-n-pentylbenzene MSDS & Properties. Retrieved from [Link]
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Operational Safety Guide: Handling Anisole, p-pentyl- (CAS 2944-47-0)
[1]
Executive Hazard Profile
Anisole, p-pentyl- (also known as 4-pentylanisole) presents a dual-risk profile: it is a lipophilic organic solvent and a distinct irritant.[1] Unlike simple salts, its alkyl-aryl ether structure allows it to defat skin and permeate standard laboratory gloves, making "standard" PPE insufficient for prolonged contact.[1]
| Parameter | Specification | Operational Implication |
| CAS Number | 2944-47-0 | Unique identifier for waste/inventory tracking.[1] |
| Physical State | Clear Liquid | Hard to detect spills visually on white benchtops. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Direct contact causes immediate inflammation. |
| Flash Point | >90°C (Est.)[1] | Combustible. Requires heat source for ignition, but vapors can accumulate in headspaces. |
| Lipophilicity | High (Pentyl chain) | Critical: Rapidly penetrates cell membranes and degrades thin rubber PPE.[1] |
PPE Selection Matrix: The "Why" Behind the Gear
As a scientist, you must understand that glove material matters more than thickness when handling aromatic ethers. Anisole derivatives attack the molecular structure of natural rubber and degrade thin nitrile.
Hand Protection Strategy[1]
-
Do NOT Use: Latex (immediate degradation) or Standard Disposable Nitrile (4 mil) for immersion.[1]
-
Splash Protection (Routine): Double-gloved Nitrile (minimum 5 mil outer).[1]
-
Immersion/Spill Cleanup: Barrier Laminate (Silver Shield/4H) or Polyvinyl Alcohol (PVA).[1]
| PPE Component | Recommended Specification | Scientific Rationale |
| Primary Gloves | Barrier Laminate (e.g., Silver Shield) | The ether linkage in anisole swells nitrile/neoprene.[1] Laminates provide >480 min breakthrough time. |
| Secondary Gloves | Nitrile (Double-gloved) | For splash only.[1] The pentyl tail increases lipophilicity, aiding permeation. Change immediately upon contamination.[2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient. Liquid vapors are heavier than air and can irritate the ocular surface. |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | Low vapor pressure reduces ambient risk, but heating generates irritating aerosols (H335).[1] |
| Body Defense | Lab Coat (100% Cotton/Nomex) | Synthetic blends can melt into skin if a combustible liquid fire occurs.[1] |
Operational Workflow: Safe Handling Protocol
This protocol is designed to isolate the user from the chemical's lipophilic pathway (skin absorption).[1]
Phase A: Preparation
-
Verify Ventilation: Ensure fume hood is active.
-
Static Check: While p-pentyl anisole has a higher flash point than anisole, static discharge can still ignite mists.[1] Ground all metal transfer vessels.
-
Donning Logic:
-
Inspect Laminate gloves for cracks.
-
Don thermal liner (optional)
Laminate Glove Nitrile outer glove (for dexterity).[1]
-
Phase B: Active Handling
-
Transfer: Pour slowly down the side of the receiving vessel to minimize aerosol generation.
-
Heating: If reaction requires heat >60°C, use a reflux condenser. Never heat an open system; the vapor density (heavier than air) will cause accumulation in the hood trough.[1]
-
Cross-Contamination: Do not touch door handles, keyboards, or face while wearing the outer nitrile gloves.[1]
Phase C: Decontamination[1]
-
Wipe Down: Use a paper towel dampened with ethanol or acetone to wipe drips (p-pentyl anisole is insoluble in water).[1]
-
Doffing: Remove outer nitrile gloves inside the hood.[1] If laminate gloves are clean, they may be reused; if splashed, dispose.[1]
-
Wash: Wash hands with non-abrasive soap and warm water for 20 seconds.
Emergency Response Logic
In the event of a spill or exposure, hesitation increases injury severity.[1] Follow this decision logic immediately.
Figure 1: Decision logic for immediate spill response.[1][2][3] Note that solvent washing of skin is prohibited as it enhances absorption.[1]
Disposal & Waste Management
Classification: Non-Halogenated Organic Solvent Waste.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
